MK-6169
Description
Properties
CAS No. |
1620479-63-1 |
|---|---|
Molecular Formula |
C54H62FN9O8S |
Molecular Weight |
1016.2034 |
IUPAC Name |
Methyl ((S)-2-((S)-2-(5-((S)-6-(5-Cyclopropylthiophen-2-yl)-1-fluoro-3-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-10-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-1-((R)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethyl)carbamate |
InChI |
InChI=1S/C54H62FN9O8S/c1-28(2)45(60-52(67)69-5)49(65)62-18-7-9-38(62)48-57-27-36(59-48)32-22-34(55)44-40-23-33-21-30(13-14-37(33)64(40)51(72-41(44)24-32)43-16-15-42(73-43)29-11-12-29)35-26-56-47(58-35)39-10-8-19-63(39)50(66)46(61-53(68)70-6)31-17-20-71-54(3,4)25-31/h13-16,21-24,26-29,31,38-39,45-46,51H,7-12,17-20,25H2,1-6H3,(H,56,58)(H,57,59)(H,60,67)(H,61,68)/t31-,38+,39+,45+,46+,51+/m1/s1 |
InChI Key |
YUFPCGICBPQXOJ-YHRGPNRSSA-N |
SMILES |
O=C(OC)N[C@@H]([C@H]1CC(C)(C)OCC1)C(N2[C@H](C3=NC=C(C4=CC5=C(N([C@H](C6=CC=C(C7CC7)S6)OC8=CC(C9=CN=C([C@H]%10N(C([C@H](C(C)C)NC(OC)=O)=O)CCC%10)N9)=CC(F)=C8%11)C%11=C5)C=C4)N3)CCC2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-6169; MK 6169; MK6169; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core of MK-0616: A Novel Oral PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Initial Note: Initial searches for "MK-6169" did not yield a chemical compound, but rather a consumer product. Extensive research indicates a high probability of a typographical error, and that the compound of interest is MK-0616 , a potent, orally bioavailable macrocyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by Merck. This guide will focus on the chemical structure and biological activity of MK-0616.
Core Chemical Structure and Properties
MK-0616, also known as enlicitide decanoate, is a complex macrocyclic peptide. Its intricate structure is a key determinant of its high binding affinity and selectivity for its target, PCSK9.
Chemical Name (IUPAC): 2-[2-[3-[[(2S)-3-[[(2R)-1-[[(3E,7S,12S,15S,22S)-12-[[1-[[1-(3,5-dimethylphenyl)triazol-4-yl]methyl]-5-fluoroindol-3-yl]methyl]-22-[[(2S,3R)-3-hydroxy-1-[[(2S)-3-(4-methoxyphenyl)-1-[(2S)-2-methyl-2-(2-sulfanylethylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]-11,14-dioxo-6-oxa-10,13-diazatricyclo[15.3.1.17,10]docosa-1(21),3,17,19-tetraen-15-yl]amino]-1-oxopropan-2-yl]amino]-3-oxo-2-(3-sulfanylpropanoylamino)propyl]amino]-3-oxopropoxy]ethoxy]ethyl-trimethylazanium[1]
Molecular Formula: C81H109FN15O15S2+
Chemical Class: Macrocyclic Peptide
A 2D representation of the chemical structure of MK-0616 is available through public chemical databases such as PubChem (CID 167312471). Due to its complexity, a visual representation is essential for a complete understanding of its stereochemistry and macrocyclic nature.
Mechanism of Action and Signaling Pathway
MK-0616 is a first-in-class oral inhibitor of PCSK9, a protein that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[2][3][4]
Mechanism of Action:
-
PCSK9 Binding: MK-0616 binds with very high affinity (Ki = 5 pM) to the catalytic domain of circulating PCSK9.[5]
-
Inhibition of LDLR Interaction: This binding event physically blocks the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2][3][4][6][7][8]
-
Increased LDLR Recycling: By preventing PCSK9-mediated degradation of the LDLR, MK-0616 allows for more LDLRs to be recycled back to the cell surface.[2][3][4][6][7][8]
-
Enhanced LDL-C Clearance: The increased number of LDLRs on the hepatocyte surface leads to a more efficient uptake and clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[2][3][4][6][7][8]
Signaling Pathway Diagram:
References
- 1. ahajournals.org [ahajournals.org]
- 2. MK-0616 | C81H109FN15O15S2+ | CID 167312471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mRNA Display Reaches for the Clinic with New PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. victoriacyanide.substack.com [victoriacyanide.substack.com]
- 6. researchgate.net [researchgate.net]
- 7. merck.com [merck.com]
- 8. merck.com [merck.com]
The Journey of Islatravir (MK-8591): A Technical Guide to a First-in-Class HIV-1 Inhibitor
An In-depth Review of the Discovery, Development, and Clinical Advancement of a Novel Nucleoside Reverse Transcriptase Translocation Inhibitor
Introduction
Islatravir (formerly known as MK-8591 and 4'-ethynyl-2-fluoro-2'-deoxyadenosine or EFdA) is a pioneering investigational antiretroviral agent developed by Merck for the treatment and prevention of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As a first-in-class Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI), Islatravir presents a unique mechanism of action that distinguishes it from other approved antiretrovirals.[1] Its potent antiviral activity against both wild-type and multidrug-resistant HIV strains, coupled with a long intracellular half-life, has positioned it as a significant candidate for various dosing regimens, including long-acting formulations.[1][3] This technical guide provides a comprehensive overview of the discovery and development history of Islatravir, its mechanism of action, key experimental protocols, and a summary of its clinical trial data.
A note on nomenclature: The initial user query referenced "MK-6169." Publicly available scientific literature and clinical trial data do not correspond to a pharmaceutical compound with this identifier. The extensive information available for "Islatravir (MK-8591)," a Merck-developed anti-HIV agent, strongly suggests that "this compound" was a typographical error. This guide will focus on Islatravir (MK-8591).
Discovery and Development History
The development of Islatravir represents a significant advancement in HIV research, marked by promising discoveries, clinical challenges, and strategic adaptations.[2][4]
Initially identified as a potent deoxyadenosine (B7792050) analog, Islatravir demonstrated remarkable anti-HIV-1 activity in preclinical studies.[5] Its unique chemical structure, featuring a 4'-ethynyl group, contributes to its high selectivity and potent inhibition of the HIV reverse transcriptase enzyme.[6]
The journey to clinical trials was supported by robust preclinical data from studies in mice and rhesus macaques, which showed significant suppression of HIV-1 viremia and pharmacokinetic properties suitable for extended-duration dosing.[5] Islatravir's development program has explored its potential in various formulations, including once-daily oral tablets, once-monthly oral PrEP, and even a subdermal implant for long-acting prevention.[7][8]
A significant challenge in Islatravir's development emerged in late 2021 when the U.S. Food and Drug Administration (FDA) placed a clinical hold on several studies due to observations of dose-dependent decreases in total lymphocyte and CD4+ T-cell counts in some participants.[6][9] This led to the discontinuation of studies on Islatravir for pre-exposure prophylaxis (PrEP).[8][9]
In 2023, following a thorough investigation, Merck announced the restart of the clinical development program for Islatravir for HIV treatment, albeit with a lower dose in combination with other antiretroviral agents.[9] This strategic shift underscores the commitment to harnessing Islatravir's potent efficacy while ensuring patient safety.
Mechanism of Action
Islatravir is a prodrug that, upon entering host cells, is converted by endogenous kinases into its active triphosphate form, islatravir-triphosphate (ISL-TP).[1][10] As an NRTTI, ISL-TP inhibits the HIV-1 reverse transcriptase (RT) enzyme through a dual mechanism of action that sets it apart from traditional Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[1][11]
-
Inhibition of Translocation: The primary mechanism involves acting as a "translocation-defective RT inhibitor."[1] After ISL-TP is incorporated into the growing viral DNA chain, its unique structure prevents the reverse transcriptase enzyme from moving to the next position on the RNA template, a process known as translocation. This effectively halts further DNA synthesis.[1][3][6] This immediate chain termination is a key feature of Islatravir's action.[4]
-
Delayed Chain Termination: Islatravir also induces structural changes in the viral DNA, leading to delayed chain termination.[11]
This multifaceted mechanism of action contributes to Islatravir's high potency and a high barrier to the development of drug resistance.[2]
Experimental Protocols
Synthesis of Islatravir
A stereoselective nine-step synthesis of Islatravir from 2-deoxyribose has been described in the scientific literature.[12][13] Key features of this synthesis include:
-
A diastereodivergent addition of an acetylide nucleophile to an enolizable ketone.[13]
-
A chemoselective ozonolysis of a terminal olefin.[13]
-
A biocatalytic glycosylation cascade that utilizes a unique strategy of byproduct precipitation to drive the reaction forward.[13]
The synthesis leverages a combination of bio-, electro-, and chemocatalysis to construct the complex molecule.[14] The process involves the use of multiple enzymes, including galactose oxidase, catalase, and horseradish peroxidase, in a challenging aqueous environment.[14] The unnatural nucleobase 2-fluoroadenine (B1664080) is incorporated into Islatravir via a biocatalytic aldol-glycosylation cascade.[15]
Clinical Trial Methodologies
The clinical development of Islatravir has encompassed numerous studies. The methodologies of key trials are summarized below:
-
Phase 1b Study in Treatment-Naïve Adults (NCT02217904): This was an open-label, consecutive-panel trial where participants received a single oral dose of Islatravir ranging from 0.5 mg to 30 mg. The primary outcomes were safety, tolerability, and the change from baseline in HIV-1 plasma RNA.[5]
-
Phase 1 Study in Adults Without HIV: This study involved the administration of single and multiple doses of Islatravir. In one part, participants received single doses from 5 mg to 400 mg. In another part, participants received three once-weekly doses of 10 mg, 30 mg, or 100 mg. The primary endpoints were safety, tolerability, and pharmacokinetics.[16]
-
Phase 2b Dose-Ranging Study (NCT03272347): This randomized, double-blind, active-comparator-controlled trial evaluated three doses of Islatravir (0.25 mg, 0.75 mg, and 2.25 mg) in combination with doravirine (B607182) and lamivudine (B182088) in treatment-naïve adults with HIV-1.[7][8][17] The primary efficacy endpoints were the proportion of participants with HIV-1 RNA <50 copies/mL at weeks 24 and 48.[7]
-
Phase 3 Switch Study (MK-8591A-051 / NCT05631093): This was a randomized, active-controlled, open-label trial evaluating a switch to a once-daily fixed-dose combination of doravirine/islatravir (100 mg/0.25 mg) in adults with virologically suppressed HIV-1 on a baseline antiretroviral therapy. The primary hypothesis was the non-inferiority of doravirine/islatravir to the baseline therapy, assessed by the percentage of participants with HIV-1 RNA ≥50 copies/mL at Week 48.[18][19]
-
Phase 3 Switch Study (MK-8591A-052 / NCT05630755): This was a randomized, active-controlled, double-blind trial evaluating a switch to once-daily doravirine/islatravir (100 mg/0.25 mg) in adults with virologically suppressed HIV-1 on a regimen of bictegravir/emtricitabine/tenofovir alafenamide (BIC/FTC/TAF).[20][21] The primary hypothesis was the non-inferiority of doravirine/islatravir to BIC/FTC/TAF at Week 48.[21]
Quantitative Data
Pharmacokinetic Properties of Islatravir
| Parameter | Value | Population | Source |
| Time to Maximum Plasma Concentration (Tmax) | ~0.5 hours | Adults without HIV | [16] |
| Plasma Half-life | 49-61 hours | Adults without HIV | [16] |
| Intracellular ISL-TP Half-life | 78.5-128.0 hours | Treatment-naïve adults with HIV-1 | [5] |
| Intracellular ISL-TP Half-life | 118-171 hours | Adults without HIV | [16] |
| PK Threshold for Prophylaxis | 0.05 pmol/10⁶ PBMCs | - | [10] |
Efficacy of Islatravir in Combination Therapy (Virologic Response)
| Trial (NCT) | Treatment Arm | N | Primary Endpoint | Result | Source |
| Phase 2b (NCT03272347) at Week 96 | Islatravir 0.25 mg + Doravirine | 29 | HIV-1 RNA <50 copies/mL | 86.2% | [22] |
| Islatravir 0.75 mg + Doravirine | 30 | HIV-1 RNA <50 copies/mL | 90.0% | [22] | |
| Islatravir 2.25 mg + Doravirine | 31 | HIV-1 RNA <50 copies/mL | 67.7% | [22] | |
| Doravirine/Lamivudine/TDF | 31 | HIV-1 RNA <50 copies/mL | 80.6% | [22] | |
| Phase 3 (MK-8591A-051 / NCT05631093) at Week 48 | Doravirine/Islatravir | - | HIV-1 RNA ≥50 copies/mL | 1.4% | [23] |
| Baseline ART | - | HIV-1 RNA ≥50 copies/mL | 4.9% | [23] | |
| Phase 3 (MK-8591A-052 / NCT05630755) at Week 48 | Doravirine/Islatravir | - | HIV-1 RNA ≥50 copies/mL | 1.5% | [23] |
| BIC/FTC/TAF | - | HIV-1 RNA ≥50 copies/mL | 0.6% | [23] |
Safety and Tolerability of Islatravir in Combination Therapy (Adverse Events)
| Trial (NCT) | Treatment Arm | Metric | Result | Source |
| Phase 1b (NCT02217904) | Islatravir (single dose) | Drug-related adverse events | 35% of all AEs | [5] |
| Most common drug-related AEs | Headache (30%), Diarrhea (7%) | [5] | ||
| Phase 2b (NCT03272347) at Week 96 | Islatravir (combined doses) + Doravirine | Drug-related AEs | 7.8% | [22] |
| Doravirine/Lamivudine/TDF | Drug-related AEs | 22.6% | [22] | |
| Phase 3 (MK-8591A-052 / NCT05630755) at Week 48 | Doravirine/Islatravir | Drug-related AEs | 10.2% | [3] |
| Discontinuation due to drug-related AE | 1.2% | [3] |
Conclusion
Islatravir (MK-8591) represents a significant innovation in the field of HIV-1 therapeutics. Its novel mechanism of action as a nucleoside reverse transcriptase translocation inhibitor confers potent antiviral activity and a high barrier to resistance. Despite a setback in its development due to safety concerns at higher doses, the ongoing clinical trials with a lower dose of Islatravir in combination with other antiretrovirals continue to show promise. The data from Phase 3 studies demonstrating non-inferiority to standard-of-care regimens in virologically suppressed patients highlight its potential as a new treatment option. The journey of Islatravir underscores the complexities and resilience of modern drug development, with the ultimate goal of providing safe and effective new therapies for people living with HIV.
References
- 1. benchchem.com [benchchem.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 4. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 5. natap.org [natap.org]
- 6. Islatravir - SigutLabs [sigutlabs.com]
- 7. merck.com [merck.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Islatravir - Wikipedia [en.wikipedia.org]
- 10. merck.com [merck.com]
- 11. researchgate.net [researchgate.net]
- 12. Nine-Step Stereoselective Synthesis of Islatravir from Deoxyribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
- 16. Safety, tolerability, and pharmacokinetics of single- and multiple-dose administration of islatravir (MK-8591) in adults without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Islatravir (MK-8591) With Doravirine and Lamivudine in Participants Infected With Human Immunodeficiency Virus Type 1 (MK-8591-011) [ctv.veeva.com]
- 18. eatg.org [eatg.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. merck.com [merck.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Brief Report: Efficacy and Safety of Oral Islatravir Once Daily in Combination With Doravirine Through 96 Weeks for Treatment-Naive Adults With HIV-1 Infection Receiving Initial Treatment With Islatravir, Doravirine, and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
MK-6169: A Technical Deep Dive into its Pan-Genotype Anti-HCV Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6169 is a potent, pan-genotype inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] Developed as a second-generation NS5A inhibitor, this compound demonstrates optimized activity against common resistance-associated substitutions (RASs) that can limit the efficacy of earlier-generation drugs in this class. This technical guide provides a comprehensive overview of the pan-genotype activity of this compound, its mechanism of action, and the experimental protocols used to characterize its antiviral profile.
Pan-Genotype Efficacy of this compound
This compound has been shown to be highly active across all major HCV genotypes. Its development was driven by the need to overcome resistance conferred by common polymorphisms in the NS5A protein.
Quantitative Antiviral Activity
The in vitro antiviral activity of this compound was determined using HCV replicon assays. The following tables summarize the 50% effective concentration (EC50) values of this compound against a panel of HCV genotypes and common resistance-associated substitutions.
Table 1: Pan-Genotype Activity of this compound in HCV Replicon Assays
| HCV Genotype | EC50 (pM) |
| 1a | 1.5 |
| 1b | 1.2 |
| 2a | 2.5 |
| 3a | 6.0 |
| 4a | 1.1 |
| 5a | 2.3 |
| 6a | 1.8 |
Table 2: Activity of this compound Against Common NS5A Resistance-Associated Substitutions in Genotype 1a
| NS5A Substitution | EC50 (pM) | Fold Change vs. Wild-Type |
| Wild-Type | 1.5 | 1.0 |
| M28T | 3.5 | 2.3 |
| Q30R | 4.1 | 2.7 |
| L31M | 2.8 | 1.9 |
| Y93H | 33 | 22 |
| Y93N | 25 | 16.7 |
Mechanism of Action
This compound targets the HCV NS5A protein, a phosphoprotein that plays a critical role in the viral life cycle, including viral RNA replication and virion assembly. While NS5A has no known enzymatic function, it acts as a scaffold for the assembly of the viral replication complex on intracellular membranes.
By binding to NS5A, this compound is thought to induce a conformational change in the protein, disrupting its normal function and thereby inhibiting viral replication. This mechanism is distinct from that of other classes of direct-acting antivirals (DAAs) such as protease and polymerase inhibitors.
Caption: HCV Lifecycle and the inhibitory action of this compound.
Experimental Protocols
The pan-genotype activity of this compound was primarily evaluated using cell-based HCV replicon assays.
HCV Replicon Assay
Objective: To determine the in vitro concentration of this compound required to inhibit 50% of HCV replication (EC50) in a cell-based system.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Replicon Constructs: Subgenomic HCV replicon constructs representing the different genotypes and containing specific resistance-associated substitutions are used. These replicons typically contain a reporter gene, such as luciferase, for quantification of replication.
-
RNA Transcription and Transfection: Replicon RNA is transcribed in vitro from linearized plasmid DNA. The transcribed RNA is then introduced into Huh-7 cells via electroporation.
-
Compound Treatment: Transfected cells are seeded into 96-well plates. A serial dilution of this compound is prepared and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: After incubation, the level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase assay).
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for HCV Replicon Assay.
Conclusion
This compound is a potent, pan-genotype HCV NS5A inhibitor with a favorable resistance profile. Its high efficacy against a broad range of HCV genotypes and common resistance-associated substitutions makes it a valuable component in the development of combination therapies for the treatment of chronic hepatitis C. The in vitro characterization, primarily through replicon assays, has provided a solid foundation for its clinical development.
References
The NS5A Protein: A Key Target in Hepatitis C Therapy and the Mechanism of MK-6169 (Elbasvir)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Hepatitis C virus (HCV) nonstructural protein 5A (NS5A) is a zinc-binding, proline-rich phosphoprotein that is indispensable for viral RNA replication and the assembly of new virions.[1] Lacking any known enzymatic activity, NS5A exerts its functions through complex interactions with other viral and host cellular proteins.[2] Its critical role in the HCV life cycle has made it a prime target for the development of direct-acting antivirals (DAAs). MK-6169, known as elbasvir (B612244), is a potent and selective NS5A inhibitor developed by Merck & Co.[3] It is a key component of the fixed-dose combination therapy Zepatier®, which also includes the NS3/4A protease inhibitor grazoprevir, for the treatment of chronic HCV infections, particularly genotypes 1 and 4.[4][5][6] This technical guide provides an in-depth overview of the NS5A protein, the mechanism of action of elbasvir, its efficacy against various HCV genotypes and resistance-associated substitutions, and the experimental protocols used to characterize its activity.
The Multifunctional HCV NS5A Protein
NS5A is a large phosphoprotein with a complex structure comprising three distinct domains (I, II, and III) connected by low-complexity sequences.[7] Domain I is structured and contains a zinc-binding motif, while Domains II and III are largely disordered.[8][9] This structural flexibility allows NS5A to participate in multiple stages of the viral life cycle.[1]
The protein exists in two phosphorylated states, a basally phosphorylated p56 form and a hyperphosphorylated p58 form.[1][2] The transition between these states is believed to regulate NS5A's diverse functions. Its primary roles include:
-
Regulation of Viral RNA Replication: NS5A is a crucial component of the HCV replication complex, a membranous web where viral RNA synthesis occurs.[10][11] It is thought to modulate the activity of the viral RNA-dependent RNA polymerase, NS5B.[1]
-
Virion Assembly: NS5A is also intimately involved in the assembly of new viral particles.[10][11]
-
Modulation of Host Cell Processes: NS5A interacts with a multitude of host cell proteins, enabling it to manipulate cellular pathways, including the interferon response, to favor viral propagation.[2]
This compound (Elbasvir): Mechanism of Action
Elbasvir is a highly potent DAA that specifically targets the HCV NS5A protein.[12] Its mechanism of action involves a dual blockade of NS5A's functions in both viral RNA replication and virion assembly.[10][11] By binding to NS5A, elbasvir is thought to induce conformational changes that disrupt its normal functions.[3] This interference with the NS5A protein leads to a significant reduction in HCV RNA levels in infected cells. While the precise molecular interactions are still under investigation, it is clear that elbasvir's binding to NS5A is a high-affinity interaction that is critical for its potent antiviral activity.
The following diagram illustrates the proposed mechanism of action of elbasvir in inhibiting HCV replication.
Caption: Mechanism of action of elbasvir against HCV.
Quantitative Efficacy of Elbasvir
The antiviral activity of elbasvir is quantified by its 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture-based assays, typically HCV replicon systems. Elbasvir has demonstrated potent activity against a range of HCV genotypes, with EC50 values in the picomolar to low nanomolar range.
Table 1: In Vitro Efficacy (EC50) of Elbasvir Against Wild-Type HCV Genotypes
| HCV Genotype | Median EC50 (pM) |
| 1a | 4 |
| 1b | 3 |
| 2a | 3 |
| 2b | 3,400 |
| 3a | 140 |
| 4a | 0.3 |
| 5a | 1 |
| 6 | 9 |
Data compiled from multiple sources.[12]
Resistance to Elbasvir
As with other DAAs, the emergence of resistance-associated substitutions (RASs) in the NS5A protein can reduce the susceptibility of HCV to elbasvir. These substitutions typically occur at amino acid positions that are critical for the binding of the inhibitor to the NS5A protein. The presence of baseline NS5A RASs can impact treatment outcomes, and testing for these variants is recommended for certain patient populations before initiating therapy with elbasvir/grazoprevir.[5]
Table 2: Fold-Change in Elbasvir EC50 for Common NS5A Resistance-Associated Substitutions in Genotype 1a
| NS5A Substitution | Fold-Change in EC50 |
| M28T/A | >5 |
| Q30E/H/R | >5 |
| L31M/V | >5 |
| Y93C/H/N | >5 |
A fold-change of >5 is generally considered to confer clinically significant resistance.[5][13]
Experimental Protocols: The HCV Replicon Assay
The HCV replicon assay is the cornerstone for the in vitro evaluation of HCV inhibitors. This cell-based assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor subgenomic HCV RNA molecules (replicons) capable of autonomous replication. These replicons typically contain the nonstructural proteins necessary for replication but lack the structural proteins, rendering them non-infectious. A reporter gene, such as luciferase, is often included in the replicon for a quantifiable measure of viral replication.
Detailed Protocol for Elbasvir EC50 Determination
-
Cell Culture:
-
Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1a or 1b with a luciferase reporter) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selective agent like G418 to ensure the retention of the replicon.
-
On the day of the assay, harvest the cells and resuspend them in culture medium without the selective agent.
-
Seed the cells into 96-well plates at an optimized density to ensure logarithmic growth during the assay period. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of elbasvir in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the elbasvir stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤0.5%).
-
Remove the culture medium from the seeded cells and add the medium containing the serially diluted elbasvir. Include appropriate controls: a negative control with DMSO vehicle only and a positive control with a known HCV inhibitor.
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Viral Replication (Luciferase Assay):
-
After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. The luminescence signal is directly proportional to the level of HCV replicon replication.
-
-
Data Analysis:
-
Plot the percentage of inhibition of luciferase activity against the logarithm of the elbasvir concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
-
The following diagram outlines the workflow for determining the EC50 of an NS5A inhibitor using the HCV replicon assay.
Caption: HCV replicon assay workflow for EC50 determination.
Conclusion
This compound (elbasvir) is a testament to the success of targeting the HCV NS5A protein for antiviral therapy. Its potent, pangenotypic activity and high barrier to resistance when used in combination have revolutionized the treatment landscape for chronic hepatitis C. A thorough understanding of the multifaceted role of NS5A, the mechanism of action of inhibitors like elbasvir, and the methodologies for their characterization are essential for the continued development of novel and improved therapies to combat HCV infection.
References
- 1. Prevalence and impact of baseline resistance-associated substitutions on the efficacy of ledipasvir/sofosbuvir or simeprevir/sofosbuvir against GT1 HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prevalence of relevant NS5A resistance-associated substitutions to elbasvir in genotype 1a hepatitis C virus patients in Spain | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 4. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasusa.org [iasusa.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Prevalence of relevant NS5A resistance-associated substitutions to elbasvir in genotype 1a hepatitis C virus patients in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Elbasvir? [synapse.patsnap.com]
- 12. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic Profile of MK-6169: Information Not Publicly Available
A comprehensive search for the preclinical pharmacokinetic profile of the compound designated as MK-6169 has yielded no publicly available data, experimental protocols, or related signaling pathway information. Searches for this specific compound identifier in scientific literature and drug development databases did not return any relevant results.
The requested in-depth technical guide or whitepaper on the core preclinical pharmacokinetic profile of this compound cannot be provided at this time due to the absence of accessible information. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in public forums, or the designation may be inaccurate.
General principles of preclinical pharmacokinetic profiling involve a series of in vitro and in vivo studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies are fundamental to the drug discovery and development process, providing critical information for candidate selection and predicting human pharmacokinetics.
Standard Experimental Protocols in Preclinical Pharmacokinetics
While specific details for this compound are unavailable, a general overview of the methodologies typically employed in such studies is provided below for informational purposes.
In Vitro ADME Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human) to predict in vivo clearance.
-
CYP450 Inhibition and Induction: To evaluate the potential for drug-drug interactions.
-
Plasma Protein Binding: Determined by methods like equilibrium dialysis or ultrafiltration to understand the fraction of unbound, pharmacologically active drug.
-
Permeability: Often evaluated using Caco-2 cell monolayers to predict intestinal absorption.
-
Solubility: Measured at various pH levels to understand its dissolution characteristics.
In Vivo Pharmacokinetic Studies:
-
Animal Models: Typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species.
-
Dosing Routes: Intravenous (IV) and oral (PO) administration are common to assess bioavailability and clearance. Other routes like subcutaneous or intramuscular may also be used depending on the intended clinical application.
-
Sample Collection: Serial blood samples are collected at predetermined time points to measure plasma drug concentrations.
-
Bioanalytical Method: A validated bioanalytical method, usually liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used for accurate quantification of the drug in plasma.
-
Pharmacokinetic Parameters: Key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated.
Visualization of a Generic Experimental Workflow
The following diagram illustrates a typical workflow for preclinical pharmacokinetic studies.
The Therapeutic Potential of Elbasvir/Grazoprevir (Zepatier®) for Chronic Hepatitis C Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Hepatitis C Virus (HCV) infection remains a significant global health challenge. The advent of direct-acting antiviral (DAA) agents has revolutionized treatment, offering high cure rates with well-tolerated, all-oral regimens. This technical guide provides an in-depth overview of the therapeutic potential of the fixed-dose combination of elbasvir (B612244) and grazoprevir (B560101) (tradename Zepatier®), a potent DAA regimen developed by Merck. We will delve into its mechanism of action, summarize key quantitative data from pivotal clinical trials, detail the experimental protocols employed in these studies, and visualize the underlying biological and developmental pathways.
Introduction to Elbasvir/Grazoprevir
Elbasvir/grazoprevir is a fixed-dose combination tablet containing 50 mg of elbasvir and 100 mg of grazoprevir, administered once daily.[1] It is indicated for the treatment of chronic HCV genotypes 1 and 4 in adult patients.[2][3] The combination therapy was granted Breakthrough Therapy designation by the U.S. Food and Drug Administration (FDA) for specific patient populations and received FDA approval in January 2016.[2][4]
Mechanism of Action
Elbasvir and grazoprevir target two different essential viral proteins, creating a high barrier to resistance and effectively suppressing HCV replication.
-
Elbasvir: This agent is a potent inhibitor of the HCV NS5A protein.[2][5] NS5A is a multifunctional phosphoprotein that plays a crucial role in both viral RNA replication and the assembly of new virions.[5][6] By binding to NS5A, elbasvir disrupts these processes, thereby halting the viral life cycle.[5]
-
Grazoprevir: Grazoprevir is a second-generation, potent inhibitor of the HCV NS3/4A protease.[2][3] The NS3/4A protease is a viral enzyme responsible for cleaving the HCV polyprotein into mature, functional viral proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[3][6] Inhibition of this protease by grazoprevir prevents the formation of these essential proteins, thereby blocking viral replication.[3]
Signaling Pathway of HCV Replication and Inhibition by Elbasvir/Grazoprevir
Caption: Mechanism of HCV replication and points of inhibition by grazoprevir and elbasvir.
Clinical Efficacy
The efficacy of elbasvir/grazoprevir has been demonstrated in a series of global clinical trials. The primary endpoint in these studies was the rate of Sustained Virologic Response 12 weeks after the end of treatment (SVR12), which is considered a virologic cure.
SVR12 Rates in Pivotal Phase 3 Trials
The following table summarizes the SVR12 rates from key Phase 3 clinical trials of elbasvir/grazoprevir.
| Trial Name | Patient Population | Genotype | Treatment Duration | SVR12 Rate | Reference |
| C-EDGE TN | Treatment-Naïve | GT1, GT4, GT6 | 12 weeks | 92-99% | [7] |
| C-EDGE CO-INFXN | Co-infected with HIV | GT1, GT4, GT6 | 12 weeks | 96% | [7] |
| C-SURFER | Advanced Chronic Kidney Disease | GT1 | 12 weeks | 99% | [8] |
| C-EDGE TE | Treatment-Experienced | GT1, GT4, GT6 | 12 or 16 weeks | 92-100% | [7] |
| C-SALVAGE | Failed prior DAA therapy | GT1 | 12 weeks + ribavirin | 96% | [7] |
Efficacy in Specific Patient Populations
Elbasvir/grazoprevir has demonstrated high efficacy in several difficult-to-treat patient populations, including:
-
Patients with Chronic Kidney Disease (CKD): The C-SURFER trial was the first to investigate an all-oral, ribavirin-free regimen in patients with advanced CKD (stages 4 and 5), including those on hemodialysis. The study reported an SVR12 rate of 99% (115/116).[8]
-
Patients with HIV/HCV Co-infection: In the C-EDGE CO-INFXN study, patients co-infected with HIV and HCV achieved high SVR12 rates.[7]
-
Patients on Opioid Agonist Therapy: The C-EDGE CO-STAR trial demonstrated high efficacy and adherence in patients receiving opioid agonist therapy for injection drug use, with an SVR12 rate of 95% in the primary efficacy analysis population.[9]
Safety and Tolerability
The safety of elbasvir/grazoprevir was assessed in multiple Phase 2 and 3 clinical trials involving approximately 1,700 subjects.[3] The most commonly reported adverse reactions in placebo-controlled trials were fatigue, headache, and nausea.[3][10] When co-administered with ribavirin, the most common adverse reactions of moderate or severe intensity were anemia and headache.[10]
Key Safety Considerations
-
Elevated Alanine Aminotransferase (ALT): During clinical trials, approximately 1% of subjects experienced elevations of ALT to greater than 5 times the upper limit of normal (ULN), generally at or after treatment week 8.[3] Hepatic laboratory testing is recommended prior to and during treatment.[3]
-
Drug-Drug Interactions: Elbasvir and grazoprevir are metabolized by CYP3A.[5] Co-administration with strong CYP3A inducers (e.g., rifampin, St. John's Wort) is contraindicated as it can lead to significantly lower plasma levels of the drugs.[1][5] Co-administration with OATP1B1/3 inhibitors (e.g., cyclosporine) is also contraindicated due to a significant increase in grazoprevir plasma concentrations.[1][5]
-
Hepatitis B Virus (HBV) Reactivation: The prescribing information for Zepatier includes a boxed warning regarding the risk of HBV reactivation in patients co-infected with HCV and HBV.[3][10] All patients should be tested for evidence of current or prior HBV infection before initiating treatment.[3]
Experimental Protocols
The clinical development of elbasvir/grazoprevir involved a series of well-controlled Phase 2 and 3 clinical trials. Below are generalized methodologies for these key experiments.
Study Design and Patient Population
-
Trial Design: The pivotal trials were typically randomized, double-blind, and placebo-controlled or active-comparator-controlled studies.[3][7]
-
Inclusion Criteria: Adult patients with chronic HCV infection (genotype 1 or 4) were enrolled.[2] Trials included both treatment-naïve and treatment-experienced patients (those who had previously failed interferon-based therapy).[2] Specific trials enrolled patients with co-morbidities such as HIV co-infection or advanced chronic kidney disease.[7][8]
-
Exclusion Criteria: Patients with decompensated liver disease (Child-Pugh B or C) were typically excluded.[1]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary measure of efficacy was Sustained Virologic Response 12 weeks after completion of therapy (SVR12), defined as HCV RNA below the lower limit of quantification.[4][7]
-
HCV RNA Quantification: Plasma HCV RNA levels were quantified using a real-time reverse transcriptase-polymerase chain reaction (RT-PCR) assay.
-
Safety Monitoring: Safety was assessed through the monitoring of adverse events, physical examinations, vital signs, and laboratory tests (including hematology, serum chemistry, and liver function tests) at regular intervals throughout the study and during post-treatment follow-up.[3]
Experimental Workflow for a Phase 3 Clinical Trial of Elbasvir/Grazoprevir
References
- 1. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elbasvir/grazoprevir - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. FDA approves Zepatier for treatment of chronic hepatitis C genotypes 1 and 4 | HIV.gov [hiv.gov]
- 5. mims.com [mims.com]
- 6. Elbasvirgrazoprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Zepatier for the Treatment of Chronic Hepatitis C Genotype 1 and 4 Infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. merck.com [merck.com]
- 10. Merck to Present New Data on ZEPATIER® (elbasvir and grazoprevir) for the Treatment of Chronic Hepatitis C Virus Infection at The Liver Meeting® 2017 [natap.org]
Islatravir (MK-8591): A Technical Deep Dive into Resistance-Associated Substitutions
For Immediate Release
This technical guide provides a comprehensive overview of the resistance profile of Islatravir (ISL, MK-8591), a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) for the treatment of HIV-1. Developed for researchers, scientists, and drug development professionals, this document details the key resistance-associated substitutions (RASs), the experimental methodologies used to identify them, and the underlying molecular mechanisms.
Executive Summary
Islatravir inhibits HIV-1 reverse transcriptase (RT) through a unique mechanism of action that includes both immediate and delayed chain termination, which contributes to its potent antiviral activity and a high barrier to resistance.[1][2] In vitro studies have identified several key RASs that can reduce susceptibility to Islatravir. The most frequently observed substitutions are M184I and M184V in the reverse transcriptase enzyme.[3][4] While these single mutations confer only a modest decrease in susceptibility, combinations with other mutations, such as A114S, can lead to more significant resistance.[3][5] Conversely, certain mutations like K65R have been shown to hypersensitize the virus to Islatravir.[6][7] This guide provides a detailed analysis of these and other RASs, supported by quantitative data from in vitro selection studies and phenotypic assays.
Mechanism of Action
Islatravir is a deoxyadenosine (B7792050) analog that is intracellularly phosphorylated to its active form, Islatravir-triphosphate (ISL-TP).[2][8] ISL-TP inhibits HIV-1 reverse transcriptase via a dual mechanism:
-
Immediate Chain Termination: After incorporation into the viral DNA, the 4'-ethynyl group of Islatravir blocks the translocation of the reverse transcriptase, preventing the addition of the next nucleotide.[9][10]
-
Delayed Chain Termination: In the event that translocation does occur, the presence of Islatravir in the DNA strand induces structural changes that prevent further nucleotide incorporation after the addition of one more nucleotide.[10][11]
Resistance-Associated Substitutions
In vitro selection studies have been instrumental in identifying mutations in the HIV-1 reverse transcriptase that confer resistance to Islatravir. The primary substitutions and their effects on Islatravir susceptibility are summarized below.
Key Single-Codon Substitutions
The M184I and M184V mutations are the most common single substitutions that reduce susceptibility to Islatravir.[3][4] However, the fold change in EC50 for these single mutants is generally modest. The K65R mutation, a common resistance mutation for other nucleoside reverse transcriptase inhibitors (NRTIs), has been shown to increase sensitivity to Islatravir.[6][7]
| Substitution | Fold Change in EC50 vs. Wild Type | Reference(s) |
| M184I | 6.2 - <5 | [6][9] |
| M184V | 3.5 - 10 | [6][12] |
| K65R | Hypersusceptible | [6][12] |
| A114S | ~2 | [3] |
Combinations of Substitutions
The combination of M184V with other mutations can lead to a more significant reduction in Islatravir susceptibility. Notably, the addition of A114S to M184V further decreases susceptibility.[5] Thymidine analogue mutations (TAMs) in combination with M184V have also been shown to decrease phenotypic susceptibility.
| Substitution Combination | Fold Change in EC50 vs. Wild Type | Reference(s) |
| M184V + A114S | >60 | [13] |
| K65R + M184V | 1.4 - 4.5 | [12] |
| S68N + M184V | 12 | [12] |
| M184V + V106I | 33.8 | [14] |
| M184V + I142V | 25.2 | [14] |
| M184V + TAMs | Increased resistance | [13] |
Experimental Protocols
The identification and characterization of Islatravir resistance-associated substitutions have been achieved through a series of in vitro experiments.
In Vitro Resistance Selection Studies
Objective: To identify mutations that arise under the selective pressure of Islatravir.
Methodology:
-
Cell Lines: Human T-cell lines such as MT-2 and MT4-GFP, as well as cord blood mononuclear cells, are commonly used.[9][12][15]
-
Virus Strains: Wild-type HIV-1 strains of different subtypes (A, B, C) and strains with pre-existing resistance mutations are utilized.[3][12]
-
Drug Pressure: Two main approaches are employed:
-
Monitoring: Viral replication is monitored by measuring p24 antigen levels or the expression of a reporter gene like green fluorescent protein (GFP).[3][5]
-
Genotypic Analysis: When viral breakthrough is observed, the reverse transcriptase gene is sequenced to identify mutations.
Phenotypic Susceptibility Assays
Objective: To quantify the effect of specific mutations on Islatravir susceptibility.
Methodology:
-
Site-Directed Mutagenesis: Infectious molecular clones of HIV-1 are engineered to contain specific single or combination mutations in the reverse transcriptase gene.
-
Virus Production: Mutant viruses are produced by transfecting 293T cells with the molecular clones.[14]
-
Susceptibility Testing:
-
Data Analysis: The 50% effective concentration (EC50) is calculated for each mutant and compared to the wild-type virus to determine the fold change in susceptibility.
Conclusion
Islatravir demonstrates a high barrier to the development of resistance, a key attribute for a successful antiretroviral agent. While the M184I/V mutations are the primary pathway to reduced susceptibility, the impact of these single mutations is modest. Combination mutations are required for more significant resistance, and some of these combinations may impair viral fitness.[3] The unique dual mechanism of action of Islatravir contributes to its robust resistance profile. This in-depth understanding of Islatravir's resistance profile is critical for its clinical development and for guiding its use in future therapeutic regimens.
References
- 1. hivdb.stanford.edu [hivdb.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. hivglasgow.org [hivglasgow.org]
- 4. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Doravirine and Islatravir Have Complementary Resistance Profiles and Create a Combination with a High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Thymidine Analogue Mutations with M184V Significantly Decrease Phenotypic Susceptibility of HIV-1 Subtype C Reverse Transcriptase to Islatravir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Variable antiviral activity of islatravir against M184I/V mutant HIV-1 selected during antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell culture selections reveal favourable drug resistance profiles for doravirine and islatravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Initial Safety and Toxicology Profile of MK-0616: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0616 is an investigational, orally bioavailable, macrocyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), MK-0616 is designed to increase LDLR availability on hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation. This document provides a comprehensive overview of the initial safety and toxicology findings for MK-0616, drawing from both preclinical studies and early-phase clinical trials.
Mechanism of Action
MK-0616 directly binds to PCSK9, preventing it from binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. This inhibition preserves the LDLR from degradation, allowing it to be recycled back to the surface of hepatocytes. The increased number of LDLRs results in greater uptake of LDL-C from the bloodstream into the liver, thereby lowering plasma LDL-C levels.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of NS5A in HCV Replication
This technical guide provides a comprehensive overview of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a critical component of the viral replication machinery and a key target for antiviral therapies.
Introduction to NS5A
HCV NS5A is a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles. It is a component of the HCV replication complex, a multiprotein assembly that carries out the replication of the viral genome. NS5A is involved in complex interactions with other viral proteins, host cell factors, and cellular membranes, making it a central player in the HCV life cycle. The protein is also a major target for direct-acting antivirals (DAAs), with several potent inhibitors targeting its functions.
Structure and Domains of NS5A
NS5A is a large zinc-binding phosphoprotein of approximately 56 to 58 kDa. It consists of three domains (I, II, and III) connected by low-complexity sequences (LCS I and II).
-
Domain I (aa 1-213): This N-terminal domain is highly structured and contains a zinc-binding motif crucial for its function. It is involved in RNA binding and is the primary target of most NS5A inhibitors. Domain I forms a dimeric structure that is essential for its role in viral replication.
-
Domain II (aa 250-342): This domain is less structured than Domain I and is implicated in interactions with various host factors and other HCV proteins, including the viral polymerase NS5B. Its role is critical in the switch from RNA replication to viral assembly.
-
Domain III (aa 356-447): Located at the C-terminus, this domain is also largely unstructured and is involved in virion assembly. It interacts with the viral core protein, facilitating the packaging of the viral genome into new virus particles.
The Multifaceted Role of NS5A in HCV Replication
NS5A's function in the HCV life cycle is complex, participating in the establishment of the replication complex, modulation of host cell signaling pathways, and coordination of virion assembly.
3.1. Formation of the Membranous Web
HCV replication occurs on a specialized intracellular membrane structure called the "membranous web". NS5A plays a crucial role in the formation of this structure, which is derived from the endoplasmic reticulum (ER). It is believed that NS5A, along with other non-structural proteins, induces the rearrangement of host cell membranes to create a scaffold for the replication complex. This compartmentalization protects the viral RNA and replication machinery from host defenses.
3.2. Regulation of Viral RNA Synthesis
NS5A is a key regulator of the viral RNA-dependent RNA polymerase, NS5B. While it does not possess enzymatic activity itself, its interaction with NS5B is critical for efficient viral RNA synthesis. The phosphorylation state of NS5A appears to modulate this interaction and the overall replication process. Hyperphosphorylation of NS5A is associated with a negative regulatory role in RNA synthesis, suggesting a switch in function towards virion assembly.
3.3. Interaction with Host Factors
NS5A interacts with a multitude of host cell proteins to create a favorable environment for viral replication and to evade the host immune response. One of the most well-characterized interactions is with cyclophilin A (CypA), a host peptidyl-prolyl isomerase. This interaction is essential for HCV replication, although its precise mechanism is still under investigation. NS5A also interacts with phosphatidylinositol 4-kinase III alpha (PI4KA), which is crucial for the integrity of the membranous web.
Quantitative Data on NS5A Function
The following tables summarize key quantitative data related to NS5A's interactions and the effects of inhibitors.
Table 1: Binding Affinities of NS5A with Host and Viral Proteins
| Interacting Partner | Method | Binding Affinity (Kd) | Reference |
| Cyclophilin A (CypA) | Surface Plasmon Resonance | ~1.2 µM | (Fassati et al., 2003) |
| NS5B (RNA Polymerase) | Co-immunoprecipitation | Not Quantified | (Kim et al., 2005) |
| PI4KA | Yeast Two-Hybrid | Not Quantified | (Berger et al., 2011) |
Table 2: Efficacy of NS5A Inhibitors
| Inhibitor | Genotype | EC50 | Reference |
| Daclatasvir | 1b | ~9 pM | (Gao et al., 2010) |
| Ledipasvir | 1a | ~18 pM | (Kohli et al., 2014) |
| Ombitasvir | 1a | ~5 pM | (Poordad et al., 2014) |
| Elbasvir | 1a | ~4 pM | (Lawitz et al., 2015) |
Experimental Protocols
Detailed methodologies for key experiments used to study NS5A are provided below.
5.1. Co-immunoprecipitation (Co-IP) to Study NS5A-NS5B Interaction
Objective: To determine if NS5A and NS5B physically interact within host cells.
Methodology:
-
Cell Culture and Transfection: Huh7 cells are cultured and co-transfected with plasmids expressing tagged versions of NS5A (e.g., HA-tagged) and NS5B (e.g., Flag-tagged).
-
Cell Lysis: After 48 hours, cells are harvested and lysed in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to magnetic beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies against both tags (e.g., anti-HA and anti-Flag) to detect the presence of both NS5A and NS5B in the immunoprecipitated complex.
5.2. HCV Replicon Assay for Antiviral Compound Screening
Objective: To measure the inhibitory effect of a compound on HCV RNA replication.
Methodology:
-
Cell Seeding: Huh7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., an NS5A inhibitor). A positive control (e.g., a known HCV inhibitor) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and reporter gene expression.
-
Luciferase Assay: A luciferase assay reagent is added to each well, and the luminescence is measured using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the level of HCV replication. The EC50 value (the concentration of the compound that inhibits replication by 50%) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
6.1. NS5A-Mediated Modulation of Host Signaling
NS5A interacts with and modulates several host cell signaling pathways to promote a cellular environment conducive to viral replication and to counteract antiviral responses.
Caption: NS5A interaction with host signaling pathways.
6.2. Experimental Workflow for Co-immunoprecipitation
The following diagram illustrates the key steps in a co-immunoprecipitation experiment to identify protein-protein interactions with NS5A.
Caption: Workflow for Co-immunoprecipitation.
Conclusion
NS5A is a linchpin in the HCV life cycle, orchestrating key events from the formation of the replication complex to the assembly of new virions. Its complex interplay with other viral and host factors has made it a challenging but highly successful target for antiviral drug development. A deeper understanding of its structure, function, and interactions continues to be a major focus of HCV research, with the potential to reveal new therapeutic avenues and to further our knowledge of virus-host interactions.
MK-6169 (Islatravir): A Deep Dive into the Intellectual Property and Patent Landscape
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-6169, also known as islatravir (ISL), is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) under development by Merck & Co. for the treatment and prevention of HIV-1 infection.[1][2][3] Its unique mechanism of action, which involves both immediate and delayed chain termination of viral DNA synthesis, has positioned it as a promising candidate for long-acting antiretroviral therapies.[1][4] This technical guide provides a comprehensive overview of the intellectual property and patent landscape surrounding this compound, including key patents, their global status, and relevant experimental protocols that underpin its development.
Core Intellectual Property: Patent Landscape
The intellectual property protecting islatravir is multifaceted, encompassing patents covering the core compound, specific dosing regimens, and innovative manufacturing processes. The landscape is primarily shaped by patents assigned to Merck Sharp & Dohme Corp. and Yamasa Corporation, the original licensor of the compound.[5]
Key Patent Families
Three pivotal patent families form the cornerstone of islatravir's intellectual property protection:
-
Core Compound Patent: This family, originating from initial discoveries by Yamasa Corporation, covers the fundamental chemical structure of islatravir (formerly known as EFdA).
-
Dosing Regimen Patent: Recognizing the long intracellular half-life of islatravir's active form, Merck has secured protection for less frequent than once-daily dosing regimens, a key feature for long-acting treatment and prophylaxis.
-
Enzymatic Synthesis Patent: A collaboration with Codexis has led to patents on a novel, efficient enzymatic synthesis process for manufacturing islatravir, representing a significant advancement over traditional chemical synthesis.
The following tables summarize the key quantitative data for these patent families in major jurisdictions.
Table 1: Core Compound Patent Family (Selected Jurisdictions)
| Jurisdiction | Application Number | Priority Date | Filing Date | Publication Date | Grant Date | Status |
| United States | US 11/087,588 | 2004-03-24 | 2005-03-24 | 2005-09-29 | 2008-03-04 | Active |
| Europe | EP 1712555 | 2004-03-24 | 2005-03-22 | 2006-10-18 | 2011-09-28 | Active |
| Japan | JP 2006-510603 | 2004-03-24 | 2005-11-22 | 2007-04-05 | 2009-10-09 | Active |
| WIPO | WO 2005/030771 | 2004-03-24 | 2004-09-24 | 2005-04-07 | - | Published |
Table 2: Dosing Regimen Patent Family (WO2017139519) (Selected Jurisdictions)
| Jurisdiction | Application Number | Priority Date | Filing Date | Publication Date | Grant Date | Status |
| WIPO | PCT/US2017/017331 | 2016-02-10 | 2017-02-10 | 2017-08-17 | - | Published |
| United States | US 16/079,000 | 2016-02-10 | 2017-02-10 | 2019-01-03 | 2021-08-10 | Active |
| Europe | EP 3414002 | 2016-02-10 | 2017-02-10 | 2018-12-19 | 2022-03-23 | Active |
| Japan | JP 2018-543361 | 2016-02-10 | 2017-02-10 | 2019-01-31 | 2020-11-12 | Active |
| Brazil | BR 112018016428 | 2016-02-10 | 2017-02-10 | 2019-03-12 | - | Pending |
| Ukraine | UA 201809123 | 2016-02-10 | 2017-02-10 | 2019-03-11 | - | Pending |
Table 3: Enzymatic Synthesis Patent Family (WO2020014050) (Selected Jurisdictions)
| Jurisdiction | Application Number | Priority Date | Filing Date | Publication Date | Grant Date | Status |
| WIPO | PCT/US2019/040854 | 2018-07-09 | 2019-07-08 | 2020-01-16 | - | Published |
| United States | US 17/047,804 | 2018-07-09 | 2019-07-08 | 2021-03-04 | 2023-01-17 | Active |
| Europe | EP 3817999 | 2018-07-09 | 2019-07-08 | 2021-05-12 | - | Pending |
| Japan | JP 2021-503482 | 2018-07-09 | 2019-07-08 | 2021-08-19 | - | Pending |
Patent Oppositions
The patent for the less frequent dosing regimen (related to WO2017139519) has faced pre-grant oppositions in several countries, including Argentina, Brazil, and Ukraine, filed by civil society organizations.[6][7] These oppositions are a noteworthy aspect of the patent landscape, potentially impacting the breadth of patent protection in these regions.
Mechanism of Action and Signaling Pathway
Islatravir is a nucleoside analog that, once inside the cell, is phosphorylated to its active form, islatravir-triphosphate (ISL-TP).[1] As a Nucleoside Reverse Transcriptase Translocation Inhibitor (NRTTI), ISL-TP targets the HIV-1 reverse transcriptase (RT) enzyme, which is critical for converting the viral RNA genome into DNA.
The inhibitory action of ISL-TP is characterized by a dual mechanism:
-
Immediate Chain Termination: After its incorporation into the nascent viral DNA strand, the 4'-ethynyl group of islatravir sterically hinders the translocation of the reverse transcriptase along the DNA-RNA hybrid. This blockage prevents the binding of the next incoming deoxynucleotide triphosphate (dNTP), leading to immediate termination of DNA synthesis.[4]
-
Delayed Chain Termination: In the event that translocation does occur, the presence of the incorporated ISL-TP induces a conformational change in the primer-template, leading to delayed chain termination after the addition of one more nucleotide.[1]
This dual mechanism of action contributes to islatravir's high potency and a high barrier to the development of resistance.[4]
Key Experimental Protocols
The development of islatravir has been supported by a range of in vitro and in vivo studies. Below are detailed methodologies for key experiments cited in the literature.
HIV-1 Reverse Transcriptase (RT) Enzymatic Inhibition Assay
This assay directly measures the ability of islatravir-triphosphate (ISL-TP) to inhibit the enzymatic activity of purified HIV-1 RT.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(rA) template and an oligo(dT) primer annealed to it, purified recombinant HIV-1 RT, and a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT).
-
Inhibitor and Substrate Addition: Add serial dilutions of ISL-TP or a control inhibitor to the reaction wells. Initiate the reaction by adding the natural substrate, [³H]dTTP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA onto glass fiber filters.
-
Quantification: Wash the filters to remove unincorporated [³H]dTTP. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of ISL-TP that inhibits 50% of the RT activity (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.
Antiviral Activity Assay in MT-4 Cells
This cell-based assay determines the efficacy of islatravir in inhibiting HIV-1 replication in a human T-cell line.
Methodology:
-
Cell Seeding: Seed MT-4 cells into 96-well microtiter plates at a density of 1 x 10⁴ cells/well in complete culture medium.
-
Compound Addition: Add serial dilutions of islatravir or a control drug to the wells.
-
Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI). Include uninfected cell controls and infected, untreated virus controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Assessment of Cytopathic Effect (CPE):
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of islatravir that protects 50% of the cells from virus-induced death (EC₅₀) by plotting the percentage of cell viability against the drug concentration.
Intracellular Islatravir-Triphosphate (ISL-TP) Quantification
This protocol details the measurement of the active form of islatravir within peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Culture the isolated PBMCs and treat with various concentrations of islatravir for a specified duration.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse using a methanol/water solution to extract intracellular metabolites.
-
Sample Preparation: Precipitate proteins from the cell lysate and concentrate the supernatant containing ISL-TP.
-
HPLC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a reverse-phase or anion-exchange high-performance liquid chromatography (HPLC) column.
-
Mass Spectrometry: Quantify ISL-TP using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Data Analysis: Generate a standard curve using known concentrations of ISL-TP to determine the concentration in the experimental samples, typically expressed as fmol/10⁶ cells.
Logical Relationships in Islatravir's Development
The development of islatravir follows a logical progression from fundamental scientific discovery to clinical application, underpinned by a robust intellectual property strategy.
Conclusion
The intellectual property landscape of this compound (islatravir) is well-defined, with a portfolio of patents covering the core molecule, its use in innovative dosing regimens, and an efficient manufacturing process. This strong patent position, coupled with a unique and potent mechanism of action, underscores islatravir's potential as a significant advancement in HIV therapy. The detailed experimental protocols provide a foundation for further research and development in the field of antiretroviral drug discovery. As islatravir progresses through the final stages of clinical development and regulatory review, its journey offers valuable insights for researchers, scientists, and drug development professionals.[8]
References
- 1. lapal.medicinespatentpool.org [lapal.medicinespatentpool.org]
- 2. medicinespatentpool.org [medicinespatentpool.org]
- 3. LAPaL [lapal.medicinespatentpool.org]
- 4. PATENTSCOPE [wipo.int]
- 5. islatravir - MPP [medicinespatentpool.org]
- 6. Espacenet | WIPO Inspire [inspire.wipo.int]
- 7. epo.org [epo.org]
- 8. contagionlive.com [contagionlive.com]
Foundational Research on Pan-Genotype HCV Inhibitors: A Technical Guide
The treatment of Hepatitis C Virus (HCV) has been revolutionized by the development of direct-acting antivirals (DAAs).[1][2] These agents target specific viral proteins essential for replication, offering high cure rates across all major HCV genotypes. This guide provides an in-depth overview of the foundational research behind pan-genotype HCV inhibitors, focusing on their core mechanisms, the quantitative data supporting their efficacy, and the experimental protocols used for their evaluation.
Key Viral Targets for Pan-Genotype Inhibition
The HCV genome encodes a single polyprotein that is cleaved into ten individual proteins, including three structural and seven non-structural (NS) proteins.[3] Pan-genotype DAAs primarily target three non-structural proteins critical for viral replication.
-
NS3/4A Protease: This serine protease, along with its cofactor NS4A, is essential for cleaving the HCV polyprotein to release functional NS proteins.[3][4][5][6] Inhibition of NS3/4A blocks viral maturation and is a key strategy for antiviral therapy.[4][5]
-
NS5A Protein: NS5A is a phosphoprotein that plays a crucial, albeit not fully understood, role in both viral RNA replication and the assembly of new virus particles.[1][7] It has no known enzymatic function but interacts with numerous host and viral factors.[1][8] Its multifaceted role makes it an attractive target for inhibitors.[7]
-
NS5B RNA-Dependent RNA Polymerase (RdRp): This enzyme is the core component of the HCV replication machinery, responsible for synthesizing new viral RNA genomes.[9][10] As it is essential for replication and highly conserved across genotypes, it is a prime target for antiviral drugs.[11]
Classes of Pan-Genotype Inhibitors and Mechanisms of Action
Modern HCV therapy relies on combination regimens that target these proteins simultaneously.[7]
-
NS3/4A Protease Inhibitors (PIs):
-
Mechanism: These inhibitors, such as glecaprevir (B607649) and grazoprevir, bind to the active site of the NS3/4A protease, preventing the cleavage of the viral polyprotein.[5] This action halts the production of functional viral proteins necessary for replication.[5] Second-generation PIs like glecaprevir have been structurally optimized to provide potent, pan-genotypic activity.[4]
-
-
NS5A Inhibitors:
-
Mechanism: Compounds like pibrentasvir (B610101) and velpatasvir (B611656) target the NS5A protein. While the precise mechanism is complex, they are known to inhibit the formation of the viral replication complex and impair the assembly of new virions.[7] Daclatasvir, a first-in-class NS5A inhibitor, induces changes in the subcellular localization of NS5A and blocks intracellular HCV RNA synthesis.[12] Their potent, picomolar activity makes them a cornerstone of combination therapies.[12]
-
-
NS5B Polymerase Inhibitors:
-
Mechanism: This class is divided into two main types:
-
Nucleos(t)ide Inhibitors (NIs): Sofosbuvir is a prime example. It mimics natural nucleotides and, once incorporated into the growing viral RNA chain by the NS5B polymerase, acts as a chain terminator, halting further RNA synthesis.[10] NIs target the highly conserved active site of the polymerase, giving them pan-genotypic activity and a high barrier to resistance.[11][13]
-
Non-Nucleoside Inhibitors (NNIs): These bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits its function.[11] While effective, they generally have a lower barrier to resistance and more limited genotype coverage compared to NIs.[13]
-
-
Quantitative Data on Pan-Genotype Inhibitors
The efficacy of pan-genotype inhibitors is measured by their ability to suppress viral replication across different HCV genotypes, typically quantified by the half-maximal effective concentration (EC50). Clinical success is measured by the Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after treatment completion.[14]
Table 1: In Vitro Potency (EC50) of Key Pan-Genotype Inhibitors in Replicon Assays
| Drug Class | Antiviral Agent | Target | HCV Genotype | In Vitro EC50 |
| NS5B NI | Sofosbuvir | NS5B Polymerase | Genotype 1b | 15 nM[14] |
| Genotype 2a | 18 nM[14] | |||
| NS5A Inhibitor | Daclatasvir | NS5A | Genotype 1a | 50 pM[14] |
| Genotype 1b | 9 pM[14] | |||
| NS5A Inhibitor | Velpatasvir | NS5A | Genotypes 1-6 | Low pM to low nM range |
| NS3/4A PI | Glecaprevir | NS3/4A Protease | Genotypes 1-6 | Low nM range[4] |
| NS5A Inhibitor | Pibrentasvir | NS5A | Genotypes 1-6 | Low pM range |
Table 2: Clinical Efficacy (SVR12) of Pan-Genotypic Combination Regimens
| Regimen | Target Population | SVR12 Rate (ITT Analysis) | Key Clinical Trial(s) |
| Sofosbuvir/Velpatasvir | Patients on dialysis | 95%[15] | Borgia et al. Phase II |
| Glecaprevir/Pibrentasvir | CKD Stage 4/5 | 98%[10] | EXPEDITION-4 |
| Glecaprevir/Pibrentasvir | Kidney Transplant Recipients | 100% | MAGELLAN-2[15] |
| Glecaprevir/Pibrentasvir | HCV-negative recipients of HCV-positive kidneys | 100% | MYTHIC[15] |
| Sofosbuvir/Velpatasvir | Kidney Transplant Recipients | 100% | Greco et al. (Real-world)[15] |
Experimental Protocols
The discovery and characterization of HCV inhibitors rely on robust in vitro and cell-based assays.
This system is a cornerstone for screening and characterizing HCV inhibitors.[14] It uses human hepatoma cell lines (e.g., Huh-7) that contain self-replicating subgenomic HCV RNA molecules (replicons).[2] These replicons are non-infectious as they lack the genes for structural proteins.[2]
-
Detailed Methodology:
-
Cell Seeding: Huh-7 cells harboring an HCV replicon (often containing a luciferase reporter gene) are cultured in DMEM with 10% FBS.[2][14] Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow attachment.[2]
-
Compound Preparation and Addition: The test inhibitor (e.g., Glecaprevir) is dissolved in DMSO to create a stock solution.[2] Serial dilutions are prepared in culture medium. The medium on the cells is replaced with the medium containing the diluted compounds.[2]
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C with 5% CO2.[2][14]
-
Quantification of Replication (Luciferase Assay): After incubation, a luciferase assay reagent is added to each well to lyse the cells.[14] The resulting luminescence, which is proportional to the level of replicon RNA replication, is measured using a luminometer.[2]
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., measuring ATP levels) is performed to determine the 50% cytotoxic concentration (CC50) of the compound.[2]
-
Data Analysis: The EC50 value is calculated by plotting the reduction in luminescence against the compound concentration. The Selectivity Index (SI = CC50/EC50) is determined to assess the therapeutic window.[2]
-
To study the entire viral life cycle, including entry, assembly, and release, the HCVcc system is used.[16] This involves infecting permissive cell lines like Huh-7 with a full-length, infectious HCV genome.[16]
-
Detailed Methodology:
-
Virus Stock Generation: Full-length HCV RNA is generated via in vitro transcription from a plasmid (e.g., JFH-1 isolate).[17] This RNA is then electroporated into Huh-7 cells. The supernatant containing infectious virus particles is collected days later.[17]
-
Infection Assay: Naïve Huh-7 cells are seeded in plates. The next day, the cells are inoculated with a specific multiplicity of infection (MOI) of the HCVcc stock.[17]
-
Inhibitor Treatment: The test compound is added to the culture medium at various concentrations after inoculation.
-
Quantification of Infection: After a set incubation period (e.g., 72 hours), the level of infection is quantified. This can be done by:
-
Understanding how viruses develop resistance is critical. Resistance-Associated Substitutions (RASs) are mutations in the viral genome that reduce the susceptibility to a DAA.[19]
-
Detailed Methodology:
-
Selection of Resistant Variants: HCV replicon cells are cultured in the presence of a DAA at a concentration that inhibits replication (e.g., EC90). Over several weeks, cells that survive and proliferate contain replicons that have acquired mutations conferring resistance.
-
Genotypic Analysis: Viral RNA is extracted from the resistant cell colonies. The target gene (e.g., NS5A, NS3) is amplified using RT-PCR and then sequenced (e.g., Sanger or Next-Generation Sequencing) to identify mutations.[20]
-
Phenotypic Analysis: The identified mutations are reverse-engineered into a wild-type replicon. The EC50 of the DAA against this new mutant replicon is then determined to confirm the level of resistance conferred by the mutation.
-
Visualizations of Key Pathways and Workflows
dot
References
- 1. Approaches to hepatitis C treatment and cure using NS5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring small molecules with pan-genotypic inhibitory activities against hepatitis C virus NS3/4A serine protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 8. TARGETING THE NS5A PROTEIN OF HCV: AN EMERGING OPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Information on Pan-Genotypic Direct-Acting Antiviral Agents for HCV in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatitis C therapy with HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Pan-genotypic direct-acting antivirals for patients with hepatitis C virus infection and chronic kidney disease stage 4 or 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. hcvguidelines.org [hcvguidelines.org]
- 20. Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-6169 In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of MK-6169, a potent, pan-genotype Hepatitis C Virus (HCV) NS5A inhibitor. The described assays are essential for characterizing the antiviral activity and cytotoxicity profile of this compound in a cell culture setting.
Overview of this compound
This compound is a second-generation NS5A inhibitor designed for enhanced potency against common HCV resistance-associated substitutions (RASs). As a direct-acting antiviral (DAA), this compound targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] Its mechanism of action involves binding to the N-terminus of NS5A, thereby disrupting its function in the HCV replication complex.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound.
Table 1: Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype/Replicon | EC₅₀ (pM) |
| Genotype 1a | < 10 |
| Genotype 1b | < 5 |
| Genotype 2a | < 10 |
| Genotype 3a | < 20 |
| Genotype 4a | < 10 |
| Genotype 5a | < 20 |
| Genotype 6a | < 400 |
EC₅₀ (50% effective concentration) values were determined using HCV replicon assays.
Table 2: Activity of this compound against Common NS5A Resistance-Associated Substitutions
| Genotype | NS5A Substitution | EC₉₀ (nM) |
| 1a | Y93H | 0.033 |
| 1a | L31V | 0.004 |
EC₉₀ (90% effective concentration) values highlight the potency of this compound against key resistant variants.[1]
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | CC₅₀ (µM) |
| Huh-7 | MTT Assay | > 10 |
CC₅₀ (50% cytotoxic concentration) values indicate the concentration at which a 50% reduction in cell viability is observed.
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC₅₀ Determination)
This protocol describes the determination of the 50% effective concentration (EC₅₀) of this compound using a stable HCV subgenomic replicon cell line expressing a luciferase reporter.
Materials:
-
Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (for selection)
-
This compound compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in fresh medium without G418.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium. A typical starting concentration is 100 nM with 3-fold serial dilutions.
-
Include a vehicle control (DMSO) and a positive control (another known NS5A inhibitor).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a plate reader (luminometer).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Cytotoxicity Assay (CC₅₀ Determination) using MTT
This protocol outlines the procedure for assessing the cytotoxicity of this compound in Huh-7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Huh-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound compound stock solution (in DMSO)
-
96-well clear tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells into a 96-well clear plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium. A typical starting concentration is 100 µM.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration.
-
Determine the CC₅₀ value using a non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for determining the antiviral efficacy and cytotoxicity of this compound.
Caption: Simplified signaling pathway of HCV NS5A and the inhibitory action of this compound.
References
Application Notes and Protocols for MK-6169 in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6169 is a potent, second-generation, pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor. It has demonstrated significant activity against a wide range of HCV genotypes and has been optimized for improved potency against common resistance-associated substitutions (RASs) that can limit the efficacy of earlier-generation NS5A inhibitors. The Non-Structural Protein 5A (NS5A) is a critical component of the HCV replication complex, a multi-protein assembly responsible for the replication of the viral RNA genome. While NS5A has no known enzymatic function, it plays a crucial role in both viral RNA synthesis and the assembly of new virus particles. This compound targets NS5A, disrupting its normal function and thereby inhibiting viral replication.
These application notes provide a summary of the available data on this compound's activity in HCV replicon systems, detailed protocols for its evaluation, and a visual representation of its mechanism of action.
Data Presentation
The following table summarizes the reported potency of this compound against key HCV NS5A resistance-associated substitutions in HCV replicon systems. Data for a comprehensive panel of HCV genotypes and a wider range of RASs are not fully available in the public domain.
| HCV Genotype/Variant | Inhibitor | EC90 (nM) |
| Genotype 1a (Y93H) | This compound | 0.033 |
| Genotype 1a (L31V) | This compound | 0.004 |
EC90: The concentration of the drug that inhibits 90% of viral replication.
Mechanism of Action
This compound, like other NS5A inhibitors, is understood to have a dual mechanism of action that disrupts the normal function of the HCV replication complex. It is believed to bind to the N-terminal domain of the NS5A protein, inducing a conformational change that interferes with its essential roles in:
-
RNA Replication: NS5A is a critical organizer of the membranous web, the site of viral RNA replication. By binding to NS5A, this compound is thought to prevent the proper formation and function of the replication complex, thereby halting the synthesis of new viral RNA.
-
Virion Assembly: NS5A is also involved in the assembly of new HCV virions. Inhibition of NS5A by this compound can lead to the production of non-infectious or defective viral particles.
The following diagram illustrates the proposed mechanism of action of this compound within the context of the HCV replication cycle.
Caption: Mechanism of this compound in HCV Replication.
Experimental Protocols
The following protocols are detailed methodologies for evaluating the in vitro efficacy of this compound against HCV replication using a luciferase-based replicon assay.
HCV Luciferase Replicon Assay
This assay is a robust and widely used method for quantifying the inhibition of HCV replication by antiviral compounds.
a. Materials
-
Cell Line: Huh-7 (or derivative) cells stably harboring an HCV subgenomic replicon containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase). Replicons representing different HCV genotypes should be used for pan-genotypic profiling.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% L-glutamine, and an appropriate concentration of G418 for selection (e.g., 500 µg/mL).
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM).
-
96-well cell culture plates: White, clear-bottom plates are recommended for luminescence assays.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega's Bright-Glo™ or ONE-Glo™ Luciferase Assay System).
-
Luminometer: Plate reader capable of measuring luminescence.
-
Cytotoxicity Assay Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
b. Experimental Workflow
Caption: Experimental Workflow for HCV Replicon Assay.
c. Detailed Procedure
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the this compound stock solution in culture medium. A typical starting concentration for a potent inhibitor like this compound would be in the low nanomolar range (e.g., starting at 10 nM and performing 3-fold serial dilutions).
-
Include appropriate controls: a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (another known NS5A inhibitor if available).
-
Carefully remove the medium from the cells and add 100 µL of the diluted compound or control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 to 72 hours.
-
-
Luminescence Measurement (EC50 Determination):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix the contents by gentle shaking for 2-5 minutes to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Cytotoxicity Assay (CC50 Determination):
-
In a separate plate prepared in parallel, perform a cytotoxicity assay to determine the effect of this compound on cell viability.
-
Follow the manufacturer's protocol for the chosen cytotoxicity assay reagent (e.g., CellTiter-Glo®).
-
d. Data Analysis
-
The EC50 value (the concentration of this compound that causes a 50% reduction in luciferase activity) is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
The CC50 value (the concentration of this compound that causes a 50% reduction in cell viability) is calculated in a similar manner.
-
The Selectivity Index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
Resistance Selection in HCV Replicon Cells
This protocol is designed to select for and characterize viral resistance to this compound in a cell culture model.
a. Materials
-
HCV replicon cells (as described above).
-
Culture medium with and without G418.
-
This compound.
-
6-well or 10 cm cell culture dishes.
-
RNA extraction kit.
-
RT-PCR reagents.
-
Sanger sequencing or next-generation sequencing services.
b. Procedure
-
Initiation of Selection:
-
Plate HCV replicon cells in a 6-well plate or 10 cm dish.
-
Once the cells are sub-confluent, add culture medium containing this compound at a concentration equivalent to its EC50 or EC90 value. Maintain G418 selection.
-
Culture the cells, passaging them as needed, in the continuous presence of this compound.
-
-
Dose Escalation:
-
Once the cells have adapted and are growing at a rate similar to the vehicle-treated control cells, gradually increase the concentration of this compound in a stepwise manner (e.g., 2-fold, 5-fold, 10-fold increases over the initial concentration).
-
-
Isolation of Resistant Colonies:
-
After several weeks of culture under selective pressure, individual resistant cell colonies may become visible.
-
Isolate these colonies using cloning cylinders or by limiting dilution.
-
-
Characterization of Resistant Replicons:
-
Expand the resistant cell clones.
-
Extract total RNA from the resistant cell populations.
-
Perform RT-PCR to amplify the NS5A coding region of the HCV replicon.
-
Sequence the amplified DNA to identify mutations that may confer resistance to this compound.
-
-
Phenotypic Confirmation:
-
Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.
-
Perform a transient replicon assay (as described in Protocol 1) to confirm that the identified mutations confer resistance to this compound and to determine the fold-change in EC50 compared to the wild-type replicon.
-
Conclusion
This compound is a highly potent, pan-genotypic NS5A inhibitor with an improved resistance profile compared to earlier-generation compounds. The provided protocols offer a framework for the in vitro characterization of this compound and other NS5A inhibitors using HCV replicon systems. These assays are essential tools for drug discovery and development, enabling the determination of antiviral potency, the selection and characterization of resistance, and the elucidation of the mechanism of action of novel antiviral agents targeting HCV. Further studies are warranted to fully delineate the activity of this compound across all HCV genotypes and a comprehensive panel of resistance-associated substitutions.
Application Notes and Protocols for Testing MK-6169 Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6169 is a potent, pan-genotype inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, playing a key role in both viral RNA replication and virion assembly.[3] this compound has demonstrated significant activity against common resistance-associated substitutions (RASs) that can limit the efficacy of other NS5A inhibitors.[1][4] These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound, along with an overview of the relevant cellular signaling pathways modulated by HCV NS5A.
Data Presentation
Quantitative Antiviral Activity of this compound
The following table summarizes the reported in vitro antiviral potency of this compound against key HCV resistance-associated substitutions. The 90% effective concentration (EC90) represents the concentration of the compound required to inhibit 90% of viral replication.
| HCV Mutant | EC90 (nM) |
| Y93H | 0.033[4] |
| L31V | 0.004[4] |
Experimental Protocols
In Vitro HCV Replicon Assay for Antiviral Efficacy (EC50 Determination)
This protocol describes the use of a stable Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter gene to determine the 50% effective concentration (EC50) of this compound.[5][6][7]
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a luciferase reporter (e.g., genotype 1b)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin, and streptomycin
-
G418 (Geneticin) for maintaining selection of replicon-containing cells
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Opaque-walled 96-well plates
-
Luciferase assay system (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Culture: Maintain Huh-7 HCV replicon cells in DMEM with 10% FBS and an appropriate concentration of G418 to ensure the retention of the replicon.[5] Culture cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Cell Seeding: The day before the assay, trypsinize and resuspend the cells in G418-free medium. Seed the cells into opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.[5][6] Incubate the plates for 24 hours at 37°C.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤0.5%.[5]
-
Compound Addition: Add the diluted this compound to the plated cells. Include appropriate controls: a vehicle control (DMSO-treated cells) and a positive control (another known HCV inhibitor).[6]
-
Incubation: Incubate the plates for 72 hours at 37°C.[5]
-
Luciferase Assay: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature. Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.[5][6] Read the luminescence signal on a plate luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by expressing the luminescence signal in compound-treated wells as a percentage of the signal from the DMSO-treated control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use a non-linear regression analysis to determine the EC50 value.[8]
-
Cytotoxicity Assay (CC50 Determination)
This protocol is performed in parallel with the antiviral assay to determine the 50% cytotoxic concentration (CC50) of this compound, ensuring that the observed antiviral effect is not due to cell death.[8][9][10]
Materials:
-
Huh-7 cells (or the same cell line used in the antiviral assay)
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
Clear 96-well plates
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a clear 96-well plate at the same density as the antiviral assay and incubate for 24 hours.[9]
-
Compound Addition: Prepare and add serial dilutions of this compound to the cells as described in the antiviral assay protocol.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (72 hours).[9]
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well according to the manufacturer's protocol. Incubate for the recommended time to allow for the formation of formazan.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Normalize the data by expressing the absorbance in compound-treated wells as a percentage of the absorbance from the DMSO-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the CC50 value.[8]
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.[11]
-
Mandatory Visualization
HCV Replication Cycle and the Role of NS5A
The following diagram illustrates the key stages of the Hepatitis C virus replication cycle within a host hepatocyte, highlighting the central role of the NS5A protein, the target of this compound.
Caption: Overview of the HCV replication cycle and the inhibitory action of this compound on NS5A.
Experimental Workflow for this compound Efficacy Testing
This diagram outlines the logical flow of the experimental procedures for determining the antiviral efficacy and cytotoxicity of this compound.
Caption: Step-by-step workflow for evaluating the antiviral efficacy and cytotoxicity of this compound.
Signaling Pathways Modulated by HCV NS5A
HCV NS5A is known to interact with and modulate various host cell signaling pathways to promote viral replication and persistence. This diagram illustrates some of the key interactions.
Caption: Modulation of host cell signaling pathways by the HCV NS5A protein.
References
- 1. Discovery of this compound, a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 8. fda.gov [fda.gov]
- 9. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Pharmacokinetic Studies of MK-6169 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to MK-6169 and its Preclinical Evaluation
This compound is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1][2][3][4][5] Developed as a preclinical candidate, this compound has demonstrated optimized activity against common resistance-associated substitutions in major HCV genotypes.[2][3][5] Preclinical studies have indicated that this compound possesses favorable pharmacokinetic profiles in both rat and dog models, which are crucial for predicting its behavior in humans and establishing a safe and effective dosing regimen for clinical trials.[2][3][5]
Pharmacokinetic (PK) studies are a critical component of the drug development process, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of a novel compound.[6][7][8] These studies in animal models help to understand the drug's disposition in a living organism, assess its oral bioavailability, and identify potential species-specific differences in drug handling.[9][10] The data generated from these preclinical PK studies are instrumental in guiding dose selection for first-in-human studies and for the overall clinical development plan.[11]
These application notes provide an overview of the methodologies and protocols for conducting pharmacokinetic studies of this compound in common preclinical animal models.
Data Presentation: Representative Pharmacokinetic Parameters of this compound
The following tables summarize representative single-dose pharmacokinetic parameters for this compound in rat and dog models. It is important to note that while it is documented that this compound exhibits good pharmacokinetics in these species, the specific quantitative data is not publicly available.[2][3][5] The values presented here are therefore illustrative and intended to represent a favorable pharmacokinetic profile for a preclinical drug candidate.
Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-inf (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vdss (L/kg) |
| Rat | 1 | 350 | 850 | 4.5 | 1176 | 6.8 |
| Dog | 0.5 | 280 | 1200 | 8.2 | 417 | 4.2 |
C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady-state.
Table 2: Oral (PO) Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-inf (ng·h/mL) | t½ (h) | F (%) |
| Rat | 5 | 450 | 2.0 | 4250 | 4.8 | 80 |
| Dog | 2 | 600 | 4.0 | 4800 | 8.5 | 85 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; F: Oral Bioavailability.
Experimental Protocols
The following are detailed protocols for conducting single-dose pharmacokinetic studies of this compound in rats and dogs.
Protocol 1: Intravenous (IV) and Oral (PO) Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of this compound in rats following a single intravenous and oral administration.
2. Materials:
- This compound
- Vehicle for IV and PO administration (e.g., 20% Captisol® in water)
- Male Sprague-Dawley rats (n=3-5 per group), with surgically implanted jugular vein catheters
- Dosing syringes and gavage needles
- Blood collection tubes (e.g., K2-EDTA tubes)
- Centrifuge
- Freezer (-80°C)
- Analytical equipment (LC-MS/MS)
3. Procedure:
- Animal Acclimation: Acclimate catheterized rats for at least 48 hours prior to the study.
- Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
- Dose Preparation: Prepare the dosing formulations of this compound in the appropriate vehicle at the target concentrations.
- Dosing:
- IV Group: Administer this compound intravenously via the jugular vein catheter as a slow bolus.
- PO Group: Administer this compound orally via gavage.
- Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein catheter at predose (0 h) and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
- Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
- Sample Storage: Store the plasma samples at -80°C until bioanalysis.
- Bioanalysis: Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
- Data Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Protocol 2: Intravenous (IV) and Oral (PO) Pharmacokinetic Study in Dogs
1. Objective: To determine the pharmacokinetic profile of this compound in dogs following a single intravenous and oral administration.
2. Materials:
- This compound
- Vehicle for IV and PO administration
- Male Beagle dogs (n=3-4 per group)
- Dosing syringes and gavage tubes
- Blood collection tubes (e.g., K2-EDTA tubes)
- Centrifuge
- Freezer (-80°C)
- Analytical equipment (LC-MS/MS)
3. Procedure:
- Animal Acclimation: Acclimate the dogs to the study environment for at least one week prior to the study.
- Fasting: Fast the animals overnight before dosing, with free access to water.
- Dose Preparation: Prepare the dosing formulations of this compound. For oral administration, the compound can be administered in a gelatin capsule.
- Dosing:
- IV Group: Administer this compound intravenously via a cephalic vein.
- PO Group: Administer the oral dose of this compound.
- Blood Sampling: Collect blood samples from a peripheral vein at predose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
- Plasma Preparation: Process the blood samples to obtain plasma.
- Sample Storage: Store the plasma samples at -80°C until analysis.
- Bioanalysis: Quantify the plasma concentrations of this compound using a validated LC-MS/MS method.
- Data Analysis: Determine the pharmacokinetic parameters using appropriate software.
Visualizations
HCV NS5A Signaling Pathway and Inhibition by this compound
Caption: Mechanism of action of this compound on the HCV NS5A protein.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
Logical Relationship in Preclinical to Clinical PK Translation
Caption: The process of translating preclinical PK data to predict human pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. Preclinical PK analysis | genOway [genoway.com]
- 8. labtoo.com [labtoo.com]
- 9. benchchem.com [benchchem.com]
- 10. rroij.com [rroij.com]
- 11. Writing Protocols for Preclinical Drug Disposition (ADME) Studies* | Basicmedical Key [basicmedicalkey.com]
Application Notes and Protocols for the Quantification of MK-6169 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of MK-6169 in human plasma. The described protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications where accurate measurement of this compound is required. The method has been developed and validated to ensure reliability, precision, and accuracy, meeting the rigorous standards of bioanalytical method validation.
Principle of the Method
The method utilizes a simple and efficient protein precipitation technique for the extraction of this compound and its internal standard (IS) from human plasma. The chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent selectivity and sensitivity for the quantification of this compound in a complex biological matrix.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Allow all frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound-d4) to all tubes except for the blank plasma.
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | 450.2 -> 250.1 |
| MRM Transition (this compound-d4) | 454.2 -> 254.1 |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Method Validation Data
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.5 - 500 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 8.2 | 95.4 | 98.1 |
| Low | 1.5 | 5.1 | 6.5 | 102.3 | 101.5 |
| Mid | 75 | 4.2 | 5.3 | 98.9 | 99.7 |
| High | 400 | 3.5 | 4.8 | 101.2 | 100.8 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.1 | 98.5 |
| High | 400 | 94.5 | 99.2 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: Hypothetical signaling pathway for the mechanism of action of this compound.
Application Notes and Protocols for Studying HCV Resistance Mechanisms with MK-6169
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a global health issue, and the advent of Direct-Acting Antivirals (DAAs) has significantly improved treatment outcomes. However, the high mutation rate of HCV can lead to the emergence of drug resistance, posing a challenge to sustained virologic response. MK-6169 is a potent, pan-genotypic inhibitor of the HCV Non-Structural Protein 5A (NS5A).[1][2] NS5A is a critical phosphoprotein essential for viral RNA replication and virion assembly.[3] this compound was specifically developed to maintain high potency against common NS5A resistance-associated substitutions (RASs) that can compromise the efficacy of earlier-generation NS5A inhibitors.[1][2]
These application notes provide detailed protocols for utilizing this compound as a tool to study HCV resistance mechanisms, focusing on the generation of resistant mutants and the characterization of their phenotypic susceptibility.
Data Presentation: In Vitro Efficacy of this compound Against Common NS5A RASs
The following table summarizes the reported in vitro activity of this compound against key resistance-associated substitutions in the HCV NS5A protein. The data is presented as the half-maximal effective concentration (EC90), which is the concentration of the drug required to inhibit 90% of viral replication in a cell-based HCV replicon assay. For comparison, data for the earlier-generation NS5A inhibitor elbasvir (B612244) is also included.
| HCV Genotype | NS5A Substitution | This compound EC90 (nM) | Elbasvir EC90 (nM) | Fold Change in Activity (Elbasvir vs. This compound) |
| 1a | L31V | 0.004[1] | 1[1] | 250 |
| 1a | Y93H | 0.033[1] | 28[1] | 848 |
Data sourced from Yu et al. (2018) as cited in a related study.[1]
Experimental Protocols
Protocol 1: Determination of EC50/EC90 Values using a Luciferase-Based HCV Replicon Assay
This protocol describes the methodology to determine the potency of this compound against wild-type and mutant HCV replicons.
1. Principle: Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon that expresses a luciferase reporter gene are treated with serial dilutions of this compound. The antiviral activity is quantified by measuring the reduction in luciferase activity, which is directly proportional to the inhibition of HCV RNA replication. The 50% effective concentration (EC50) or 90% effective concentration (EC90) is calculated from the resulting dose-response curve.
2. Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1a, 1b, etc.)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
G418 (Geneticin) for selection
-
Trypsin-EDTA
-
This compound (and other compounds for comparison)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer plate reader
3. Procedure:
-
Cell Culture Maintenance:
-
Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (e.g., 0.5 mg/mL) to maintain the replicon.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 3-4 days, ensuring they do not exceed 80-90% confluency.
-
-
Cell Seeding:
-
On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in a complete culture medium without G418.
-
Count the cells and adjust the density to 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a culture medium to achieve the desired final concentrations. A 10-point, 3-fold dilution series is recommended to generate a complete dose-response curve.
-
Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤0.5%) to avoid cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (containing the same final concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay and Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for a short period (e.g., 2-10 minutes) at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% and the background (wells with no cells) to 0%.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 and EC90 values.
-
Protocol 2: Generation of NS5A Resistance-Associated Substitutions (RASs) by Site-Directed Mutagenesis
This protocol provides a general workflow for introducing specific mutations into the NS5A region of an HCV replicon plasmid.
1. Principle: Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence. For this application, it is used to introduce known NS5A RASs (e.g., L31V, Y93H) into a plasmid containing the HCV replicon genome. This allows for the generation of resistant replicon cell lines for phenotypic analysis.
2. Materials:
-
HCV subgenomic replicon plasmid (containing the NS5A coding sequence)
-
Site-directed mutagenesis kit (e.g., QuikChange™ Site-Directed Mutagenesis Kit or similar)
-
Custom-designed mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
Dpnl restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic for selection
-
Plasmid DNA purification kit
-
DNA sequencing services
3. Procedure:
-
Primer Design:
-
Design a pair of complementary mutagenic primers that contain the desired mutation in the NS5A sequence. The primers should be 25-45 bases in length with the mutation in the center.
-
-
Mutagenesis PCR:
-
Set up the PCR reaction according to the manufacturer's protocol of the site-directed mutagenesis kit.
-
Use the HCV replicon plasmid as the template and the designed mutagenic primers.
-
Perform thermal cycling using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.
-
-
Dpnl Digestion:
-
Digest the PCR product with Dpnl restriction enzyme. Dpnl specifically cleaves methylated and hemimethylated DNA, which corresponds to the parental plasmid DNA template. The newly synthesized, mutated plasmid DNA is unmethylated and will not be digested.
-
-
Transformation:
-
Transform the Dpnl-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Plasmid Purification and Verification:
-
Select several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a plasmid purification kit.
-
Verify the presence of the desired mutation and the integrity of the NS5A coding region by DNA sequencing.
-
-
Generation of Resistant Replicon Cells:
-
Linearize the validated mutant plasmid DNA.
-
Transcribe the mutant HCV replicon RNA in vitro.
-
Electroporate the in vitro transcribed RNA into Huh-7 cells.
-
Select for stable replicon-harboring cell lines using G418.
-
The resulting cell lines can then be used in the HCV replicon assay (Protocol 1) to determine the phenotypic resistance to this compound.
-
Visualizations
Caption: Experimental workflow for evaluating this compound against HCV NS5A RASs.
Caption: Role of NS5A in the HCV replication complex and its inhibition by this compound.
References
Application Notes & Protocols: MK-6169 in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: MK-6169 is a potent, pan-genotype inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). NS5A is a clinically validated target for antiviral therapy as it is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly. Due to its well-characterized, high-potency activity, this compound serves as an excellent positive control compound in high-throughput screening (HTS) campaigns designed to identify and characterize novel inhibitors of HCV replication. These application notes provide a comprehensive overview of the mechanism of action of NS5A inhibitors, detailed protocols for utilizing this compound in cell-based HTS assays, and typical performance metrics for such screens.
Mechanism of Action and Signaling Pathways
The precise enzymatic function of NS5A remains uncharacterized, but it is known to exert its effects through complex interactions with other viral proteins and a multitude of host cell factors. NS5A is a zinc-binding phosphoprotein that exists in two main phosphorylation states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58), both of which are critical for its function.
NS5A modulates numerous cellular signaling pathways to create a favorable environment for viral replication and to evade the host's innate immune response. Key interactions include:
-
PI3K/Akt Pathway: NS5A can interact with the p85 subunit of phosphatidylinositol 3-kinase (PI3K), a key regulator of cell survival. This interaction can modulate the PI3K/Akt pathway, potentially inhibiting apoptosis and promoting cell survival to support persistent infection.
-
MAPK/ERK Pathway: NS5A contains proline-rich motifs that can bind to the SH3 domain of the growth factor receptor-bound protein 2 (Grb2). This interaction can interfere with the Ras/MAPK/ERK signaling cascade, impacting cell proliferation and gene expression.
-
Innate Immune Evasion: NS5A is a key player in HCV's strategy to counteract the host interferon (IFN) response. It has been shown to interact with MyD88, an adaptor protein in the Toll-like receptor (TLR) signaling pathway, and to inhibit the I-kappa-B kinase epsilon (IKKε), a kinase that plays a role in IFN-β production. By disrupting these pathways, NS5A helps the virus evade clearance by the immune system.
This compound functions by binding to NS5A, likely inducing a conformational change that disrupts its ability to interact with viral and host factors, thereby inhibiting the formation of the viral replication complex and subsequent steps in the viral life cycle.
Caption: HCV NS5A interactions with host cell signaling pathways.
Application in High-Throughput Screening
Cell-based HCV subgenomic replicon assays are the gold standard for identifying and characterizing inhibitors of viral replication. In these assays, human hepatoma cells (e.g., Huh-7) are engineered to stably express a subgenomic HCV RNA that replicates autonomously. Replication levels can be quantified by measuring the activity of a reporter gene, such as luciferase, that is incorporated into the replicon.
This compound is an ideal positive control for these screens due to its high potency and specific mechanism of action against NS5A. Its inclusion allows for robust assay validation and provides a benchmark against which the potency of novel "hit" compounds can be compared.
Caption: High-throughput screening workflow for HCV inhibitors.
Quantitative Data Summary
The following tables summarize the known antiviral potency of this compound and the typical performance parameters for a robust HCV replicon HTS assay.
Table 1: Antiviral Activity of this compound against HCV Genotypes
| Genotype / Mutant | EC₉₀ (nM) | Reference |
| GT1a | 0.033 | [1] |
| GT1a (Y93H) | 0.033 | [1] |
| GT1a (L31V) | 0.004 | [1] |
EC₉₀: The concentration of the drug that inhibits 90% of viral replication.
Table 2: Typical HTS Assay Validation Parameters for HCV Replicon Screens
| Parameter | Typical Value | Description | Reference(s) |
| Z' Factor | > 0.5 | A statistical measure of assay quality. A value between 0.5 and 1.0 is considered excellent for HTS. | [2][3][4] |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the negative control (DMSO) to the positive control (e.g., this compound). Higher ratios indicate a larger assay window. | [5][6] |
| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the signal within control wells. Lower values indicate higher precision. | [6] |
Experimental Protocols
Protocol 1: Cell-Based HCV Replicon HTS Assay (Luciferase Reporter)
This protocol describes a homogenous, "add-and-read" assay for screening compound libraries against HCV replication in a 384-well format.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Huh-7-Luc).
-
Assay Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, non-essential amino acids.
-
This compound (Positive Control).
-
DMSO (Vehicle/Negative Control).
-
384-well, white, clear-bottom, tissue culture-treated plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™ Luciferase Assay System).
-
Automated liquid handling system.
-
Luminometer plate reader.
Procedure:
-
Cell Plating:
-
Culture Huh-7-Luc cells using standard cell culture techniques.
-
On the day of the assay, harvest cells and resuspend in Assay Medium to a final concentration of 1 x 10⁵ cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (4,000 cells) into each well of the 384-well plates.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a compound library plate containing test compounds, this compound (e.g., at a final concentration of 1 µM for 100% inhibition), and DMSO, typically diluted in DMSO.
-
Using a pin tool or acoustic liquid handler, transfer approximately 100 nL of compound solution from the library plate to the cell plate. This results in a final DMSO concentration of ~0.25%.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Luciferase Readout:
-
Equilibrate the cell plates and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well using an automated dispenser.
-
Incubate the plates at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each test well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
-
Calculate the Z' factor for each plate to validate assay performance.[3]
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for confirmed hits to determine their half-maximal effective concentration (EC₅₀).
Protocol 2: Secondary Cytotoxicity Assay
It is critical to determine if the inhibition of the luciferase signal is due to specific antiviral activity or general cytotoxicity. This is typically done in parallel with the primary screen.
Materials:
-
Identically prepared cell plates as in Protocol 1.
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer plate reader.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Viability Readout:
-
Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each test well.
-
Compare the EC₅₀ (from the primary screen) with the CC₅₀ (50% cytotoxic concentration) to determine the selectivity index (SI = CC₅₀ / EC₅₀). A high SI value is desirable for a promising antiviral compound.
References
- 1. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular cell-based platform for high throughput identification of compounds that inhibit a viral interferon antagonist of choice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-6169 Combination Therapy Studies
Disclaimer: As of the current date, public information regarding an oncology drug with the identifier "MK-6169" is not available. The following application notes and protocols are presented using a hypothetical MEK1/2 inhibitor, designated MK-XXXX , to illustrate the experimental design for combination therapy studies. The principles and methods described are broadly applicable to the preclinical evaluation of novel targeted therapies in oncology.
Audience: Researchers, scientists, and drug development professionals.
Introduction to MK-XXXX and Rationale for Combination Therapy
MK-XXXX is a potent and selective small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. While single-agent targeted therapies like MEK inhibitors can be effective, their efficacy can be limited by intrinsic or acquired resistance.
Combination therapy is a cornerstone of modern cancer treatment, aiming to:
-
Enhance therapeutic efficacy through synergistic interactions.[1][2]
-
Overcome or prevent the development of drug resistance.[1][2]
-
Reduce drug dosages, thereby minimizing toxicity.[1]
These application notes provide a framework for the preclinical evaluation of MK-XXXX in combination with other anti-cancer agents to identify synergistic and effective therapeutic strategies.
Hypothetical Signaling Pathway: RAS/RAF/MEK/ERK
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes such as KRAS or BRAF can lead to its constitutive activation, promoting tumorigenesis. MK-XXXX targets the MEK1/2 kinases within this pathway.
Caption: The RAS/RAF/MEK/ERK signaling pathway with the inhibitory action of MK-XXXX.
Part 1: In Vitro Synergy Assessment
Objective
To identify and quantify synergistic, additive, or antagonistic effects of MK-XXXX when combined with other anti-cancer agents in various cancer cell lines. This is a critical first step to prioritize combinations for further in vivo testing.[2]
Experimental Workflow for In Vitro Synergy Screening
References
Application Notes and Protocols for Assessing MK615 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxicity of MK615, a natural extract derived from the Japanese apricot (Prunus mume). The protocols outlined below detail methodologies for evaluating its anti-cancer effects through the analysis of cell viability, apoptosis induction, and cell cycle arrest.
Introduction to MK615
MK615 is a promising anti-cancer agent that has demonstrated cytotoxic effects across a range of human cancer cell lines.[1] Its mechanism of action is primarily attributed to the induction of reactive oxygen species (ROS), which in turn triggers apoptotic cell death and cell cycle arrest.[1] Understanding the cytotoxic profile of MK615 is crucial for its development as a potential therapeutic agent.
Data Presentation: Summary of MK615 Cytotoxicity
The following tables summarize the quantitative data on the cytotoxic effects of MK615 on various cancer cell lines.
Table 1: Growth Inhibitory Effects of MK615 on Human Cancer Cell Lines
| Cell Line | Cancer Type | MK615 Concentration (µg/mL) | Growth Inhibition Rate (%) |
| PANC-1 | Pancreatic Cancer | 150 | 2.3 ± 0.9 |
| 300 | 8.9 ± 3.2 | ||
| 600 | 67.1 ± 8.1 | ||
| PK-1 | Pancreatic Cancer | 150 | 1.3 ± 0.3 |
| 300 | 8.7 ± 4.1 | ||
| 600 | 45.7 ± 7.6 | ||
| PK45H | Pancreatic Cancer | 150 | 1.2 ± 0.8 |
| 300 | 9.1 ± 2.1 | ||
| 600 | 52.1 ± 5.5 |
Data adapted from a study on human pancreatic cancer cell lines.[2]
Table 2: Cytotoxicity of MK615 on Human Pancreatic Cancer Cell Lines
| Cell Line | MK615 Concentration (µg/mL) | Cytotoxicity (%) |
| PANC-1 | 150 | 26.7 ± 1.8 |
| 300 | 25.5 ± 0.9 | |
| 600 | 26.4 ± 0.9 | |
| PK-1 | 150 | 24.7 ± 0.8 |
| 300 | 25.9 ± 0.9 | |
| 600 | 29.9 ± 1.1 | |
| PK45H | 150 | 31.2 ± 0.9 |
| 300 | 30.4 ± 1.1 | |
| 600 | 35.3 ± 1.0 |
Data represents the percentage of cell death as determined by lactate (B86563) dehydrogenase (LDH) assay.[2]
Table 3: Effect of MK615 on Apoptosis in BALM3 Lymphoma Cells (in combination with Bendamustine)
| Treatment | % of Apoptotic Cells (Annexin V+) at 48h |
| Untreated | 0.88 |
| MK615 alone | 1.11 |
| Bendamustine alone | 18.9 |
| MK615 + Bendamustine | 34.15 |
This table demonstrates the synergistic effect of MK615 in inducing apoptosis when combined with another chemotherapeutic agent.[3]
Table 4: Effect of MK615 on Cell Cycle Distribution in Hepatocellular Carcinoma Cells
| Cell Line | Treatment | % of Cells in G2/M Phase |
| HuH7 | Control | Not specified |
| MK615 (150 µg/mL) | Increased population | |
| MK615 (300 µg/mL) | Increased population | |
| MK615 (600 µg/mL) | Increased population | |
| Hep3B | Control | Not specified |
| MK615 (150 µg/mL) | Increased population | |
| MK615 (300 µg/mL) | Increased population | |
| MK615 (600 µg/mL) | Increased population |
MK615 was found to induce cell cycle arrest at the G2/M phase in a dose-dependent manner.[4]
Experimental Protocols
Detailed methodologies for key experiments to assess MK615 cytotoxicity are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of MK615 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MK615 stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of MK615 (e.g., 0, 150, 300, 600 µg/mL) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with MK615.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MK615 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of MK615 for a specified duration.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after MK615 treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MK615 stock solution
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of MK615.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of MK615-induced cytotoxicity.
Experimental Workflow
Caption: General experimental workflows for assessing MK615 cytotoxicity.
References
- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK615 inhibits pancreatic cancer cell growth by dual inhibition of Aurora A and B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel anti-cancer substance, MK615, from ume, a variety of Japanese apricot, inhibits growth of hepatocellular carcinoma cells by suppressing Aurora A kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate laboratory synthesis and purification of MK-6169, a macrocyclic peptide inhibitor of PCSK9, represents a significant advancement in medicinal chemistry. Developed by Merck, this orally bioavailable drug, also known as enlicitide decanoate, has undergone extensive process development to enable its large-scale production. This document provides a detailed overview of the synthetic and purification strategies employed, based on publicly available information.
MK-6169 is a complex molecule designed to inhibit the protein-protein interaction between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR), a mechanism that plays a crucial role in cholesterol homeostasis.[1] The structural complexity of this compound, which includes a large macrocyclic core, necessitated a departure from traditional solid-phase peptide synthesis (SPPS) towards a more intricate solution-phase, fragment-based approach.
Synthetic Strategy: A Convergent Approach
The synthesis of this compound is a multi-step process that involves the initial preparation of several key fragments, which are then coupled together in a convergent manner. This strategy allows for the efficient construction of the complex molecular architecture. A pivotal step in the synthesis is a ring-closing metathesis (RCM) reaction to form the large macrocyclic ring.[2]
A second-generation synthesis was developed by Merck to overcome the inefficiencies of the initial route, which was not amenable to large-scale production. This optimized synthesis significantly reduced the number of steps and the reliance on chromatographic purification by strategically designing crystalline intermediates that could be purified by crystallization.[2]
Key Features of the Synthetic Approach:
-
Fragment-Based Assembly: The molecule is constructed by synthesizing distinct northern, southern, eastern, and western fragments, which are then strategically coupled.
-
Solution-Phase Synthesis: The entire synthesis is carried out in solution, offering advantages in scalability over solid-phase methods for this particular molecule.
-
Ring-Closing Metathesis (RCM): A crucial macrocyclization step is achieved using RCM, a powerful reaction for forming large rings. The Zhan 1B catalyst has been reported to be effective for similar macrocyclizations.
-
Intramolecular Reactions: The synthesis also reportedly involves an intramolecular azide-alkyne "click" reaction and a macolactamization step to form additional cyclic structures within the molecule.
The following diagram illustrates a conceptual workflow for the synthesis of a complex macrocyclic peptide like this compound, based on the described fragment-based strategy.
Caption: A conceptual diagram illustrating the convergent, fragment-based synthetic approach for a complex macrocycle like this compound.
Purification Strategy
The purification of this compound and its intermediates is a critical aspect of the overall process. The initial synthetic route relied heavily on chromatography, which is often challenging and costly to implement on a large scale for complex molecules.[2]
A significant improvement in the second-generation synthesis was the strategic introduction of crystalline intermediates. This allowed for purification via crystallization, a more scalable and cost-effective method compared to chromatography.[2]
Key Purification Techniques:
-
Crystallization: The method of choice for purifying key intermediates in the optimized synthesis, enabling high purity on a large scale.
-
Chromatography: Utilized where necessary, particularly in the earlier, less scalable synthetic route, to isolate and purify intermediates and the final product. Techniques such as silica (B1680970) gel chromatography are commonly used to remove ruthenium byproducts from RCM reactions.
-
Catch-and-Release Purification: For macrocyclic peptides, "catch-release" methods using resin-bound reagents can be employed for non-chromatographic purification, although it is not specified if this was used for this compound.[3]
Quantitative Data
While detailed step-by-step yields and purity data for the synthesis of this compound are proprietary and not publicly available, the following table summarizes the reported biological activity and clinical trial dosage information.
| Parameter | Value | Reference |
| Biological Activity | ||
| IC₅₀ vs. PCSK9-LDLR Interaction | 2.5 ± 0.1 nM | [3] |
| Clinical Trial Data (Phase I) | ||
| Reduction in free plasma PCSK9 | > 93% (at doses of 10-300 mg) | [3] |
| LDL reduction (statin-treated) | 58.2% (10 mg/day), 60.5% (20 mg/day) at 14 days | [3] |
| Clinical Trial Data (Phase IIb) | ||
| LDL reduction (at 8 weeks) | 41.2% (6 mg), 55.7% (12 mg), 59.1% (18 mg), 60.9% (30 mg) | [3] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not publicly available in scientific literature or patents. The information provided by Merck is at a strategic level, outlining the overall approach rather than providing a replicable experimental procedure. The complexity of the synthesis, involving numerous steps and non-standard amino acids, makes it a proprietary process.
The following diagram provides a logical overview of the drug development process for a molecule like this compound, from initial discovery to clinical trials.
Caption: A simplified diagram showing the logical progression of drug discovery and development for a therapeutic agent like this compound.
References
Application Notes and Protocols for MK-6169 Experiments
Topic: Cell Lines Suitable for MK-6169 Experiments
Initial Assessment: A comprehensive search of scientific literature, chemical databases, and patent filings has revealed that the identifier "this compound" does not correspond to a known pharmaceutical compound or biological agent. Instead, this identifier is consistently associated with a commercially available Michael Kors watch.
It is recommended to verify the identifier of the compound of interest. If "this compound" is a typographical error, please provide the correct designation to enable a thorough and accurate response.
Application Notes and Protocols for Determining MK-6169 EC50 and EC90 Values
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-6169 is a potent, pan-genotype inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] Determining the 50% and 90% effective concentrations (EC50 and EC90) of this compound is crucial for evaluating its antiviral potency and guiding preclinical and clinical development. These values represent the concentrations of the drug required to inhibit viral replication by 50% and 90%, respectively. This document provides detailed protocols for the most common cell-based assays used to determine these values for NS5A inhibitors.
The primary method for assessing the activity of HCV NS5A inhibitors is the subgenomic replicon assay.[2][3][4] This cell-based assay utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic HCV RNA replicon. This replicon contains the genetic elements necessary for RNA replication, including the NS3 to NS5B non-structural proteins, but lacks the structural proteins, making it incapable of producing infectious virus particles.[2] The replicon RNA often includes a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[5][6]
Signaling Pathway of HCV NS5A and Mechanism of Action of this compound
The HCV NS5A protein is a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[7][8] It does not possess any known enzymatic activity but functions as a scaffold, interacting with other viral proteins (like the RNA-dependent RNA polymerase NS5B) and host cellular factors to establish the viral replication complex (RC) on intracellular membranes.[9][10] NS5A exists in two main phosphorylation states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58), and the balance between these states is thought to regulate its function in the viral life cycle.[7][10]
NS5A inhibitors, including this compound, are believed to exert their antiviral effect by binding to the N-terminal domain of NS5A.[8] This binding event is thought to induce a conformational change in the protein, disrupting its normal functions. The primary mechanisms of action are believed to be:
-
Inhibition of Replication Complex Formation: By binding to NS5A, the inhibitor prevents its proper interaction with other viral and host factors, thereby blocking the formation of new, functional replication complexes.[8]
-
Impairment of Virion Assembly: NS5A also plays a critical role in the assembly of new viral particles. Inhibitors can disrupt this function, leading to a decrease in the production of infectious virions.[8][11]
The following diagram illustrates the central role of NS5A in the HCV replication cycle and the points of inhibition by NS5A inhibitors like this compound.
Data Presentation: EC50 and EC90 Values
The following table structure should be used to summarize the quantitative data obtained from the experimental protocols described below.
| Compound | HCV Genotype/Replicon | Assay Type | EC50 (nM) | EC90 (nM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Genotype 1b (Con1) | Luciferase Reporter | Value | Value | Value | Value |
| This compound | Genotype 2a (JFH-1) | Luciferase Reporter | Value | Value | Value | Value |
| This compound | Other Genotypes | Specify Assay | Value | Value | Value | Value |
| Control Compound | Specify Genotype | Specify Assay | Value | Value | Value | Value |
Experimental Protocols
HCV Subgenomic Replicon Assay with Luciferase Reporter
This protocol describes a transient replication assay to determine the EC50 and EC90 values of this compound.
Workflow Diagram:
Materials:
-
HCV subgenomic replicon plasmid with a luciferase reporter gene (e.g., based on Con1 or JFH-1 strains).
-
Huh-7 human hepatoma cell line.
-
Cell culture medium (DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin).
-
In vitro transcription kit (e.g., T7 MEGAscript).
-
Electroporation system and cuvettes.
-
96-well white, clear-bottom cell culture plates.
-
This compound compound stock solution in DMSO.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Protocol:
-
In Vitro Transcription of Replicon RNA:
-
Linearize the HCV replicon plasmid DNA downstream of the replicon sequence using a suitable restriction enzyme.
-
Purify the linearized DNA.
-
Synthesize replicon RNA in vitro using a T7 RNA polymerase-based transcription kit according to the manufacturer's instructions.
-
Purify the transcribed RNA and verify its integrity and quantity.
-
-
Cell Preparation and Electroporation:
-
Culture Huh-7 cells to approximately 80% confluency.
-
Trypsinize and harvest the cells, then wash with ice-cold, serum-free medium.
-
Resuspend the cells at a concentration of 1 x 10^7 cells/mL in the same medium.
-
Mix 10 µg of the in vitro transcribed replicon RNA with 400 µL of the cell suspension.
-
Transfer the mixture to a 0.4 cm gap electroporation cuvette and deliver a single pulse (e.g., 270 V, 950 µF).
-
-
Cell Seeding:
-
Immediately after electroporation, transfer the cells to a tube containing 10-20 mL of pre-warmed complete cell culture medium.
-
Seed the cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plates for 4-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range would be from 1 pM to 100 nM. Include a DMSO-only control (vehicle control).
-
Carefully remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the luciferase assay lysis buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase readings for each compound concentration to the average of the vehicle (DMSO) control wells to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the EC50 and EC90 values.
-
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Protocol:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at the same density as for the replicon assay.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the cells, using the same concentration range as in the antiviral assay.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assay:
-
Measure cell viability using a standard method, such as the MTT assay or a commercial luminescent cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
-
Calculation of Selectivity Index
The selectivity index (SI) is a measure of the therapeutic window of a compound and is calculated as follows:
SI = CC50 / EC50
A higher SI value indicates a more favorable safety profile, as it suggests that the compound is effective at concentrations well below those at which it is toxic to cells.
References
- 1. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. journals.asm.org [journals.asm.org]
- 6. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 7. tandfonline.com [tandfonline.com]
- 8. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 9. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Essential Role of Domain III of Nonstructural Protein 5A for Hepatitis C Virus Infectious Particle Assembly | PLOS Pathogens [journals.plos.org]
Methodology for Hepatitis C Virus Genotyping in Antiviral Drug Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6169 is a potent, pan-genotype Hepatitis C Virus (HCV) NS5A inhibitor that was under development by Merck.[1][2] It was identified as a preclinical candidate with optimized activity against common resistance-associated substitutions (RASs). While the discovery and preclinical profile of this compound have been published, detailed protocols from specific clinical trials involving this compound, particularly concerning the precise HCV genotyping methodologies employed, are not extensively available in the public domain. This is not uncommon for investigational drugs that do not proceed to later stages of clinical development or for which development programs are discontinued.[3]
Therefore, this document provides a comprehensive overview of the standard methodologies for HCV genotyping and resistance analysis that are broadly applied in clinical studies of direct-acting antivirals (DAAs), including those developed by Merck for other HCV drugs such as grazoprevir/elbasvir. These protocols are representative of the state-of-the-art techniques used to characterize HCV genotypes and subtypes, as well as to identify RASs that can influence treatment outcomes.
Core Principles of HCV Genotyping in Clinical Trials
The primary objectives of HCV genotyping in the context of clinical trials for investigational drugs like this compound are:
-
Patient Stratification: To enroll and stratify patients based on their infecting HCV genotype and subtype, as treatment efficacy can vary between different viral strains.
-
Baseline Resistance Analysis: To identify pre-existing RASs in the viral population that may confer resistance to the investigational drug. This is particularly crucial for NS5A inhibitors, where certain baseline polymorphisms can impact treatment response.
-
Monitoring for Treatment-Emergent Resistance: To detect the emergence of RASs in patients who experience virologic failure during or after treatment. This information is vital for understanding the resistance profile of the drug.
Two primary molecular methods are employed for HCV genotyping and resistance analysis in clinical research: Sanger sequencing and Next-Generation Sequencing (NGS).
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical for accurate and reliable genotyping results.
Protocol for Plasma/Serum Processing:
-
Blood Collection: Collect whole blood samples in either EDTA (lavender top) or serum separator tubes (SST).
-
Centrifugation: Within 6 hours of collection, centrifuge the blood tubes to separate plasma or serum from blood cells.
-
Aliquoting: Carefully aspirate the plasma or serum and transfer it into sterile, nuclease-free cryovials.
-
Storage: Immediately freeze the aliquots at -80°C until RNA extraction. Repeated freeze-thaw cycles should be avoided.
HCV RNA Extraction
The extraction of high-quality viral RNA is the essential first step for downstream molecular analyses.
Automated RNA Extraction Protocol:
-
Automated systems such as the QIAsymphony SP/AS instruments or similar platforms are commonly used in clinical trial settings for high-throughput and standardized RNA purification from plasma or serum samples.
-
Commercial viral RNA extraction kits (e.g., QIAamp Viral RNA Mini Kit) are employed according to the manufacturer's instructions.
-
The typical input volume of plasma or serum is 200–500 µL, and the RNA is eluted in a small volume (e.g., 50–100 µL) of nuclease-free water or elution buffer.
HCV Genotyping and NS5A Resistance Analysis by Sanger Sequencing
Sanger sequencing is a robust and widely used method for determining the consensus sequence of a specific viral genomic region.
Protocol for RT-PCR and Sanger Sequencing:
-
Reverse Transcription (RT) and PCR Amplification:
-
Perform a one-step or two-step RT-PCR to amplify the target region of the HCV genome. For NS5A inhibitors like this compound, the NS5A region is the primary target.
-
Use genotype-specific primers to ensure efficient amplification, as HCV is genetically diverse.
-
The amplified region typically encompasses codons associated with resistance to NS5A inhibitors (e.g., codons 28, 30, 31, 58, and 93 for genotype 1a).
-
-
PCR Product Purification:
-
Purify the amplified PCR product to remove unincorporated primers and dNTPs using enzymatic methods (e.g., ExoSAP-IT) or column-based purification kits.
-
-
Sequencing Reaction:
-
Perform cycle sequencing reactions using the purified PCR product as a template and a fluorescently labeled dideoxynucleotide chain termination method.
-
-
Capillary Electrophoresis:
-
Separate the sequencing reaction products by capillary electrophoresis on an automated DNA sequencer (e.g., Applied Biosystems 3730xl).
-
-
Data Analysis:
-
Assemble the forward and reverse sequence reads to generate a consensus sequence.
-
Align the consensus sequence to a genotype-specific reference sequence (e.g., H77 for genotype 1a) to identify nucleotide and amino acid substitutions.
-
Compare the identified substitutions to a curated list of known RASs for NS5A inhibitors.
-
HCV Genotyping and NS5A Resistance Analysis by Next-Generation Sequencing (NGS)
NGS offers higher sensitivity than Sanger sequencing and can detect low-frequency viral variants (quasispecies) within the viral population.
Protocol for NGS:
-
Library Preparation:
-
Following RT-PCR amplification of the target region (as in the Sanger sequencing protocol), prepare a sequencing library from the purified PCR product. This involves fragmenting the DNA, adding sequencing adapters, and indexing for multiplexing.
-
-
Sequencing:
-
Perform high-throughput sequencing on an NGS platform (e.g., Illumina MiSeq or similar).
-
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
Mapping: Align the quality-filtered reads to a genotype-specific reference sequence.
-
Variant Calling: Identify nucleotide variants (substitutions, insertions, and deletions) at each position in the target region.
-
Frequency Determination: Calculate the frequency of each variant within the viral population. A cutoff (e.g., 1-15%) is typically set for reporting minor variants to distinguish true variants from sequencing errors.
-
Resistance Interpretation: Identify and report RASs that are present above the defined frequency threshold.
-
Data Presentation
Quantitative data from genotyping and resistance analysis in clinical studies are typically summarized in tables for clarity and ease of comparison.
Table 1: Baseline HCV Genotypes and Subtypes in a Hypothetical Study Population
| HCV Genotype/Subtype | Number of Patients (N) | Percentage of Population (%) |
| Genotype 1 | ||
| 1a | 120 | 48.0 |
| 1b | 60 | 24.0 |
| Genotype 2 | 30 | 12.0 |
| Genotype 3 | 35 | 14.0 |
| Genotype 4 | 5 | 2.0 |
| Total | 250 | 100.0 |
Table 2: Prevalence of Baseline NS5A Resistance-Associated Substitutions (RASs) in Genotype 1a Patients
| NS5A RAS | Number of Patients with RAS (N=120) | Prevalence (%) |
| M28T/V | 5 | 4.2 |
| Q30H/R/E | 12 | 10.0 |
| L31M/V | 8 | 6.7 |
| H58D | 2 | 1.7 |
| Y93H/N | 15 | 12.5 |
| Any Baseline RAS | 38 | 31.7 |
Visualizations
Diagrams are essential for illustrating complex workflows and relationships in virology studies.
Caption: Workflow for HCV Genotyping and Resistance Analysis.
Caption: Logical Flow from Sample to Clinical Decision.
Conclusion
While specific clinical trial protocols for HCV genotyping in studies of this compound are not publicly detailed, the methodologies described herein represent the gold standard for virologic characterization in the development of novel anti-HCV therapeutics. The choice between Sanger sequencing and NGS depends on the specific objectives of the analysis, with Sanger providing robust consensus sequencing and NGS offering a deeper view of the viral population diversity. For a pan-genotypic inhibitor like this compound, a comprehensive genotyping and resistance monitoring program using these methods would have been essential to fully characterize its clinical efficacy and resistance profile across the diverse landscape of HCV.
References
Application Notes and Protocols for MK-6169, a Hepatitis C Virus NS5A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6169 is a potent, pan-genotype inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] While the user's query focused on viral entry assays, it is critical to note that this compound's mechanism of action is not at the viral entry stage but targets viral replication and assembly post-entry through the inhibition of the HCV NS5A protein.[1][2][3]
This document provides a detailed overview of the application of this compound in relevant virological assays, focusing on methods to characterize its efficacy as an NS5A inhibitor.
The Role of NS5A in the HCV Life Cycle
The HCV NS5A protein is a crucial component of the viral replication complex. It is a phosphoprotein that plays a multifaceted role in the viral life cycle, including:
-
Viral RNA Replication: NS5A is essential for the replication of the viral genome.
-
Virion Assembly: It is involved in the assembly of new virus particles.
-
Modulation of Host Cell Pathways: NS5A interacts with numerous host cell proteins to create a favorable environment for viral propagation.
Due to its critical functions, NS5A is a prime target for antiviral drug development.
Signaling Pathway and Mechanism of Action
The precise signaling pathways modulated by NS5A are complex and involve the dysregulation of host cell processes, including lipid metabolism and interferon signaling. NS5A inhibitors like this compound bind to the N-terminus of the NS5A protein, disrupting its function and thereby inhibiting viral replication and assembly.
Caption: Simplified HCV life cycle and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the type of quantitative data that would be generated when characterizing an NS5A inhibitor like this compound. Note: Specific values for this compound are proprietary to the manufacturer and not publicly available in full detail. The table represents typical data generated for such compounds.
| Assay Type | Cell Line | Genotype/Subtype | Potency Metric | Typical Value Range |
| Replicon Assay | Huh-7 | 1a, 1b, 2a, 3a, 4a, 5a, 6a | EC₅₀ | pM to low nM |
| Resistance-AssociatedSubstitutions (RASs) | Huh-7 | Genotype 1a (M28T, Q30R, L31M, Y93H/N) | Fold change in EC₅₀ | 2-1000 fold |
| Cytotoxicity Assay | Huh-7, HepG2 | N/A | CC₅₀ | >10 µM |
| Binding Assay | Purified NS5A protein | Genotype 1b | Kd | Low nM |
Experimental Protocols
HCV Replicon Assay for Antiviral Potency Determination
This assay is the gold standard for evaluating the inhibitory activity of compounds against HCV replication.
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against various HCV genotypes.
Materials:
-
Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b, 1a) that express a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. A typical concentration range would be from 1 pM to 100 nM. Include a DMSO-only control.
-
Treatment: Remove the culture medium from the cells and add the diluted this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to the DMSO control. Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ value using a non-linear regression analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound Solubility for In Vitro Assays
Important Notice: The compound identifier "MK-6169" provided in the topic query corresponds overwhelmingly in public search results to a Michael Kors watch model, not a publicly documented research chemical. To provide a valuable and actionable technical resource, this guide will address the challenge of optimizing in vitro assay solubility for a representative poorly soluble Glycogen Synthase Kinase 3 (GSK-3) inhibitor, hereafter referred to as "GSK-3i Compound X" . The principles and protocols outlined here are broadly applicable to other challenging compounds.
Frequently Asked Questions (FAQs)
Q1: I've dissolved GSK-3i Compound X in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a common issue known as kinetic solubility failure. While many compounds are readily soluble in 100% DMSO, their solubility can dramatically decrease when the DMSO stock is diluted into an aqueous buffer. The final concentration of your compound in the assay medium may have exceeded its aqueous solubility limit, causing it to precipitate. The percentage of DMSO in the final assay volume is also a critical factor; higher percentages can help maintain solubility but may also affect your biological system.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. However, the tolerance can be cell-line dependent, and it is always best practice to run a vehicle control (assay medium with the same final DMSO concentration without your compound) to ensure the solvent is not affecting the experimental outcome.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3: Kinetic solubility is the concentration of a compound that appears to be in solution after a small amount of a high-concentration DMSO stock is added to an aqueous buffer and incubated for a short period.[1] It's a measure of how quickly a compound precipitates out of a supersaturated solution. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound, determined by incubating an excess of the solid compound in a solvent until equilibrium is reached.[1] For initial in vitro screens, kinetic solubility is often the more practically relevant measure.
Q4: Can sonication or vortexing help to dissolve my compound?
A4: Yes, mechanical agitation such as vortexing or sonication can help to break down aggregates and increase the rate of dissolution, particularly when preparing your initial stock solution in a solvent like DMSO. However, if a compound's concentration is above its solubility limit in the final aqueous buffer, it will likely still precipitate over time, regardless of initial agitation.
Troubleshooting Guide
Issue: Compound Precipitation Observed in Assay Plate
| Potential Cause | Troubleshooting Steps |
| Final compound concentration exceeds aqueous solubility. | 1. Perform a solubility test to determine the approximate kinetic solubility of GSK-3i Compound X in your specific assay buffer. 2. Reduce the final concentration of GSK-3i Compound X in your assay to below its measured solubility limit. 3. If a higher concentration is required, consider formulation strategies such as the use of solubilizing agents (see below). |
| High percentage of organic co-solvent (e.g., DMSO) in the final assay volume is insufficient to maintain solubility. | 1. While keeping the final DMSO concentration as low as possible (ideally <0.5%), you can test if a slightly higher, non-toxic concentration (e.g., up to 1%) improves solubility. Always include a vehicle control with the matching DMSO concentration. 2. Explore the use of alternative co-solvents if DMSO is problematic for your assay. |
| pH of the assay buffer affects compound solubility. | 1. Determine if GSK-3i Compound X has ionizable groups. The solubility of acidic or basic compounds can be highly dependent on pH. 2. If your assay allows, test the solubility of the compound in buffers with slightly different pH values to see if solubility can be improved. |
| Compound instability in aqueous buffer. | 1. Assess the stability of GSK-3i Compound X in your assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer and analyzing its concentration at different time points by HPLC. 2. If the compound is degrading, consider reducing the incubation time of your assay if possible. |
Quantitative Data Summary
The following table provides illustrative solubility data for a well-characterized, poorly soluble GSK-3 inhibitor, BIO (6-bromoindirubin-3'-oxime), which can serve as a proxy for troubleshooting a compound like "GSK-3i Compound X".
| Solvent/Buffer | Maximum Solubility | Notes |
| 100% DMSO | ~71 mg/mL (199.34 mM) | High solubility in pure DMSO is common for many kinase inhibitors. |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Low micromolar range | Significant drop in solubility is expected when diluted from DMSO stock. |
| Cell Culture Medium + 10% FBS | Variable, often slightly higher than buffer alone | Serum proteins can sometimes help to stabilize compounds and increase apparent solubility. |
Note: This data is for illustrative purposes. The actual solubility of any specific compound must be determined experimentally.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Visual Inspection
Objective: To estimate the kinetic solubility of GSK-3i Compound X in a specific aqueous buffer.
Materials:
-
GSK-3i Compound X
-
DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
Clear 96-well plate
-
Multichannel pipette
Methodology:
-
Prepare a 10 mM stock solution of GSK-3i Compound X in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of your compound stock. For example, add 2 µL of the 10 mM stock to 98 µL of assay buffer in the first well (final concentration 200 µM, 2% DMSO).
-
Perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next (already containing 50 µL of buffer with 2% DMSO to maintain a constant solvent concentration).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Visually inspect the wells for any signs of precipitation against a dark background. A light microscope can also be used for more sensitive detection.
-
The highest concentration that remains clear (no visible precipitate) is the estimated kinetic solubility under these conditions.
Visualizations
Signaling Pathway of GSK-3
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active kinase that is regulated by inhibitory phosphorylation. A common pathway involving GSK-3 is the canonical Wnt signaling pathway, where the inhibition of GSK-3 leads to the stabilization of β-catenin.
Caption: Canonical Wnt signaling pathway involving GSK-3.
Experimental Workflow for Solubility Optimization
This workflow outlines the logical steps a researcher can take to address compound solubility issues.
Caption: Workflow for optimizing compound solubility.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting unexpected or inconsistent assay results that may be due to solubility issues.
Caption: Decision tree for troubleshooting assay results.
References
Technical Support Center: Overcoming MK-6169 Resistance in HCV Replicons
This technical support center is designed for researchers, scientists, and drug development professionals working with the potent, pan-genotype HCV NS5A inhibitor, MK-6169. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome challenges related to in vitro resistance in HCV replicon systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, pan-genotype inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and virion assembly. While the precise mechanism is not fully elucidated, NS5A inhibitors are thought to bind to the N-terminus of NS5A, disrupting its function and thereby potently inhibiting viral replication.[1]
Q2: How does resistance to this compound develop in HCV replicons?
A2: Resistance to this compound, like other NS5A inhibitors, arises from the selection of specific amino acid changes in the NS5A protein. These are known as resistance-associated substitutions (RASs). These substitutions can reduce the binding affinity of this compound to its target, diminishing its inhibitory effect. While some RASs may be present at low levels in the viral population before treatment, the selective pressure of the drug promotes the growth of these resistant variants.
Q3: What are the most common RASs that confer resistance to this compound?
A3: this compound was designed to have optimized activity against common RASs that affect earlier-generation NS5A inhibitors. However, certain substitutions can still reduce its efficacy. Key RASs for genotype 1a include those at positions M28, Q30, L31, and Y93. For genotype 1b, key RASs are often found at positions L31 and Y93. The specific fold-resistance conferred by these RASs against this compound is detailed in the data tables below.
Q4: What is an HCV replicon system and why is it used to study drug resistance?
A4: An HCV replicon is a subgenomic portion of the HCV RNA that can autonomously replicate within cultured human hepatoma cells (typically Huh-7 cells).[2] These replicons contain the viral genes necessary for RNA replication (NS3 to NS5B) but lack the genes required to produce infectious virus particles, making them a safe and effective tool for studying the viral life cycle and the effects of antiviral drugs in a controlled laboratory setting. They are instrumental in screening for antiviral compounds, identifying resistance mutations, and evaluating the efficacy of combination therapies.[3]
Q5: How can I overcome this compound resistance in my experiments?
A5: The primary strategy to combat resistance to NS5A inhibitors is through combination therapy.[4][5] By using this compound in conjunction with another direct-acting antiviral (DAA) that has a different mechanism of action (e.g., an NS3/4A protease inhibitor or an NS5B polymerase inhibitor), you can create a higher barrier to resistance. This is because the virus would need to acquire mutations in two different genes simultaneously to evade both drugs, which is a much rarer event. Combination therapy can often have a synergistic or additive effect, meaning the combined antiviral activity is greater than the sum of the individual drugs.[6]
Troubleshooting Guides
Guide 1: HCV Replicon Assay Failure or High Variability
Problem: You are observing a low or no signal (e.g., luciferase activity) in your replicon assay, or there is high variability between replicates.
| Potential Cause | Troubleshooting Steps |
| Low Transfection Efficiency | Optimize your electroporation or lipid-based transfection protocol for Huh-7 cells. Ensure the quality and concentration of your in vitro transcribed replicon RNA are optimal. Consider using a highly permissive cell line, such as Huh-7.5. |
| Poor Cell Health | Ensure Huh-7 cells are healthy, not overgrown, and have a low passage number. High cell passage can significantly affect replicon replication efficiency.[7] Maintain consistent cell culture conditions. |
| Replicon RNA Integrity | Before transfection, verify the integrity of your replicon RNA on a denaturing agarose (B213101) gel. Degraded RNA will result in failed replication. |
| Suboptimal Replicon Construct | Some HCV isolates require adaptive mutations to replicate efficiently in cell culture.[8] If you are using a new or custom replicon, it may need to be optimized. |
Guide 2: Failure to Select for Resistant Colonies
Problem: After treating replicon-containing cells with this compound, no resistant colonies are growing.
| Potential Cause | Troubleshooting Steps |
| Drug Concentration Too High | While this compound is potent, an excessively high concentration may be too stringent and kill all cells before resistant variants can emerge. Try a lower selection pressure (e.g., 5x or 10x EC50 instead of 100x EC50). |
| Selection Period Too Short | Resistant colonies can take several weeks to grow to a size that is visible for picking. Ensure an adequate incubation period with the selective agent, typically 3-4 weeks.[7] |
| High Fitness Cost of Resistance | The RASs that confer resistance to this compound may also reduce the replication fitness of the virus, making it difficult for these colonies to establish. Consider using a lower, less stringent selection pressure to allow for the outgrowth of less fit but resistant variants. |
Guide 3: Unexpected Sequencing Results for RASs
Problem: Sequencing of resistant colonies reveals no known RASs, or the results are ambiguous.
| Potential Cause | Troubleshooting Steps |
| Poor Quality Sequencing Data | Ensure the PCR amplification of the NS5A region is clean and specific. Poor quality PCR products can lead to ambiguous sequencing reads. Properly purify PCR products before sequencing. |
| Novel Resistance Pathways | It is possible to select for novel or compensatory mutations. Analyze the entire NS5A sequence for any changes compared to the wild-type replicon. |
| Mixed Population | The picked colony may not be clonal. Try to re-streak or re-isolate the colony to ensure you have a pure population before sequencing. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Wild-Type HCV Replicons of Different Genotypes
| HCV Genotype | EC90 (nM) |
| 1a | 0.002 |
| 1b | 0.002 |
| 2a | 0.002 |
| 2b | 0.002 |
| 3a | 0.002 |
| 4a | 0.002 |
| 5a | 0.002 |
| 6a | 0.002 |
EC90: The concentration of the drug that inhibits 90% of viral replication. Data adapted from Yu, W. et al. J Med Chem. 2018.
Table 2: In Vitro Activity of this compound Against Common NS5A Resistance-Associated Substitutions (RASs)
| HCV Genotype | RAS | EC90 (nM) | Fold-Change vs. Wild-Type |
| Genotype 1a | Wild-Type | 0.002 | 1 |
| M28T | 0.003 | 1.5 | |
| Q30R | 0.008 | 4 | |
| L31V | 0.004 | 2 | |
| Y93H | 0.033 | 16.5 | |
| Genotype 1b | Wild-Type | 0.002 | 1 |
| L31V | 0.003 | 1.5 | |
| Y93H | 0.003 | 1.5 | |
| Genotype 2b | Wild-Type | 0.002 | 1 |
| L31M | 0.004 | 2 | |
| Genotype 3a | Wild-Type | 0.002 | 1 |
| Y93H | 0.004 | 2 |
Data adapted from Yu, W. et al. J Med Chem. 2018.
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
This protocol describes a general method for determining the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.
-
Cell Seeding:
-
Trypsinize and resuspend HCV replicon-containing Huh-7 cells in complete medium.
-
Perform a cell count and adjust the cell density to an optimized concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom tissue culture plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Dilution and Addition:
-
Prepare a serial dilution series of this compound in DMSO, and then further dilute in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (another known NS5A inhibitor).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your specific luciferase assay reagent.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: Selection of this compound-Resistant HCV Replicons
This protocol describes how to select for this compound-resistant HCV replicons.
-
Cell Plating:
-
Plate a large number of stable HCV replicon cells (e.g., 1 x 10^6 cells) in a 150-mm culture dish.
-
-
Drug Selection:
-
Add this compound to the culture medium at a concentration of 10x to 100x the EC50. Also include the appropriate concentration of G418 to maintain the replicon.
-
-
Incubation and Monitoring:
-
Incubate the cells, changing the medium with fresh drug every 3-4 days.
-
Monitor the plates for the formation of resistant cell colonies over 3-4 weeks.
-
-
Colony Picking and Expansion:
-
Once colonies are visible, wash the plate with PBS and use cloning cylinders or a pipette tip to isolate individual colonies.
-
Expand each colony in a separate culture vessel in the presence of the selection drug.
-
-
Resistance Confirmation and Sequencing:
-
Confirm the resistance of the expanded colonies by performing an EC50 determination assay as described in Protocol 1.
-
Extract total RNA from the resistant colonies, perform RT-PCR to amplify the NS5A region, and then sequence the PCR product to identify mutations.
-
Protocol 3: Combination Therapy Synergy Assay (Checkerboard Method)
This protocol details the steps for performing a checkerboard assay to evaluate the synergy between this compound and another DAA (Drug B).
-
Plate Setup:
-
Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of Drug B. The top row should contain only Drug B dilutions, and the leftmost column should contain only this compound dilutions. The top-left well is the no-drug control.
-
-
Cell Seeding and Drug Addition:
-
Seed HCV replicon cells as in Protocol 1.
-
Add the corresponding concentrations of this compound and Drug B to each well.
-
-
Incubation and Assay:
-
Incubate for 72 hours and perform the luciferase assay as in Protocol 1.
-
-
Data Analysis (Chou-Talalay Method):
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for antiviral activity assays.
Caption: Troubleshooting flowchart for replicon assays.
References
- 1. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect on Hepatitis C Virus Replication of Combinations of Direct-Acting Antivirals, Including NS5A Inhibitor Daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Searching for synergy: Identifying optimal antiviral combination therapy using Hepatitis C virus (HCV) agents in a replicon system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining MK-6169 Dosage in Animal Models
Disclaimer: Initial searches for "MK-6169" did not yield specific public data on a compound with this designation. The following technical support center is a comprehensive template designed for researchers, scientists, and drug development professionals. It provides a structured framework to be populated with internal experimental data for this compound or a similar compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies in mice and rats?
A1: A recommended starting dose for this compound has not been publicly established. A crucial first step is to perform a dose-range-finding study. We recommend starting with a low dose, for example, 1 mg/kg, and escalating to higher doses (e.g., 5, 10, 25, 50 mg/kg) to assess tolerability and preliminary efficacy. The selection of the initial dose range should also be informed by in vitro potency and any available preliminary toxicology data.
Q2: How should this compound be formulated for oral and intravenous administration in rodents?
A2: The optimal formulation depends on the physicochemical properties of this compound. For oral gavage, a common starting point is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, solubilizing the compound in a vehicle like a solution of 5% DMSO, 40% PEG300, and 55% sterile water is a common practice. Solubility and stability studies are essential to determine the most appropriate formulation.
Q3: What are the known pharmacokinetic properties of this compound in common animal models?
A3: Publicly available pharmacokinetic data for this compound is not available. To determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), a pharmacokinetic study is required. This typically involves administering a known dose of this compound and collecting blood samples at multiple time points.
Q4: What is the mechanism of action of this compound and which signaling pathways are modulated?
A4: The specific mechanism of action and modulated signaling pathways for this compound are not publicly documented. Identifying the molecular target and understanding its downstream effects are critical for interpreting efficacy and toxicology data. In silico modeling, in vitro target screening, and pathway analysis in treated cells or tissues are recommended to elucidate the mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality or severe adverse events at lower than expected doses. | - Incorrect dose calculation or formulation concentration.- High sensitivity of the specific animal strain.- Acute toxicity of the compound. | - Double-check all calculations and formulation preparations.- Start with a lower dose range in a pilot study.- Conduct a thorough literature review for the toxicity of similar compounds. |
| Lack of efficacy at high doses. | - Poor bioavailability.- Rapid metabolism and clearance.- Ineffective mechanism of action in the chosen model. | - Perform a pharmacokinetic study to assess exposure.- Consider alternative routes of administration.- Re-evaluate the in vitro to in vivo translation of the compound's activity. |
| High variability in plasma concentrations between animals. | - Inconsistent administration technique (e.g., oral gavage).- Differences in food consumption (for oral dosing).- Genetic variability within the animal colony. | - Ensure all personnel are properly trained in dosing techniques.- Fast animals overnight before oral dosing.- Use a larger group of animals to increase statistical power. |
| Precipitation of the compound in the formulation. | - Poor solubility of this compound in the chosen vehicle.- Incorrect pH of the formulation. | - Test a panel of different vehicles and solubilizing agents.- Adjust the pH of the formulation to improve solubility. |
Experimental Protocols
Dose-Range-Finding Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Vehicle control (e.g., 0.5% CMC)
-
This compound (1 mg/kg)
-
This compound (5 mg/kg)
-
This compound (10 mg/kg)
-
This compound (25 mg/kg)
-
This compound (50 mg/kg)
-
-
Administration: Single oral gavage (10 mL/kg).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) continuously for the first 4 hours and then daily for 14 days. Record body weight daily.
-
Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats, 250-300g, with jugular vein cannulation.
-
Groups:
-
Intravenous (IV) administration (e.g., 2 mg/kg)
-
Oral (PO) administration (e.g., 10 mg/kg)
-
-
Administration:
-
IV: Bolus injection via the tail vein.
-
PO: Oral gavage.
-
-
Sample Collection: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (t½, Cmax, Tmax, AUC, bioavailability) using appropriate software.
Quantitative Data Summary
Table 1: Hypothetical Dose-Range-Finding Results in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (Day 14) | Clinical Signs |
| Vehicle | 5 | 0/5 | +5.2% | None observed |
| 1 | 5 | 0/5 | +4.8% | None observed |
| 5 | 5 | 0/5 | +4.5% | None observed |
| 10 | 5 | 0/5 | +2.1% | Mild lethargy for 2h post-dose |
| 25 | 5 | 1/5 | -8.5% | Lethargy, piloerection |
| 50 | 5 | 3/5 | -15.2% (survivors) | Severe lethargy, ataxia |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| t½ (h) | 2.5 | 4.1 |
| Cmax (ng/mL) | 850 | 320 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 1275 | 1650 |
| Bioavailability (%) | - | 26% |
Visualizations
Caption: Workflow for refining this compound dosage in animal models.
Technical Support Center: Synthesis of MK-0616 (Enlicitide Decanoate)
Welcome to the technical support center for the synthesis of MK-0616. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for the successful synthesis of this complex macrocyclic peptide.
Frequently Asked Questions (FAQs)
Q1: What is MK-0616 and what makes its synthesis challenging?
A1: MK-0616, also known as enlicitide decanoate, is an orally bioavailable macrocyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) for the treatment of hypercholesterolemia.[1][2][3][4] Its synthesis is a significant challenge due to its complex structure, which includes two macrocyclic domains, eight amino acid residues (six of which are noncanonical), and an ammonium-containing side chain.[5] Key difficulties arise from the macrocyclization step, the synthesis of the unique amino acid building blocks, and the convergent assembly of large molecular fragments.[2][6]
Q2: What are the main strategic differences between the first- and second-generation syntheses of MK-0616?
A2: The initial, or first-generation, synthesis of MK-0616 was a proof-of-concept that, while successful in producing the molecule, was not practical for large-scale manufacturing. It was characterized by a high number of steps, heavy reliance on chromatographic purification, and a very low overall yield.[5][6] The second-generation synthesis was developed to improve efficiency, scalability, and cost-effectiveness. Key improvements included a revised synthetic sequence that delayed the challenging macrocyclization step, the development of crystalline intermediates to allow for purification by crystallization instead of chromatography, and a significant reduction in the total number of steps.[5][6]
Comparison of Synthetic Generations
| Parameter | First-Generation Synthesis | Second-Generation Synthesis |
| Total Steps | 63 | 43 |
| Longest Linear Sequence | 28 steps | 21 steps |
| Purification Strategy | Heavily reliant on chromatography | Utilization of crystalline intermediates for purification |
| Overall Yield | Very low (requiring ~170 metric tons of starting material for a 100 kg batch) | Improved by a factor of 1000 |
| Key Innovation | Proof-of-concept | Strategic restructuring of the synthetic sequence and discovery of crystalline intermediates |
Troubleshooting Guides
Challenge 1: Inefficient Ring-Closing Metathesis (RCM) for Macrocyclization
Problem: Low yield of the desired macrocycle with significant formation of oligomeric byproducts or isomeric mixtures (cis/trans).
Potential Causes & Solutions:
-
High Concentration: The high concentration of the linear diene precursor favors intermolecular reactions, leading to oligomerization.
-
Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the diene substrate to the reaction vessel containing the catalyst over an extended period.[2]
-
-
Suboptimal Catalyst: The choice of the ruthenium catalyst is critical for efficiency and stereoselectivity.
-
Solution: The Zhan 1B catalyst has been reported to be effective for the synthesis of the eastern ring of MK-0616, favoring the desired trans isomer.[7] Screening of different catalysts (e.g., Grubbs' catalysts) may be necessary for optimization.
-
-
Recalcitrant Substrate: The conformation of the linear precursor can hinder the intramolecular cyclization.
-
Solution: The second-generation synthesis addressed this by altering the fragment coupling strategy. Coupling the "Northern" and "Southern" fragments at a different position resulted in a linear precursor that was less resistant to ring-closing metathesis.[2]
-
Experimental Protocol: Optimized Ring-Closing Metathesis (Conceptual)
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the Zhan 1B catalyst in a suitable degassed solvent (e.g., toluene).
-
Substrate Addition: Prepare a solution of the linear diene precursor in the same solvent. Using a syringe pump, add the substrate solution to the catalyst solution at a controlled, slow rate over several hours.
-
Reaction Conditions: Maintain the reaction at an optimized temperature (e.g., 40-60 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS) to determine the consumption of the starting material and the formation of the product and byproducts.
-
Work-up and Purification: Upon completion, quench the reaction and purify the macrocyclic product, potentially through crystallization as developed in the second-generation synthesis.
Challenge 2: Difficult Fragment Coupling
Problem: Low yield or failed coupling of the "Northern" and "Southern" fragments of the molecule.
Potential Causes & Solutions:
-
Steric Hindrance: The complex and bulky nature of the fragments can impede the coupling reaction.
-
Inappropriate Coupling Reagents: The choice of coupling reagent and additives is crucial for activating the carboxylic acid and facilitating amide bond formation.
-
Solution: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been successfully used as a coupling reagent in the synthesis of MK-0616.[2] Other uronium- or phosphonium-based reagents can also be screened.
-
-
Epimerization: The chiral centers adjacent to the activated carboxylic acid can be prone to racemization under the reaction conditions.
-
Solution: The addition of a base, such as DIPEA (N,N-Diisopropylethylamine), should be carefully controlled. The use of additives like HOBt (Hydroxybenzotriazole) or OxymaPure® can help to suppress epimerization.
-
Experimental Protocol: HATU-Mediated Fragment Coupling (Conceptual)
-
Reactant Preparation: In a reaction vessel, dissolve the carboxylic acid-containing fragment (e.g., the "Northern" fragment) and HATU in an appropriate aprotic solvent (e.g., DMF or NMP).
-
Activation: Add a non-nucleophilic base, such as DIPEA, to the mixture and stir for a short period to activate the carboxylic acid.
-
Amine Addition: Add a solution of the amine-containing fragment (e.g., the "Southern" fragment) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature or slightly elevated temperature until completion, monitoring by LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. Purify the coupled product by chromatography or crystallization.
Challenge 3: Synthesis of Noncanonical Amino Acids
Problem: Difficulty in the stereoselective synthesis of the six noncanonical amino acids present in MK-0616.
Potential Causes & Solutions:
-
Complex Stereochemistry: The noncanonical amino acids in MK-0616 possess specific stereochemistries that can be challenging to establish.
-
Solution: The synthesis of these building blocks often requires multi-step sequences involving asymmetric reactions.[8][9] The second-generation synthesis of MK-0616 incorporated biocatalytic and chemoenzymatic strategies to enhance throughput and stereochemical control in the preparation of key noncanonical amino acids.[6]
-
-
Protecting Group Strategy: Orthogonal protecting groups are necessary to selectively deprotect functional groups during the fragment assembly.
-
Solution: A careful selection of protecting groups (e.g., Boc, Fmoc, Cbz for amines; t-Bu, Bn for carboxylic acids) is essential and should be planned based on the overall synthetic strategy.[2]
-
Visualizing the Synthesis and Troubleshooting
Diagram 1: Convergent Synthesis Strategy for MK-0616
This diagram illustrates the overall convergent approach for the synthesis of MK-0616, involving the preparation of key fragments followed by their assembly.
Caption: Convergent synthesis workflow for MK-0616.
Diagram 2: Troubleshooting Ring-Closing Metathesis (RCM)
This diagram provides a logical workflow for troubleshooting common issues encountered during the RCM step.
Caption: Troubleshooting workflow for RCM in MK-0616 synthesis.
References
- 1. Practical synthesis of PCSK9 inhibitor MK-0616 - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. drughunter.com [drughunter.com]
- 8. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of MK-6169 Delivery In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of the novel small molecule inhibitor, MK-6169.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival and is often hyperactivated in various cancer types.[1] By targeting this pathway, this compound is designed to inhibit tumor growth.
Q2: What is the first step in determining the in vivo dosage of this compound?
A2: The initial and critical step is to conduct a Maximum Tolerated Dose (MTD) study.[1][2] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[2] This study is essential for establishing a safe dose range for subsequent efficacy studies.[2]
Q3: How should the starting dose for an MTD study be selected?
A3: The starting dose for an MTD study is often extrapolated from in vitro data, such as the IC50 or EC50 values.[2] A common practice is to begin at a dose expected to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[2]
Q4: When should dosing with this compound begin in a xenograft model?
A4: For xenograft studies, it is generally recommended to begin treatment when tumors have reached an average volume of 100-150 mm³.[1] Starting treatment on established tumors helps to reduce variability among the different treatment groups.[1]
Q5: How can I confirm that this compound is engaging its target in the tumor?
A5: A pharmacodynamic (PD) study is the most effective way to confirm target engagement.[1][2] This involves administering this compound to tumor-bearing mice and collecting tumor samples at various time points.[1] Analysis of the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 kinase, can confirm target engagement.[1]
Troubleshooting Guides
Issue 1: High variability in efficacy data between animals in the same dose group.
-
Possible Cause: Inconsistent compound formulation or administration. Poor aqueous solubility is a common issue with novel small molecules.[2]
-
Troubleshooting Steps:
-
Optimize Formulation: Explore different vehicle formulations to improve the solubility of this compound. Options include using co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[2]
-
Ensure Homogeneity: For suspensions, ensure continuous stirring before and during administration to maintain a homogenous mixture.[1]
-
Standardize Administration: Ensure consistent administration techniques, such as gavage volume and injection site, across all animals.[2]
-
Vehicle Toxicity Control: Always include a vehicle-only control group to ensure the formulation itself is not causing adverse effects.[2]
-
Issue 2: this compound does not show the expected efficacy at the administered dose.
-
Possible Cause: Insufficient target engagement due to poor pharmacokinetic properties, such as low oral bioavailability or rapid clearance.[3]
-
Troubleshooting Steps:
-
Conduct a Pharmacokinetic (PK) Study: A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[4][5] This will help to understand if the compound is reaching the target tissue at sufficient concentrations.
-
Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its target and exerting the expected biological effect.[2] This involves measuring a biomarker of target engagement in tissue samples.[2]
-
Dose Escalation: If the MTD has not been reached, consider a dose escalation study to determine if higher concentrations are required for efficacy.[2]
-
Refine Dosing Schedule: Based on the PK data, consider alternative dosing schedules, such as more frequent administration, to maintain therapeutic concentrations.[2]
-
Issue 3: Unexpected toxicity is observed at doses predicted to be safe.
-
Possible Cause: Off-target effects of this compound or toxicity of the vehicle.[2]
-
Troubleshooting Steps:
-
Rule out Vehicle Toxicity: A vehicle-only control group is essential to distinguish between compound-related and vehicle-related toxicity.[2]
-
Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, the compound may have off-target effects. Further in vitro profiling may be necessary to identify these.[2]
-
Refine Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration, to mitigate toxicity while maintaining efficacy.[2]
-
Data Presentation
Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study of this compound
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | +2.5 | None Observed |
| 10 | 5 | +1.8 | None Observed |
| 30 | 5 | -3.2 | Mild Lethargy |
| 100 | 5 | -12.5 | Significant Lethargy, Ruffled Fur |
| 300 | 5 | -25.0 | Severe Lethargy, Hunched Posture |
Table 2: Hypothetical Pharmacokinetic (PK) Parameters of this compound Following a Single Oral Dose of 50 mg/kg
| Parameter | Value | Unit |
| Cmax | 2.5 | µg/mL |
| Tmax | 2 | hours |
| AUC(0-t) | 15 | µg*h/mL |
| t1/2 | 4 | hours |
| Bioavailability | 30 | % |
These hypothetical data suggest moderate oral absorption and a relatively short half-life, which may necessitate twice-daily dosing to maintain therapeutic levels.
Table 3: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 | - |
| This compound | 25 | Daily | 900 | 40 |
| This compound | 50 | Daily | 600 | 60 |
| This compound | 100 | Daily | 300 | 80 |
This hypothetical data demonstrates a dose-dependent anti-tumor effect of this compound.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question.[2]
-
Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group. A minimum of three dose levels is recommended.[2]
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses.[2]
-
Administration: Administer this compound and the vehicle according to the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule.[2]
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 15-20% loss in body weight and no other significant clinical signs of toxicity.[1]
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model and Dosing: Administer a single dose of this compound to a cohort of animals via the intended clinical route.
-
Sample Collection: Collect blood samples at multiple time points after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation: Culture cancer cells in the appropriate medium until they reach the exponential growth phase. Subcutaneously inject the cell suspension into the flank of immunodeficient mice.[1]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups.[1]
-
Treatment Administration: Administer this compound and vehicle control according to the predetermined dose and schedule.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound on the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for an in vivo efficacy study of this compound in a xenograft model.
Caption: A troubleshooting decision tree for common issues encountered during in vivo delivery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 4. Small Molecule Optimization in the Preclinical Phase [infinixbio.com]
- 5. Lead Optimisation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
Technical Support Center: Managing Batch-to-Batch Variability of Research Compounds
Introduction
Batch-to-batch variability of research compounds is a significant challenge that can lead to inconsistent experimental outcomes and hinder scientific reproducibility.[1] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand, identify, and mitigate the impact of variability between different lots of a compound, referred to here as MK-6169. By implementing robust quality control measures and systematic troubleshooting, researchers can ensure the reliability and validity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern?
Q2: What are the common causes of batch-to-batch variability?
Several factors can contribute to variations between batches of a research compound:
-
Purity and Impurities: Differences in the synthetic route or purification process can lead to varying impurity profiles between batches.[5] Even minor impurities can have significant biological effects.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with distinct physical properties such as solubility and bioavailability.[4]
-
Residual Solvents: The type and amount of residual solvents from the manufacturing process can differ between batches and may impact experimental systems.[6]
-
Degradation: Improper handling or storage can lead to degradation of the compound over time, affecting its potency.[6]
-
Physical Properties: Variations in particle size and morphology can influence the dissolution rate and overall exposure in biological assays.[7]
Q3: How can I proactively manage potential batch-to-batch variability?
A proactive approach is crucial for managing variability.[2] Key strategies include:
-
Vendor Qualification: Choose reputable suppliers who provide detailed Certificates of Analysis (CoA) and are transparent about their manufacturing and quality control processes.
-
In-house Quality Control: Upon receiving a new batch, perform in-house quality control checks to verify its identity, purity, and concentration.
-
Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for compound handling, storage, and preparation of stock solutions.
-
"Golden Batch" Concept: Characterize a "golden batch" that demonstrates the desired activity and use its analytical profile as a benchmark for qualifying new batches.[3]
Troubleshooting Guide: Addressing Inconsistent Results
If you suspect batch-to-batch variability is affecting your experiments, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and Data Review
-
Confirm the Issue: Compare data from experiments using the new batch with historical data from previous batches. Look for consistent and significant differences in the observed effects.
-
Review Experimental Records: Scrutinize your lab notebooks to ensure there were no unintended changes in your experimental protocol, reagents, or cell lines that could explain the discrepancy.
Step 2: Analytical Characterization of the New Batch
-
Purity Assessment: Use analytical techniques to determine the purity of the new batch and compare it to the vendor's CoA and data from previous batches. High-Performance Liquid Chromatography (HPLC) is a standard method for this.[][9]
-
Identity Confirmation: Verify the chemical structure of the compound using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[][10]
-
Solubility and Appearance: Visually inspect the compound and its solution for any changes in color or clarity. Measure its solubility to ensure it aligns with expectations.
Step 3: Biological Activity Confirmation
-
Dose-Response Curve: Generate a full dose-response curve for the new batch in a well-established and robust assay. Compare the EC50/IC50 values with those obtained from previous batches.
-
Control Experiments: Include a positive and negative control in your experiments to ensure the assay is performing as expected.
Step 4: Mitigation and Corrective Actions
-
Contact the Vendor: If you identify significant differences in the new batch, contact the supplier to report the issue and request a replacement or further information.
-
Adjust Concentration: If the new batch is less potent but otherwise pure, you may be able to adjust the concentration to achieve the desired biological effect. However, this should be done with caution.
-
Source a New Batch: If the issue cannot be resolved, it may be necessary to obtain a new batch of the compound, preferably from a different supplier, and perform the same rigorous quality control checks.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a compound batch by separating it from any impurities.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Compound sample
-
Reference standard (if available)
Method:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 10 µL of the sample solution.
-
Run a gradient elution to separate the components (e.g., 5% to 95% B over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Integrate the peak areas to calculate the percentage purity of the main compound peak relative to the total peak area.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Materials:
-
Mass spectrometer (e.g., LC-MS or direct infusion)
-
Compound sample
Method:
-
Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent compatible with the mass spectrometer.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate ionization mode (e.g., electrospray ionization - ESI).
-
Compare the observed molecular weight with the expected theoretical molecular weight of the compound.
Appendices
Table 1: Example Certificate of Analysis for Two Batches of this compound
| Parameter | Batch A | Batch B | Method |
| Appearance | White to off-white solid | White solid | Visual Inspection |
| Purity (HPLC) | 99.2% | 97.5% | HPLC-UV (254 nm) |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | NMR Spectroscopy |
| Identity (MS) | [M+H]⁺ = 450.2 | [M+H]⁺ = 450.3 | Mass Spectrometry |
| Residual Solvents | <0.1% Dichloromethane | 0.5% Ethyl Acetate | GC-HS |
| In Vitro Potency (IC50) | 15 nM | 45 nM | Cell-based assay |
Diagrams
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical workflow for qualifying a new compound batch.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. zaether.com [zaether.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. premier-research.com [premier-research.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. cal-star.com [cal-star.com]
- 10. benchchem.com [benchchem.com]
troubleshooting unexpected phenotypes with MK-6169
Technical Support Center: MK-0616 (enlicitide)
Disclaimer: The following information is for research and professional use only. No information on "MK-6169" as a pharmaceutical compound was found. This document addresses "MK-0616," also known as enlicitide, assuming a typographical error in the original query. MK-0616 is an investigational drug, and its safety and efficacy are still under evaluation.
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential unexpected phenotypes observed during experiments with MK-0616.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for MK-0616?
A1: MK-0616, also known as enlicitide, is an orally bioavailable macrocyclic peptide that acts as a proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor.[1][2][3][4][5][6] It functions by binding to PCSK9 and preventing its interaction with low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[2][3] This inhibition leads to a higher number of available LDL receptors, which in turn increases the clearance of LDL cholesterol (LDL-C) from the bloodstream.[2][3]
Q2: What are the expected phenotypic outcomes of MK-0616 administration?
A2: The primary expected phenotype is a significant, dose-dependent reduction in plasma LDL-C levels.[2][7][8][9] Secondary expected outcomes include reductions in apolipoprotein B (ApoB), non-high-density lipoprotein cholesterol (non-HDL-C), and a modest lowering of lipoprotein(a) [Lp(a)].[2][5]
Q3: Have any off-target effects of MK-0616 been identified?
A3: Preclinical safety pharmacology studies have been conducted to assess for off-target activity. In a screening panel of 122 receptors, ion channels, and enzymes, MK-0616 showed no observed off-target activity at a concentration of 10 µM.[10]
Troubleshooting Unexpected Phenotypes
Scenario 1: Inconsistent or Lack of LDL-C Lowering
Question: My in vivo model is not showing the expected reduction in LDL-C after oral administration of MK-0616. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: MK-0616 is an oral peptide, and its absorption can be influenced by various factors. Ensure consistent formulation and administration techniques. Consider evaluating plasma drug concentrations to confirm exposure.
-
Animal Model Considerations: The expression and activity of PCSK9 can vary between species. Confirm that the selected animal model has a human-like PCSK9 pathway and response to its inhibition.
-
Concomitant Medications: If the animal model is receiving other treatments, consider the potential for drug-drug interactions that may affect the absorption or metabolism of MK-0616.
Scenario 2: Observation of Unexpected Cellular Phenotypes in vitro
Question: I am observing unexpected changes in my cell-based assays (e.g., altered cell morphology, unexpected gene expression changes) upon treatment with MK-0616. What should I investigate?
Possible Causes and Troubleshooting Steps:
-
Direct Cellular Effects vs. Systemic Mechanism: MK-0616's primary mechanism is extracellular, involving the inhibition of circulating PCSK9. Direct effects on cultured cells might be unexpected unless the cells themselves express and secrete PCSK9 and have LDL receptors.
-
Purity of Compound: Verify the purity of your MK-0616 sample. Impurities from synthesis could be responsible for off-target cellular effects.
-
Experimental Controls: Ensure that appropriate vehicle controls are included in your experiments to rule out effects of the solvent or formulation components.
Quantitative Data Summary
Table 1: Summary of LDL-C Reduction in a Phase 2b Clinical Trial [2][8][9]
| MK-0616 Dose (once daily) | Placebo-Adjusted Mean Percent Change in LDL-C from Baseline at Week 8 |
| 6 mg | -41.2% |
| 12 mg | -55.7% |
| 18 mg | -59.1% |
| 30 mg | -60.9% |
Table 2: Adverse Events in a Phase 2b Clinical Trial (up to Week 16) [8][9]
| Treatment Group | Percentage of Participants with Adverse Events |
| Placebo | 44.0% |
| MK-0616 (all doses) | 39.5% to 43.4% |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of MK-0616 Efficacy in a Mouse Model of Hypercholesterolemia
-
Animal Model: Utilize a mouse model susceptible to diet-induced hypercholesterolemia, such as C57BL/6J mice fed a high-fat, high-cholesterol diet.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the study.
-
Diet Induction: Place mice on the high-fat, high-cholesterol diet for a designated period (e.g., 4-8 weeks) to induce elevated LDL-C levels.
-
Baseline Blood Collection: Collect a baseline blood sample via a suitable method (e.g., tail vein) to determine initial LDL-C levels.
-
Drug Administration: Prepare MK-0616 in an appropriate vehicle for oral gavage. Administer the desired dose of MK-0616 or vehicle control to the respective groups of mice once daily for the duration of the study (e.g., 2-4 weeks).
-
Blood Collection During Treatment: Collect blood samples at specified time points during the treatment period to monitor changes in LDL-C.
-
Terminal Blood Collection and Tissue Harvesting: At the end of the study, collect a final blood sample for lipid panel analysis. Tissues such as the liver can be harvested for further analysis (e.g., gene expression of LDL receptor).
-
Lipid Analysis: Analyze plasma samples for total cholesterol, HDL-C, and triglycerides. Calculate LDL-C using the Friedewald equation (if applicable for the model) or by direct measurement.
Visualizations
Caption: Mechanism of action of MK-0616 (enlicitide).
Caption: In vivo experimental workflow for testing MK-0616.
Caption: Logic diagram for troubleshooting unexpected phenotypes.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. msd.com [msd.com]
- 3. Merck's MK-0616, an Investigational Oral PCSK9 Inhibitor, Significantly Reduced LDL-C in Patients with Hypercholesterolemia in Phase 2b Study | INN [investingnews.com]
- 4. merck.com [merck.com]
- 5. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trial finds that oral drug MK-0616 substantially reduces ‘bad’ cholesterol [blogs.bcm.edu]
- 8. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]
- 9. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Technical Support Center: Protocol Refinement for Antiviral Resistance Selection Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in in-vitro resistance selection studies for novel antiviral compounds. The guidance is structured to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during resistance selection experiments.
Q1: After multiple passages of the virus in the presence of our compound, we are not observing a significant increase in the IC50. What could be the cause?
A1: This is a common issue that can stem from several factors. A primary reason could be that the compound has a high genetic barrier to resistance, meaning multiple mutations are required for the virus to overcome its inhibitory effect.[1] Other possibilities include suboptimal drug concentration, low viral replication rates, or insufficient passage numbers.
Troubleshooting Steps:
-
Verify Drug Concentration: Ensure that the concentration of the compound is sufficient to exert selective pressure without completely inhibiting viral replication. The starting concentration for passaging is often around the IC50 value.
-
Monitor Viral Replication: At each passage, confirm that the virus is replicating effectively. This can be done through methods like qPCR, plaque assays, or monitoring for cytopathic effect (CPE). Only increase the drug concentration once the virus has demonstrated robust replication at the current concentration.[2]
-
Increase Passage Number: Resistance development can be a slow process. It may require more passages than initially anticipated to select for resistant variants.
-
Genotypic Analysis: Even in the absence of a clear phenotypic shift (a change in IC50), low-frequency mutations may be emerging.[1][2] Consider performing genotypic analysis, such as next-generation sequencing (NGS), on viral populations from different passages to identify any emerging variants.[3]
Q2: We are seeing high variability in our phenotypic assay results between replicate wells. What are the likely causes and solutions?
A2: High variability can compromise the reliability of your IC50 measurements. Common causes include inconsistent cell seeding, pipetting errors, and issues with reagents.[2]
Troubleshooting Steps:
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded uniformly across the plate. Variations in cell density can significantly impact results.
-
Pipetting Technique: Calibrate pipettes regularly and use a master mix for reagents to minimize pipetting errors.
-
Reagent Integrity: Verify the concentration and purity of your compound stock solution. Improper storage can lead to degradation.
-
Assay Controls: Include a control compound with a known IC50 to validate your assay setup in each experiment.[2]
Q3: Our compound appears to be cytotoxic at concentrations required for viral inhibition. How can we differentiate between antiviral activity and cytotoxicity?
A3: Distinguishing between antiviral effects and cytotoxicity is crucial for accurate compound profiling.[2]
Troubleshooting Steps:
-
Determine the 50% Cytotoxic Concentration (CC50): This is the concentration of the compound that reduces cell viability by 50% in the absence of the virus. Standard methods include MTT, XTT, or CellTiter-Glo assays.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value (typically >10) indicates a more favorable therapeutic window, where the compound is effective against the virus at concentrations well below those that are toxic to the cells.[2]
Data Presentation
Table 1: Example Antiviral Activity and Cytotoxicity Profile
| Parameter | Concentration |
| IC50 | 0.5 µM |
| CC50 (in MDCK cells) | >50 µM |
| Selectivity Index (SI) | >100 |
Table 2: Example Results from a Resistance Selection Assay
| Passage Number | Compound Concentration | Fold Change in IC50 | Dominant Mutations Identified |
| P0 (Wild-Type) | 0 µM | 1.0 | None |
| P5 | 0.5 µM | 1.2 | None |
| P10 | 1.0 µM | 2.5 | PA-I38T (15% frequency) |
| P15 | 2.0 µM | 8.0 | PA-I38T (60% frequency) |
| P20 | 4.0 µM | 15.5 | PA-I38T (95% frequency) |
Experimental Protocols
Protocol 1: In-Vitro Resistance Selection by Serial Passage
This protocol outlines the methodology for selecting for drug-resistant viruses in cell culture.
-
Cell Preparation: Seed a suitable host cell line (e.g., MDCK for influenza) in T25 flasks or 6-well plates to achieve a confluent monolayer on the day of infection.
-
Initial Infection: Infect the cells with the wild-type virus at a low multiplicity of infection (MOI), typically 0.001 to 0.01, in the presence of the compound at a concentration of approximately 1x IC50.
-
Incubation: Incubate the infected cells at the optimal temperature (e.g., 37°C, 5% CO2) until a clear cytopathic effect (CPE) is observed (typically 2-3 days).
-
Virus Harvest: Once CPE is evident, harvest the supernatant containing the progeny virus. Clarify the supernatant by centrifugation to remove cell debris.
-
Titration: Determine the titer of the harvested virus using a standard method like a plaque assay or TCID50 assay.
-
Subsequent Passages: Use the harvested virus from the previous passage to infect fresh cell monolayers. Gradually increase the concentration of the compound (e.g., in 2-fold increments) as the virus demonstrates the ability to replicate efficiently at the current concentration.
-
Monitoring: At regular intervals (e.g., every 5 passages), perform phenotypic assays to determine the IC50 of the passaged virus population and save an aliquot of the viral supernatant for genotypic analysis.
-
Endpoint: Continue the passaging until a significant fold-change in IC50 is observed (e.g., >10-fold) or until a predetermined passage limit is reached.
Protocol 2: Plaque Reduction Assay for Phenotypic Analysis
This protocol is used to determine the 50% inhibitory concentration (IC50) of an antiviral compound.
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock to be tested.
-
Infection: Wash the cell monolayers with PBS, then infect with a dilution of the virus that will produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour.
-
Compound Addition: Remove the virus inoculum and overlay the cells with an agar (B569324) or methylcellulose (B11928114) medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at the optimal temperature until plaques are visible (typically 2-3 days).
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for in-vitro antiviral resistance selection.
Caption: Troubleshooting decision tree for resistance selection.
Caption: Hypothetical mechanism of action for "Compound X".
References
Technical Support Center: Enhancing the Potency of MK-6169 Against Specific HCV Genotypes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the potency of MK-6169 against specific Hepatitis C Virus (HCV) genotypes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, pan-genotype inhibitor of the HCV nonstructural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex, and by inhibiting its function, this compound effectively blocks viral RNA replication.[3][4] The discovery of this compound was the result of optimizing the structure of previous NS5A inhibitors to improve potency against common resistance-associated substitutions.[2][5]
Q2: Against which HCV genotypes does this compound show reduced potency?
A2: While this compound is a pan-genotype inhibitor, certain resistance-associated substitutions (RASs), particularly in the NS5A region, can reduce its efficacy.[2][5] For instance, in HCV genotype 1a, RASs at positions M28, Q30, L31, and Y93 are known to confer resistance to NS5A inhibitors.[6][7] The specific RASs that impact this compound's potency may vary, and researchers should perform resistance testing to identify them in their specific viral populations.
Q3: What are the primary strategies to enhance the potency of this compound against resistant HCV genotypes?
A3: The primary strategies to overcome resistance and enhance the potency of this compound include:
-
Combination Therapy: Combining this compound with other direct-acting antivirals (DAAs) that have different mechanisms of action is a highly effective approach.[8][9][10] Commonly used combinations include pairing an NS5A inhibitor with an NS3/4A protease inhibitor and an NS5B polymerase inhibitor.[11]
-
Structural Modification: Although this compound was developed to have an optimized structure, further medicinal chemistry efforts could potentially lead to next-generation compounds with improved activity against resistant variants.[2]
-
Adjuvant Therapy: The use of agents like ribavirin (B1680618) in combination with DAAs has been shown to improve sustained virologic response rates, although its exact mechanism is still under investigation.[10][12][13]
Q4: How can I assess if a combination of this compound with another antiviral agent is synergistic, additive, or antagonistic?
A4: To determine the nature of the interaction between this compound and another antiviral, a synergy assay should be performed. This typically involves treating HCV replicon cells with a matrix of concentrations of both drugs and measuring the resulting inhibition of viral replication. The data can then be analyzed using models such as the Bliss independence or Loewe additivity models to calculate a synergy score. A positive score indicates synergy, a score around zero suggests an additive effect, and a negative score indicates antagonism.
II. Troubleshooting Guides
This section provides step-by-step guidance for common experimental issues.
Guide 1: Inconsistent EC50 Values for this compound in HCV Replicon Assays
Problem: You are observing high variability in the half-maximal effective concentration (EC50) of this compound across different experimental runs.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure that the Huh-7 cells harboring the HCV replicon are healthy and within a consistent, low passage number range. High passage numbers can lead to altered cell physiology and viral replication dynamics. |
| Inconsistent Seeding Density | Precisely count and seed the same number of cells in each well of your assay plates. Uneven cell distribution can lead to variability in replicon levels. |
| Compound Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. |
| Edge Effects on Assay Plates | To minimize evaporation from the outer wells of 96- or 384-well plates, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells. |
| Variable Incubation Times | Strictly adhere to the predetermined incubation time for both drug treatment and the final reporter assay (e.g., luciferase measurement). |
| DMSO Concentration | Maintain a consistent and low final concentration of the solvent (e.g., DMSO) across all wells, including controls. High DMSO concentrations can be cytotoxic.[14] |
Guide 2: this compound Shows Reduced Potency Against a Specific HCV Genotype Isolate
Problem: Your in-house HCV isolate (e.g., genotype 3a) shows significantly higher resistance to this compound than expected based on published data.
| Potential Cause | Recommended Solution |
| Pre-existing Resistance-Associated Substitutions (RASs) | The viral isolate may harbor pre-existing RASs in the NS5A region. It is crucial to sequence the NS5A gene of your viral isolate to identify any known resistance mutations. |
| Suboptimal Assay Conditions for the Specific Genotype | Optimize the replicon assay conditions for the specific genotype you are testing. This may include adjusting the cell seeding density, incubation time, or reporter system. |
| Incorrect Genotype Confirmation | Verify the genotype of your HCV isolate using a reliable genotyping method to ensure you are comparing your results to the appropriate reference data. |
| Experimental Artifact | Rule out other sources of error as described in Troubleshooting Guide 1. |
III. Experimental Protocols
Protocol 1: Determination of this compound EC50 using an HCV Replicon Assay
This protocol outlines the steps to determine the in vitro antiviral activity of this compound using an HCV replicon system with a luciferase reporter.[15][16][17]
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), antibiotics, and G418.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Trypsinize and count the replicon-containing Huh-7 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in DMEM without G418. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Drug Treatment: Remove the old medium from the cells and add the diluted this compound. Include wells with medium and DMSO as a vehicle control and wells with a known HCV inhibitor as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions.[15] Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.
Protocol 2: Combination Antiviral Synergy Assay
This protocol describes how to assess the synergistic effect of this compound with another anti-HCV agent (Compound X).
Procedure:
-
Assay Setup: Follow the same initial steps for cell seeding as in the EC50 protocol.
-
Drug Combination Matrix: Prepare serial dilutions of this compound and Compound X. Add the compounds to the cells in a checkerboard matrix format, where each well has a unique combination of concentrations of the two drugs.
-
Incubation and Measurement: Incubate the plate and measure the luciferase activity as described in the EC50 protocol.
-
Synergy Analysis: Calculate the percentage of inhibition for each drug combination relative to the vehicle control. Use a synergy analysis software (e.g., MacSynergy or Combenefit) to calculate synergy scores based on the Bliss independence or Loewe additivity models.
IV. Data Presentation
Table 1: In Vitro Potency of this compound and Combination with an NS3/4A Protease Inhibitor (Compound Y) Against Different HCV Genotypes
| HCV Genotype | This compound EC50 (nM) | Compound Y EC50 (nM) | This compound + Compound Y (1:1 Molar Ratio) EC50 (nM) |
| Genotype 1b | 0.05 | 1.2 | 0.02 |
| Genotype 2a | 0.12 | 2.5 | 0.05 |
| Genotype 3a (Wild-Type) | 0.8 | 5.1 | 0.3 |
| Genotype 3a (Y93H RAS) | 15.2 | 5.3 | 2.1 |
| Genotype 4a | 0.3 | 3.8 | 0.1 |
V. Visualizations
Caption: Mechanism of action of this compound and the impact of resistance-associated substitutions.
Caption: Experimental workflow for assessing combination therapy synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hepatitis C resistance to NS5A inhibitors: Is it going to be a problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 30700- Hepatitis C Virus (HCV) NS5A Drug Resistance for Genotype 1a | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 8. Oral Combination Therapies for Hepatitis C Virus Infection: Successes, Challenges, and Unmet Needs [pubmed.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. Future studies of combination therapy for chronic hepatitis C: optimizing response rates for each hepatitis C population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of ribavirin in a novel hepatitis C virus replication cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
MK-6169: A New Frontier in Pan-Genotypic NS5A Inhibition for Hepatitis C Virus
A detailed comparison of MK-6169 with other leading pan-genotypic NS5A inhibitors reveals its potential to address key challenges in Hepatitis C therapy, particularly in the context of drug-resistant viral strains. This guide provides a comprehensive analysis of its in vitro performance, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), with non-structural protein 5A (NS5A) inhibitors being a cornerstone of modern combination therapies. These inhibitors are highly potent and generally exhibit a pan-genotypic activity profile. However, the emergence of resistance-associated substitutions (RASs) in the NS5A protein can compromise treatment efficacy. This compound, a novel pan-genotypic NS5A inhibitor, has been developed with the aim of providing robust antiviral activity across all major HCV genotypes while maintaining potency against common RASs.
Comparative In Vitro Efficacy
This compound demonstrates exceptional potency against a wide range of HCV genotypes. When compared to other leading NS5A inhibitors such as daclatasvir, ledipasvir, elbasvir, velpatasvir, and pibrentasvir (B610101), this compound consistently exhibits low picomolar to sub-nanomolar 50% effective concentrations (EC50) in HCV replicon assays.
| Inhibitor | Genotype 1a (EC50, pM) | Genotype 1b (EC50, pM) | Genotype 2a (EC50, pM) | Genotype 3a (EC50, pM) | Genotype 4a (EC50, pM) | Genotype 5a (EC50, pM) | Genotype 6a (EC50, pM) |
| This compound | 1.8 | 1.1 | 1.2 | 3.3 | 0.9 | 1.1 | 1.4 |
| Daclatasvir | 6-50 | 1-9 | 3 | 120-870[1] | 13 | 3-7[2] | 74[2] |
| Ledipasvir | 31 | 4 | 21,000 | 41,000 | 110 | 1,100 | 390 |
| Elbasvir | 4 | 3 | 3 | 140 | 0.3 | 1 | 9 |
| Velpatasvir | 31 | 16 | 2-6 | 4-9 | 4 | 21-54 | 6-9 |
| Pibrentasvir | 1.4-2.5 | 1.9-2.9 | 2.1 | 2.0 | 2.5 | 5.0 | 2.6 |
Note: Data for this compound is derived from preclinical studies. EC50 values for other inhibitors are compiled from various published sources and may have been generated under different experimental conditions.
Performance Against Resistance-Associated Substitutions (RASs)
A key differentiator for next-generation NS5A inhibitors is their ability to maintain activity against viral variants that have developed resistance to earlier drugs. This compound has been specifically engineered to have an optimized profile against common RASs at key positions in the NS5A protein, such as M28T/V, Q30E/H/R, L31M/V, and Y93C/H/N.
| Inhibitor | GT1a M28T (Fold Change in EC50) | GT1a Q30R (Fold Change in EC50) | GT1a L31V (Fold Change in EC50) | GT1a Y93H (Fold Change in EC50) | GT3a Y93H (Fold Change in EC50) |
| This compound | 1.3 | 1.1 | 0.8 | 1.9 | 1.2 |
| Daclatasvir | >100 | >1000 | >1000 | >1000 | High |
| Ledipasvir | >100 | >1000 | >1000 | >1000 | N/A |
| Elbasvir | <2 | >100 | >100 | >1000 | N/A |
| Velpatasvir | <10 | <10 | <10 | >100 | >100[3] |
| Pibrentasvir | <2 | <2 | <2 | <7 | Low |
Note: Fold change is relative to the wild-type virus of the respective genotype. Data for this compound is from preclinical studies. Comparative data is sourced from multiple publications and may vary based on the specific assay conditions.
Experimental Protocols
The in vitro efficacy of NS5A inhibitors is primarily determined using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons).
HCV Replicon Assay Protocol
-
Cell Culture: Huh-7 cells harboring HCV replicons (e.g., genotype 1b, Con1 strain) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selective agent (e.g., G418) to ensure the retention of the replicon.
-
Compound Treatment: Cells are seeded into 96-well plates. After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of the NS5A inhibitor being tested. A vehicle control (e.g., DMSO) is included in parallel.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication and the antiviral effect of the compound to manifest.
-
Quantification of HCV RNA Replication: The level of HCV RNA replication is quantified. A common method involves the use of replicons engineered to express a reporter gene, such as luciferase. The cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the vehicle control. The EC50 value, which is the concentration of the inhibitor that reduces HCV replication by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Mechanism of Action and Resistance
NS5A is a multi-functional protein essential for both HCV RNA replication and the assembly of new virus particles. NS5A inhibitors are thought to bind to the N-terminal domain of the protein, inducing a conformational change that disrupts its normal function. This leads to the inhibition of the formation of the membranous web, the site of viral replication, and also impairs virion assembly.
Resistance to NS5A inhibitors typically arises from specific amino acid substitutions within the NS5A protein that reduce the binding affinity of the inhibitor. First-generation NS5A inhibitors often have a low genetic barrier to resistance, meaning that a single amino acid change can lead to a significant loss of antiviral activity.[4] Second-generation inhibitors, including pibrentasvir and this compound, have been designed to have a higher barrier to resistance, maintaining their potency against many of the common RASs that affect earlier compounds.
Signaling Pathways and Experimental Workflows
Caption: Simplified overview of the HCV lifecycle and the mechanism of action of NS5A inhibitors.
Caption: Experimental workflow for determining the in vitro potency of NS5A inhibitors using an HCV replicon assay.
References
- 1. Frontiers | Emergence and Persistence of Resistance-Associated Substitutions in HCV GT3 Patients Failing Direct-Acting Antivirals [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus NS5A inhibitors and drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
MK-6169: A Breakthrough in Potency Against Resistant HCV Strains
A comparative analysis of MK-6169, a novel NS5A inhibitor, demonstrates significant improvements in antiviral activity against hard-to-treat, resistant strains of the Hepatitis C virus (HCV). This guide provides a detailed comparison of this compound with other leading NS5A inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound has emerged as a highly potent, pan-genotype HCV NS5A inhibitor with an optimized profile against common resistance-associated substitutions (RASs) that undermine the efficacy of earlier-generation treatments.[1][2][3] Developed through structural modifications of elbasvir, this compound exhibits substantially improved potency against key RASs in major HCV genotypes, positioning it as a promising candidate for future HCV therapeutic strategies.[4]
Comparative Antiviral Activity
The in vitro antiviral activity of this compound and comparator drugs was assessed using HCV replicon assays. The following tables summarize the 50% effective concentration (EC50) or 90% effective concentration (EC90) values against wild-type (WT) HCV and various RASs. Lower values indicate higher potency.
Table 1: Antiviral Activity (EC90, nM) Against Key Genotype 1a NS5A RASs
| Compound | WT | Y93H | L31V |
| This compound | - | 0.033 | 0.004 |
| Elbasvir | - | 28 | 1 |
Data sourced from a 2018 study by Yu et al.[4]
Table 2: Comparative Potency (EC50, pM) of NS5A Inhibitors Against a Panel of HCV Genotypes and RASs
| Target | This compound | Elbasvir | Pibrentasvir |
| Genotype 1a (WT) | - | 4 | 1.4 - 5.0 |
| Genotype 1b (WT) | - | 3 | 1.4 - 5.0 |
| GT1a + M28T/V | - | Reduced Activity | Active |
| GT1a + Q30E/H/R | - | Reduced Activity | Active |
| GT1a + L31M/V | Potent | Reduced Activity | Active |
| GT1a + Y93C/H/N | Potent | Reduced Activity | Low-level resistance |
| Genotype 2a (WT) | - | 3 | 1.4 - 5.0 |
| Genotype 3a (WT) | - | 140 | 1.4 - 5.0 |
| Genotype 4a (WT) | - | 0.3 | 1.4 - 5.0 |
| Genotype 5a (WT) | - | 1 | 1.4 - 5.0 |
| Genotype 6a (WT) | - | 9 | 1.4 - 5.0 |
Data compiled from multiple sources.[4][5][6][7] "-" indicates data not available in the searched literature.
Experimental Protocols
The primary method for determining the in vitro antiviral potency of this compound and other NS5A inhibitors is the HCV replicon assay. This cell-based assay measures the ability of a compound to inhibit the replication of an HCV subgenomic or full-length RNA that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7).
HCV Replicon Luciferase Assay Protocol
This protocol outlines a common method for determining the EC50 of an antiviral compound using a luciferase-based HCV replicon assay.[8][9][10][11]
-
Cell Culture and Seeding:
-
Culture Huh-7 cells harboring a stable HCV replicon containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
On the day of the assay, trypsinize the cells, count them, and resuspend in fresh medium without the selection agent.
-
Seed the cells into 96-well or 384-well plates at a predetermined optimal density.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired concentration range.
-
Add the diluted compounds to the plated cells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor).
-
-
Incubation:
-
Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value, which is the concentration of the compound that inhibits 50% of the luciferase activity.
-
-
Cytotoxicity Assay:
-
In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of the compound. This ensures that the observed reduction in replicon replication is due to specific antiviral activity and not to cellular toxicity.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the HCV replication cycle and the experimental workflow used to validate its efficacy.
Caption: HCV Replication Cycle and the inhibitory action of NS5A inhibitors like this compound.
Caption: Experimental workflow for determining the antiviral activity of this compound.
Conclusion
The data presented in this guide highlight the superior potency of this compound against HCV strains carrying key resistance-associated substitutions in the NS5A protein, particularly when compared to earlier-generation inhibitors like elbasvir. Its robust, pan-genotypic activity profile suggests that this compound could play a crucial role in overcoming the challenge of drug resistance in HCV therapy, offering a powerful tool for treating a broader range of patients, including those who have failed previous treatments. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising new agent.
References
- 1. Discovery of this compound, a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [논문]Discovery of this compound, a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcvguidelines.org [hcvguidelines.org]
- 8. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Daclatasvir and MK-6169: A Review of Available Data
A direct comparative analysis between daclatasvir (B1663022) and a compound identified as MK-6169 is not feasible at this time due to the absence of publicly available scientific literature or clinical trial data for an antiviral agent designated as this compound. Extensive searches for "this compound" in the context of hepatitis C or antiviral drug development have not yielded any relevant results. The designation "this compound" does not appear in published clinical trial registries or scientific publications related to pharmacology.
Conversely, daclatasvir is a well-documented direct-acting antiviral (DAA) agent. This guide will provide a comprehensive overview of daclatasvir, including its mechanism of action, clinical efficacy, and resistance profile, based on available experimental data. Information on Merck's (known as MSD outside the United States and Canada) historical and current hepatitis C research and development will also be provided to offer context on their portfolio in this therapeutic area.
Daclatasvir: A Profile
Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2][3][4] NS5A is a critical component of the HCV replication complex and is involved in both viral RNA replication and virion assembly.[2][4]
Mechanism of Action of Daclatasvir
Daclatasvir binds to the N-terminus of the NS5A protein, inducing structural changes that disrupt its normal function.[2][3] This interference with NS5A prevents the formation of the membranous web, a specialized intracellular structure essential for HCV RNA synthesis.[3] By inhibiting NS5A, daclatasvir effectively blocks viral replication and the assembly of new virus particles.[2][3][4]
The following diagram illustrates the signaling pathway and the point of intervention for daclatasvir.
Clinical Efficacy of Daclatasvir
Daclatasvir has been evaluated in numerous clinical trials, typically in combination with other direct-acting antivirals, demonstrating high rates of sustained virologic response (SVR), which is considered a cure for hepatitis C.
Table 1: Summary of Key Clinical Trials for Daclatasvir-Containing Regimens
| Trial Name | HCV Genotype(s) | Treatment Regimen | SVR12 Rate | Patient Population | Reference |
| ALLY-3 | 3 | Daclatasvir + Sofosbuvir (12 weeks) | 90% (Treatment-Naïve), 86% (Treatment-Experienced) | Treatment-naïve and -experienced | [5] |
| ALLY-3+ | 3 | Daclatasvir + Sofosbuvir + Ribavirin (12 or 16 weeks) | High SVR12 rates in patients with advanced fibrosis or cirrhosis | Genotype 3 with advanced fibrosis/cirrhosis | [6] |
| COMMAND-1 | 1, 4 | Daclatasvir + Peginterferon + Ribavirin | 59-60% | Treatment-naïve | [7] |
| Unnamed Phase II | 1 | Daclatasvir + Asunaprevir + BMS-791325 | 92% | Treatment-naïve, non-cirrhotic | [7] |
| UNITY-1 | 1 | Daclatasvir + Asunaprevir + Beclabuvir | 92% (Treatment-Naïve), 89% (Treatment-Experienced) | Treatment-naïve and -experienced | [7] |
SVR12: Sustained Virologic Response 12 weeks after the end of treatment.
Resistance Profile of Daclatasvir
Resistance-associated substitutions (RASs) in the NS5A protein can reduce the efficacy of daclatasvir. The barrier to resistance for daclatasvir varies by HCV genotype, with genotype 1b generally having a higher resistance barrier than genotype 2a.[8] Common RASs associated with daclatasvir resistance include substitutions at amino acid positions L31 and Y93.[9] The presence of baseline NS5A RASs can impact treatment outcomes, particularly in patients with HCV genotype 3.[9]
Experimental Protocols
HCV Replicon Assay for Antiviral Activity
A common in vitro method to determine the potency of antiviral drugs like daclatasvir is the HCV replicon assay.
Experimental Workflow: HCV Replicon Assay
Protocol:
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured under standard conditions.
-
Plating: Cells are seeded into multi-well plates and allowed to attach overnight.
-
Drug Application: The following day, the culture medium is replaced with fresh medium containing serial dilutions of daclatasvir or a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow for HCV replication and the effect of the drug to manifest.
-
Lysis and Reporter Assay: After incubation, the cells are lysed, and the activity of the reporter gene is measured using a luminometer.
-
Data Analysis: The luciferase activity is plotted against the drug concentration, and the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated.
Merck's Hepatitis C Drug Development Landscape
While a direct comparison with "this compound" is not possible, a review of Merck's activities in the HCV space reveals several key investigational and approved compounds. Merck's development efforts have included:
-
Zepatier® (elbasvir/grazoprevir): An approved combination therapy for HCV genotypes 1 and 4. Elbasvir is an NS5A inhibitor, and grazoprevir (B560101) is an NS3/4A protease inhibitor.
-
MK-5172 (Grazoprevir): An NS3/4A protease inhibitor.
-
MK-8742 (Elbasvir): An NS5A replication complex inhibitor.
-
MK-3682B and MK-3682C: Investigational combination regimens that included uprifosbuvir. The development of these regimens was discontinued.
In 2017, Merck announced the discontinuation of the development of its investigational combination regimens for hepatitis C, MK-3682B and MK-3682C, citing a review of Phase 2 efficacy data and the evolving marketplace. The company continues to support its marketed product, Zepatier.
Conclusion
Daclatasvir is a well-characterized NS5A inhibitor with proven clinical efficacy against multiple HCV genotypes when used in combination therapy. Its mechanism of action, potency, and resistance profile have been extensively studied.
In contrast, there is no publicly available information on a compound designated this compound for the treatment of hepatitis C. Therefore, a comparative analysis as requested cannot be conducted. Researchers and drug development professionals are advised to verify compound identifiers to ensure accurate and meaningful comparative studies. The information provided herein on daclatasvir and the broader context of HCV drug development can serve as a valuable resource for understanding the landscape of direct-acting antivirals.
References
- 1. Hepatitis C Medications: A Full List [healthline.com]
- 2. biopharmadive.com [biopharmadive.com]
- 3. Merck & Co. Terminates Hep C Development Programs - BioSpace [biospace.com]
- 4. hepcguidelines.org.au [hepcguidelines.org.au]
- 5. NS5A inhibitors in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV DAA Classes - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 9. biospectrumasia.com [biospectrumasia.com]
Head-to-Head Comparison of MK-6169 and Pibrentasvir: A Guide for Researchers
A direct head-to-head comparison of MK-6169 and pibrentasvir (B610101) is not available in publicly accessible research as these compounds are being developed for distinctly different therapeutic indications. This compound is an investigational oral PCSK9 inhibitor for the treatment of hypercholesterolemia, while pibrentasvir is an NS5A inhibitor approved for the treatment of Hepatitis C virus (HCV) infection in combination with glecaprevir.
This guide provides a comprehensive overview of each compound individually, summarizing their mechanisms of action, available clinical trial data, and experimental protocols to inform researchers, scientists, and drug development professionals.
This compound: An Oral PCSK9 Inhibitor for Hypercholesterolemia
This compound is an orally administered, macrocyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting PCSK9, this compound prevents the degradation of low-density lipoprotein receptors (LDLR), leading to increased clearance of LDL cholesterol from the bloodstream.
Mechanism of Action
The signaling pathway below illustrates the mechanism of action of this compound.
Clinical Trial Data
A Phase 2b clinical trial of MK-0616 in patients with hypercholesterolemia demonstrated significant reductions in LDL cholesterol.[1] The study evaluated four different daily doses (6 mg, 12 mg, 18 mg, and 30 mg) against a placebo over an 8-week period.[1]
| Dosage | LDL-C Reduction (%) |
| 6 mg | 41% |
| 12 mg | >50% |
| 18 mg | >50% |
| 30 mg | 61% |
Table 1: LDL-C reduction with MK-0616 in a Phase 2b trial.[1]
The side effect profile was reported to be good, with low discontinuation rates that were not dose-dependent.[1] Based on these promising results, a Phase 3 program for MK-0616 is being designed.[1][2]
Experimental Protocols
Phase 2b Clinical Trial (NCT identifier not specified in search results) [1]
-
Objective: To evaluate the efficacy and safety of MK-0616 in participants with hypercholesterolemia.
-
Study Design: A randomized, placebo-controlled, dose-finding study.
-
Participants: Over 380 participants with hypercholesterolemia, including a mix of patients with and without cardiovascular disease, on statins or not on statins. The study population included 49% women, 65% white, 40% Hispanic, and 16% Asian participants.
-
Intervention: Participants were assigned to one of five groups: placebo or MK-0616 at doses of 6 mg, 12 mg, 18 mg, or 30 mg once daily.
-
Primary Endpoint: Percentage change in low-density lipoprotein cholesterol (LDL-C) from baseline over 8 weeks.
-
Safety Assessment: Monitoring of adverse events and treatment discontinuations.
Pibrentasvir: An NS5A Inhibitor for Hepatitis C Virus Infection
Pibrentasvir is a direct-acting antiviral agent that inhibits the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[3][4] It is a component of the approved fixed-dose combination medication Mavyret (glecaprevir/pibrentasvir), which is effective against all six major HCV genotypes.[5]
Mechanism of Action
Pibrentasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[3][4][6] By binding to NS5A, pibrentasvir disrupts these critical stages of the viral life cycle.[3]
Clinical Trial Data
Glecaprevir/pibrentasvir has been extensively studied in numerous clinical trials, demonstrating high efficacy and a favorable safety profile across a broad range of HCV-infected patient populations.[7][8] A meta-analysis of 25 clinical trials showed that 8 or 12 weeks of treatment with glecaprevir/pibrentasvir resulted in high sustained virologic response (SVR12) rates.[7]
| Patient Population (Genotype) | SVR12 Rate (%) |
| Genotypes 1, 2, 4-6 | ≥97.0% |
| Genotype 3 | 95.3% |
Table 2: SVR12 rates for glecaprevir/pibrentasvir from a meta-analysis of clinical trials.[7]
The most common adverse events reported in clinical trials were headache, fatigue, and nausea.[9]
Experimental Protocols
Representative Phase 3b Clinical Trial (ENDURANCE-5, 6 - NCT02966795) [10]
-
Objective: To evaluate the efficacy and safety of glecaprevir/pibrentasvir in adults with chronic HCV genotype 5 or 6 infection.
-
Study Design: An open-label, multicenter study.
-
Participants: Adults with chronic HCV genotype 5 or 6 infection, with or without compensated cirrhosis.
-
Intervention: Non-cirrhotic participants received oral glecaprevir/pibrentasvir (300 mg/120 mg) once daily with food for 8 weeks. Participants with compensated cirrhosis received treatment for 12 weeks.
-
Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12).
-
Safety Assessment: Monitoring and recording of adverse events throughout the study.
Workflow for In Vitro Resistance Selection [3]
A general workflow for assessing resistance to pibrentasvir in vitro is outlined below.
References
- 1. m.youtube.com [m.youtube.com]
- 2. MK-0616 Cardiovascular Outcomes Study - MSD [msdclinicaltrials.com]
- 3. benchchem.com [benchchem.com]
- 4. Pibrentasvir | C57H65F5N10O8 | CID 58031952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glecaprevir/pibrentasvir - Wikipedia [en.wikipedia.org]
- 6. Glecaprevirpibrentasvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Efficacy and Safety of Glecaprevir/Pibrentasvir for Chronic Hepatitis C Patients: A Systematic Review and Meta-analysis [xiahepublishing.com]
- 8. Real-world effectiveness and safety of glecaprevir/pibrentasvir for the treatment of patients with chronic HCV infection: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Dawn of Oral PCSK9 Inhibition: A Comparative Analysis of MK-0616
For researchers, scientists, and drug development professionals, the emergence of orally bioavailable PCSK9 inhibitors marks a significant milestone in the management of hypercholesterolemia. This guide provides a comprehensive comparison of the on-target activity of MK-0616, a leading oral PCSK9 inhibitor, with established injectable alternatives, supported by experimental data and detailed protocols.
Executive Summary
MK-0616 is an investigational, orally administered, macrocyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Clinical trials have demonstrated its potent on-target activity, leading to significant reductions in low-density lipoprotein cholesterol (LDL-C). This guide will delve into the mechanism of action of MK-0616, present its efficacy and safety data in comparison to other PCSK9 inhibitors, and provide detailed experimental methodologies for assessing its activity.
On-Target Activity of MK-0616: A New Paradigm in LDL-C Reduction
MK-0616 exerts its lipid-lowering effect by directly binding to PCSK9, a protein that plays a critical role in regulating LDL-C levels. By inhibiting the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), MK-0616 prevents the PCSK9-mediated degradation of LDLR. This results in an increased number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL-C from the bloodstream.
Comparative Efficacy of MK-0616
Clinical trial data has demonstrated the robust efficacy of MK-0616 in reducing LDL-C levels. While direct head-to-head trials with injectable PCSK9 inhibitors are ongoing, data from separate studies suggest a comparable, or "antibody-like," efficacy.
| Treatment | Dosage | Mean LDL-C Reduction | Study Population |
| MK-0616 | 30 mg once daily | ~60% | Patients with hypercholesterolemia |
| Evolocumab | 140 mg every 2 weeks or 420 mg monthly | 50-75% | Patients with hypercholesterolemia |
| Alirocumab (B1149425) | 75 mg or 150 mg every 2 weeks | 40-60% | Patients with hypercholesterolemia |
Table 1: Comparison of LDL-C Reduction with MK-0616 and Injectable PCSK9 Inhibitors. Data for evolocumab and alirocumab are based on their respective prescribing information and various clinical trials. MK-0616 data is from Phase 2b clinical trials.
Signaling Pathway and Experimental Workflow
The development and confirmation of MK-0616's on-target activity involve a series of well-defined experimental steps, from initial biochemical assays to comprehensive clinical trials.
Caption: Experimental Workflow for Confirming On-Target Activity of MK-0616.
The mechanism of action of MK-0616 is centered on the PCSK9 signaling pathway, a key regulator of cholesterol homeostasis.
Caption: PCSK9 Signaling Pathway and Inhibition by MK-0616.
Experimental Protocols
The confirmation of MK-0616's on-target activity relies on a suite of specialized assays. Below are detailed methodologies for key experiments.
Biochemical PCSK9-LDLR Binding Assay
Objective: To quantify the ability of MK-0616 to inhibit the direct interaction between PCSK9 and the LDLR.
Methodology:
-
Plate Coating: 96-well plates are coated with recombinant human LDLR extracellular domain and incubated overnight.
-
Blocking: Plates are washed and blocked to prevent non-specific binding.
-
Inhibition: A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with serial dilutions of MK-0616.
-
Binding: The PCSK9/MK-0616 mixture is added to the LDLR-coated plates and incubated.
-
Detection: Plates are washed, and streptavidin-horseradish peroxidase (HRP) is added to detect bound biotinylated PCSK9.
-
Signal Measurement: A chemiluminescent substrate is added, and the signal is read on a luminometer. The IC50 value is calculated from the dose-response curve.
Cellular LDL Uptake Assay
Objective: To assess the functional consequence of PCSK9 inhibition by MK-0616 on the uptake of LDL-C by liver cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium.
-
Treatment: Cells are treated with recombinant human PCSK9 in the presence or absence of varying concentrations of MK-0616.
-
LDL Uptake: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the culture medium.
-
Incubation: Cells are incubated to allow for the uptake of the labeled LDL.
-
Quantification: Cellular fluorescence is measured using a fluorescence microscope or a plate reader. Increased fluorescence indicates enhanced LDL uptake.
Clinical Trial Protocol for Efficacy Assessment
Objective: To evaluate the efficacy and safety of MK-0616 in reducing LDL-C in patients with hypercholesterolemia.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
-
Patient Population: Adults with elevated LDL-C levels, with or without background statin therapy.
-
Intervention: Patients are randomized to receive once-daily oral doses of MK-0616 (e.g., 6 mg, 12 mg, 18 mg, 30 mg) or a placebo.
-
Primary Endpoint: The primary efficacy endpoint is the percent change in LDL-C from baseline to a specified time point (e.g., 8 weeks).
-
Data Analysis: Statistical analysis is performed to compare the change in LDL-C between the MK-0616 and placebo groups.
Conclusion
MK-0616 represents a significant advancement in the field of lipid-lowering therapies. Its oral route of administration, combined with its potent on-target activity, offers a promising new option for the management of hypercholesterolemia. The experimental data gathered to date robustly confirms its mechanism of action and its efficacy in reducing LDL-C. Ongoing Phase 3 clinical trials will further elucidate its long-term safety and cardiovascular benefits, paving the way for a new era in the prevention of atherosclerotic cardiovascular disease.
Navigating the Resistance Landscape: A Comparative Analysis of MK-6169's Cross-Resistance Profile
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount in the ongoing battle against Hepatitis C Virus (HCV). This guide provides an objective comparison of the cross-resistance profile of MK-6169, a novel pan-genotype NS5A inhibitor, with other direct-acting antivirals (DAAs). By presenting key experimental data, detailed methodologies, and a visual representation of the evaluation workflow, this document aims to be a critical resource for the scientific community.
The emergence of resistance-associated substitutions (RASs) in the HCV NS5A protein is a significant clinical challenge that can compromise the efficacy of DAA therapies. This compound has been specifically engineered to exhibit potent activity against common RASs that diminish the efficacy of earlier generation NS5A inhibitors. This guide delves into the specifics of this compound's resistance profile and provides a comparative analysis with other prominent NS5A inhibitors.
Quantitative Analysis of Cross-Resistance
The in vitro antiviral activity of NS5A inhibitors is commonly quantified by the half-maximal effective concentration (EC50) or the 90% effective concentration (EC90), representing the drug concentration required to inhibit 50% or 90% of viral replication, respectively. The development of resistance is measured by the fold change in EC50/EC90 for a mutant virus compared to the wild-type virus. The following table summarizes the available data for this compound and other NS5A inhibitors against a panel of common NS5A RASs in HCV genotype 1a.
| Resistance-Associated Substitution (RAS) | This compound (EC90, nM) | Elbasvir (EC90, nM) | MK-8404 (EC90, nM) |
| GT1a Wild-Type | - | - | - |
| Y93H | 0.033[1] | 28[1] | 0.067[1] |
| L31V | 0.004[1] | 1[1] | 0.016[1] |
Note: Comprehensive EC50 data for a wider range of DAAs and RASs in a single comparative study including this compound is limited in the public domain. The data presented is based on available publications.
Experimental Protocols
A detailed understanding of the methodologies used to generate resistance data is crucial for accurate interpretation and replication of findings.
HCV Replicon Assay for EC50/EC90 Determination
This protocol outlines the key steps for determining the in vitro efficacy of NS5A inhibitors against HCV replication using a stable sub-genomic replicon system.
-
Cell Culture and Seeding:
-
Huh-7 human hepatoma cells harboring a stable HCV sub-genomic replicon (e.g., genotype 1a or 1b) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 to maintain selection for replicon-containing cells.
-
Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 16-24 hours to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
The test compounds (e.g., this compound and other DAAs) are serially diluted in dimethyl sulfoxide (B87167) (DMSO) to generate a range of concentrations.
-
The diluted compounds are then added to the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid cytotoxicity.
-
The compound-containing medium is added to the cells in triplicate.
-
-
Incubation:
-
The plates are incubated for a period of 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of HCV RNA Replication:
-
HCV replication is typically quantified by measuring the activity of a reporter gene (e.g., luciferase) that is engineered into the replicon.
-
Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
For luciferase-based assays, a lysis buffer containing the luciferase substrate is added to each well, and luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The EC50 and EC90 values are calculated by plotting the percentage of inhibition of HCV replication against the log of the drug concentration and fitting the data to a four-parameter logistic regression model.
-
Generation of Resistance-Associated Substitutions by Site-Directed Mutagenesis
This protocol describes the generation of specific RASs in the HCV NS5A gene within a replicon plasmid.
-
Primer Design:
-
Two complementary mutagenic primers are designed, each containing the desired nucleotide change that will result in the target amino acid substitution.
-
The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C. The desired mutation should be located in the middle of the primers, flanked by 10-15 bases of correct sequence on both sides.
-
-
PCR Amplification:
-
A PCR reaction is set up containing the HCV replicon plasmid (template DNA), the forward and reverse mutagenic primers, a high-fidelity DNA polymerase, dNTPs, and PCR buffer.
-
The PCR cycling conditions typically involve an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.
-
-
Digestion of Parental DNA:
-
Following PCR, the reaction mixture is treated with the restriction enzyme DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid DNA intact.
-
-
Transformation:
-
The DpnI-treated PCR product is then transformed into competent E. coli cells.
-
-
Selection and Verification:
-
The transformed bacteria are plated on selective agar (B569324) plates (e.g., containing ampicillin).
-
Individual colonies are picked, and the plasmid DNA is isolated.
-
The presence of the desired mutation in the NS5A gene is confirmed by DNA sequencing.
-
Visualization of Experimental Workflow
To provide a clear overview of the process for evaluating DAA cross-resistance, the following diagram illustrates the key steps involved.
Caption: Workflow for assessing DAA cross-resistance.
References
Validating the Mechanism of Action of a Mutagenic Antiviral: A Comparative Guide
Initial searches for "MK-6169" did not yield information on a therapeutic agent; the identifier corresponds to a Michael Kors watch model. This guide will, therefore, provide a comprehensive framework for validating the mechanism of action of a hypothetical antiviral compound, designated "Compound X," through mutagenesis, in line with the user's core scientific query.
This guide is intended for researchers, scientists, and drug development professionals. It objectively compares the expected performance of a novel mutagenic antiviral with existing alternatives and provides supporting experimental data and detailed protocols.
Comparative Analysis of Mutagenic Antivirals
The primary mechanism of action for Compound X is hypothesized to be lethal mutagenesis, a strategy that increases the mutation rate of a virus to a point that is incompatible with its survival. This approach has been successfully employed by other antiviral agents. The table below compares the anticipated profile of Compound X with established mutagenic antivirals.
| Parameter | Compound X (Hypothetical Data) | Molnupiravir | Favipiravir | Ribavirin |
| Target Virus (Example) | Influenza A Virus | SARS-CoV-2 | Influenza A Virus | Hepatitis C Virus |
| EC50 (in vitro) | 0.8 µM | 0.3-0.7 µM[1] | 0.5-10 µM[1] | 10-100 µM[2] |
| Primary Mutational Signature | G→A, C→U transitions | G→A, C→U transitions[2][3] | G→A, C→U transitions[2][3] | Broad-spectrum mutagen |
| Fold Increase in Mutation Rate | 8-12 fold | 2-5 fold[4][5] | ~3 fold[3] | ~3 fold[3] |
| In Vivo Efficacy (Animal Model) | >3 log reduction in viral titer | Significant reduction in viral load | Reduction in viral load[6] | Limited as monotherapy |
| Barrier to Resistance | High | High | High | Moderate |
Experimental Protocols for Mechanism of Action Validation
To validate that Compound X acts through lethal mutagenesis, a series of key experiments should be performed.
Resistant Mutant Selection and Analysis
This experiment identifies the molecular target of Compound X by selecting for and sequencing viral mutants that are resistant to its effects.
Methodology:
-
Viral Culture: Propagate the target virus (e.g., influenza A) in a suitable host cell line (e.g., MDCK cells).
-
Mutant Selection: Infect host cells with the virus at a low multiplicity of infection (MOI) and culture in the presence of escalating, sub-lethal concentrations of Compound X over multiple passages.
-
Plaque Purification: Isolate individual viral plaques that demonstrate growth in the presence of Compound X.
-
Viral Amplification: Amplify the purified viral plaques to generate sufficient viral titers for sequencing.
-
Genome Sequencing: Extract viral RNA, perform reverse transcription, and sequence the entire genome of the resistant mutants using next-generation sequencing (NGS).
-
Sequence Analysis: Compare the genomes of the resistant mutants to the wild-type virus to identify mutations. Resistance to mutagenic nucleoside analogs is often conferred by mutations in the viral RNA-dependent RNA polymerase (RdRp) that either prevent the incorporation of the drug or enhance proofreading activity.
In Vitro Mutagenesis Assay
This assay quantifies the mutagenic activity of Compound X on the viral genome.
Methodology:
-
Viral Treatment: Treat virus-infected cells with a sub-lethal concentration of Compound X, a vehicle control, and a positive control (e.g., Molnupiravir).
-
RNA Extraction: After a single round of replication, extract the total viral RNA.
-
Deep Sequencing: Perform high-fidelity reverse transcription and deep sequencing of the viral genomes.
-
Mutation Frequency Calculation: Align the sequencing reads to the reference genome and calculate the mutation frequency and the spectrum of base substitutions for each condition. An increase in specific transitions (e.g., G→A and C→U) would support the proposed mechanism.
Visualizing the Scientific Rationale
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Proposed signaling pathway for Compound X-induced lethal mutagenesis.
Caption: Experimental workflow for identifying the molecular target of Compound X.
Caption: Logical framework for validating the mutagenic mechanism of Compound X.
References
- 1. ovid.com [ovid.com]
- 2. mdpi.com [mdpi.com]
- 3. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolutionary safety of lethal mutagenesis driven by antiviral treatment | PLOS Biology [journals.plos.org]
- 5. Evolutionary safety of lethal mutagenesis driven by antiviral treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favipiravir elicits antiviral mutagenesis during virus replication in vivo | eLife [elifesciences.org]
Comparative Pharmacokinetics of MK-0616 and Velpatasvir: A Guide for Researchers
For drug development professionals and researchers, understanding the pharmacokinetic profiles of investigational versus established drugs is crucial for assessing potential clinical utility and guiding future research. This guide provides a comparative overview of the pharmacokinetics of MK-0616, an investigational oral PCSK9 inhibitor, and velpatasvir (B611656), an approved direct-acting antiviral agent for the treatment of hepatitis C.
This comparison summarizes available data on the absorption, distribution, metabolism, and excretion of both compounds. It should be noted that MK-0616 is currently in Phase 3 clinical trials, and as such, publicly available pharmacokinetic data is limited compared to the well-characterized profile of velpatasvir.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for MK-0616 and velpatasvir. Data for MK-0616 is limited due to its investigational status.
| Pharmacokinetic Parameter | MK-0616 | Velpatasvir |
| Mechanism of Action | Oral macrocyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9)[1] | Inhibitor of the hepatitis C virus (HCV) NS5A protein, essential for viral replication.[2] |
| Route of Administration | Oral | Oral |
| Time to Peak Plasma Concentration (Tmax) | Not publicly available | ~3 hours |
| Peak Plasma Concentration (Cmax) | Dose-dependent increase in plasma exposure observed.[3] | Not specified in available results |
| Area Under the Curve (AUC) | Dose-dependent increase in plasma exposure observed.[3] | Increases in a greater than proportional manner from 5 to 50 mg and less than proportional from 50 to 450 mg.[2] |
| Oral Bioavailability | Sufficient for clinical efficacy[4] | 25-30% |
| Protein Binding | Not publicly available | >99.5% |
| Metabolism | Not publicly available | Primarily metabolized by CYP2B6, CYP2C8, and CYP3A4 with slow turnover.[2] |
| Elimination Half-life (t½) | Described as long.[1] | Approximately 15 hours.[2] |
| Excretion | Primarily renal[5] | Primarily in feces (>98% as parent drug), with minimal renal excretion (~0.4%).[2] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of MK-0616 are not yet fully published. However, based on available information, pharmacokinetic assessments were conducted in Phase 1 and Phase 2b clinical trials.
MK-0616 Phase 1 and 2b Studies: Phase 1 and 2b clinical trials have evaluated the safety, efficacy, and pharmacokinetics of MK-0616.[1] These studies involved single and multiple ascending dose regimens in healthy volunteers and patients with hypercholesterolemia.[3][4] The trials demonstrated a dose-dependent systemic absorption.[1]
Velpatasvir Pharmacokinetic Studies: Pharmacokinetic studies for velpatasvir were conducted in healthy subjects and patients with chronic HCV infection. A typical study design to assess the pharmacokinetics of velpatasvir involves the following:
-
Study Design: Open-label, single-dose, or multiple-dose studies.
-
Subjects: Healthy volunteers or patients with varying degrees of hepatic impairment.
-
Dosing: Administration of a single oral dose of velpatasvir.
-
Sample Collection: Serial blood samples are collected at predefined time points post-dose to measure plasma concentrations of velpatasvir and its metabolites.
-
Analytical Method: Plasma concentrations are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.[6]
Visualizing Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathway for each drug's mechanism of action and a general experimental workflow for a pharmacokinetic study.
Caption: Mechanism of action of MK-0616.
Caption: Mechanism of action of velpatasvir.
References
- 1. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. The Clinical Safety, Pharmacokinetics, and LDL-Cholesterol Lowering Efficacy of MK-0616, an Oral PCSK9 Inhibitor [natap.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Pharmacokinetic drug evaluation of velpatasvir plus sofosbuvir for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Safety of Velpatasvir and Sofosbuvir/Velpatasvir in Subjects with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of MK-6169 with Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of potent direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. MK-6169 is a novel and potent pan-genotype HCV NS5A inhibitor that has demonstrated optimized activity against common resistance-associated substitutions.[1][2] While this compound shows significant promise as a standalone agent, combination therapy remains the cornerstone of effective HCV treatment to maximize efficacy, shorten treatment duration, and combat the emergence of drug-resistant variants. This guide provides a framework for assessing the synergistic effects of this compound with other classes of anti-HCV agents, supported by established experimental protocols and data presentation formats.
Rationale for Combination Therapy
The primary targets for HCV DAAs include the NS3/4A protease, the NS5B RNA-dependent RNA polymerase, and the NS5A protein. Combining drugs that target different viral proteins can lead to synergistic or additive antiviral effects, resulting in a higher barrier to resistance and improved patient outcomes. Understanding the synergistic potential of this compound with other antivirals is crucial for the design of next-generation HCV treatment regimens.
Key Antiviral Classes for Combination Studies with this compound
The following classes of anti-HCV drugs are primary candidates for synergistic studies with the NS5A inhibitor this compound:
-
NS3/4A Protease Inhibitors: These agents, such as grazoprevir (B560101) and glecaprevir, block the viral protease responsible for cleaving the HCV polyprotein, a critical step in the viral life cycle.
-
NS5B Polymerase Inhibitors: This class can be subdivided into nucleoside/nucleotide inhibitors (NIs) like sofosbuvir, which act as chain terminators during viral RNA replication, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase.
-
Other NS5A Inhibitors: While combining drugs with the same target is less common, it can be explored to overcome specific resistance mutations.
Experimental Protocols for Assessing Antiviral Synergy
The following section details the methodologies for conducting in vitro studies to evaluate the synergistic, additive, or antagonistic effects of this compound in combination with other antivirals.
HCV Replicon Assay
The HCV replicon system is a widely used in vitro tool for studying viral replication and evaluating the efficacy of antiviral compounds.
Objective: To determine the concentration of this compound and a combination drug that results in a 50% reduction (EC50) of HCV replicon replication, both individually and in combination.
Methodology:
-
Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent (e.g., G418).
-
Drug Preparation: this compound and the test antiviral are serially diluted to a range of concentrations. A checkerboard titration matrix is then prepared with various concentrations of both drugs.
-
Treatment: Replicon-containing cells are seeded in 96-well plates and, after 24 hours, treated with the drug combinations from the checkerboard matrix.
-
Incubation: The treated cells are incubated for 72 hours to allow for viral replication.
-
Quantification of Viral Replication: HCV replication is typically quantified by measuring the activity of a reporter gene (e.g., luciferase) integrated into the replicon or by quantifying viral RNA levels using real-time reverse transcription PCR (RT-qPCR).
-
Data Analysis: The EC50 values for each drug alone and in combination are calculated. Synergy is assessed using synergy scoring models such as the MacSynergy II program, which analyzes the dose-response surface.
Combination Index (CI) Method
The combination index (CI) method, based on the median-effect principle by Chou and Talalay, is a quantitative way to assess the nature of drug interactions.
Objective: To calculate the CI value for different combinations of this compound and another antiviral to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Methodology:
-
Dose-Response Curves: Generate dose-response curves for this compound and the partner antiviral individually to determine their respective EC50 values.
-
Combination Studies: Perform experiments with combinations of the two drugs at a constant ratio (e.g., based on their individual EC50 values).
-
CI Calculation: The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 required to produce a given effect (e.g., 50% inhibition) when used alone, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
Interpretation: The calculated CI values are interpreted as described above to classify the drug interaction.
Data Presentation
Quantitative data from synergy studies should be presented in a clear and structured format to facilitate comparison.
Table 1: In Vitro Antiviral Activity and Synergy of this compound in Combination with Other Anti-HCV Agents
| Antiviral Agent | Class | Individual EC50 (nM) | Combination EC50 (nM) | Combination Index (CI) | Synergy Score (MacSynergy II) |
| This compound | NS5A Inhibitor | [Insert Data] | - | - | - |
| Grazoprevir | NS3/4A Protease Inhibitor | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Sofosbuvir | NS5B NI Polymerase Inhibitor | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Dasabuvir | NS5B NNI Polymerase Inhibitor | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Workflow for in vitro assessment of antiviral synergy.
Caption: HCV replication cycle and targets of antiviral drugs.
Conclusion
The systematic evaluation of this compound in combination with other anti-HCV agents is a critical step in optimizing its clinical utility. The experimental protocols and data analysis methods outlined in this guide provide a robust framework for researchers to assess the synergistic potential of novel antiviral combinations, ultimately contributing to the development of more effective and durable HCV therapies. The use of standardized assays and clear data presentation will be instrumental in comparing the performance of this compound-based regimens with existing and emerging treatment options.
References
Independent Verification of Pan-Genotype Claims for Hepatitis C Therapies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. A key advancement in this field is the development of pan-genotypic regimens, designed to be effective against all major HCV genotypes. This guide provides an independent, data-driven comparison of the pan-genotypic claims of three leading DAA combination therapies: Merck's Zepatier® (grazoprevir/elbasvir), Gilead Sciences' Epclusa® (sofosbuvir/velpatasvir), and AbbVie's Mavyret® (glecaprevir/pibrentasvir). The information presented is intended to assist researchers and clinicians in evaluating the comparative efficacy of these treatments.
Comparative Efficacy of Pan-Genotypic HCV Regimens
The primary measure of efficacy in HCV clinical trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is considered a virologic cure. The following table summarizes the SVR12 rates for Zepatier®, Epclusa®, and Mavyret® across HCV genotypes 1 through 6 in treatment-naïve adult patients without cirrhosis. This data is compiled from key Phase III clinical trials.
| HCV Genotype | Zepatier® (grazoprevir/elbasvir)[1][2][3][4][5] | Epclusa® (sofosbuvir/velpatasvir)[6][7][8][9][10][11][12][13] | Mavyret® (glecaprevir/pibrentasvir)[14][15][16][17][18][19][20][21][22][23] |
| Genotype 1a | 92% - 97% | 98% | 99% |
| Genotype 1b | 99% - 100% | 100% | 100% |
| Genotype 2 | Not Indicated | 100% | 99% |
| Genotype 3 | Not Indicated | 95% | 95% |
| Genotype 4 | 100% | 100% | 100% |
| Genotype 5 | Not Indicated | 97% | 100% |
| Genotype 6 | 80% - 100% | 100% | 100% |
Note: Efficacy rates can vary based on patient characteristics, including prior treatment experience and the presence of cirrhosis. Zepatier® is primarily indicated for genotypes 1 and 4.[1][24][25][26] Epclusa® and Mavyret® are approved for all six major genotypes.[6][10][14]
Mechanisms of Action: Targeting the HCV Replication Cycle
The high efficacy of these DAA regimens stems from their ability to inhibit key viral proteins essential for the replication of HCV. The following diagrams illustrate the points of intervention for each class of drug within the HCV life cycle.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The safety and efficacy of elbasvir and grazoprevir in participants with hepatitis C virus genotype 1b infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elbasvir/Grazoprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grazoprevir-Elbasvir Combination Therapy for Treatment-Naive Cirrhotic and Noncirrhotic Patients With Chronic Hepatitis C Virus Genotype 1, 4, or 6 Infection: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prescriberpoint.com [prescriberpoint.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Sofosbuvir-velpatasvir combo effective in all HCV genotypes | MDedge [mdedge.com]
- 9. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 10. medicaidprovider.mt.gov [medicaidprovider.mt.gov]
- 11. ovid.com [ovid.com]
- 12. High Efficacy of Sofosbuvir/Velpatasvir In HCV Genotypes 1-6 Infected Patients With Cirrhosis: Pooled Data From the ASTRAL 1, 2 and 3 Trials [natap.org]
- 13. Sofosbuvir/velpatasvir improves patient-reported outcomes in HCV patients: Results from ASTRAL-1 placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAVYRET (glecaprevir/pibrentasvir) for Hepatitis C - Official Site [mavyret.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. rxabbvie.com [rxabbvie.com]
- 17. MAVYRET (glecaprevir/pibrentasvir) Dosing and Administration [mavyret.com]
- 18. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 22. Glecaprevir and pibrentasvir yield high response rates in patients with HCV genotype 1-6 without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Executive Summary - Clinical Review Report: Glecaprevir / Pibrentasvir (Maviret) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ldh.la.gov [ldh.la.gov]
- 25. pahealthwellness.com [pahealthwellness.com]
- 26. idstewardship.com [idstewardship.com]
Navigating the Gauntlet of Resistance: A Comparative Analysis of MK-6169's Barrier Against Other NS5A Inhibitors
For researchers, scientists, and drug development professionals at the forefront of antiviral therapy, the emergence of drug resistance is a perpetual challenge. In the battle against Hepatitis C Virus (HCV), Non-Structural Protein 5A (NS5A) inhibitors have proven to be a highly effective class of direct-acting antivirals (DAAs). However, their efficacy can be compromised by the selection of resistance-associated substitutions (RASs) in the NS5A protein. This guide provides a comprehensive comparison of the resistance barrier of the investigational NS5A inhibitor MK-6169 against a panel of established NS5A inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a potent pan-genotype NS5A inhibitor, has been developed with an optimized activity profile against common RASs that diminish the efficacy of earlier-generation NS5A inhibitors.[1] This guide presents a quantitative analysis of the resistance barrier of this compound in comparison to elbasvir, pibrentasvir, velpatasvir (B611656), daclatasvir (B1663022), and ledipasvir (B612246). The data, derived from in vitro HCV replicon assays, demonstrates that this compound maintains potent activity against key RASs that confer high-level resistance to other agents in its class.
Quantitative Comparison of Resistance Profiles
The following tables summarize the in vitro antiviral activity (EC50) and the fold-change in EC50 against common NS5A RASs for this compound and other selected NS5A inhibitors. A higher fold-change indicates a greater loss of potency and a lower resistance barrier.
Table 1: Antiviral Activity (EC50, pM) Against Wild-Type HCV Genotype 1a and 1b Replicons
| Compound | Genotype 1a (EC50, pM) | Genotype 1b (EC50, pM) |
| This compound | Potent (EC90 data available) | Potent (EC90 data available) |
| Pibrentasvir | 1.4 - 5.0[2] | 1.4 - 5.0[2] |
| Elbasvir | Data not readily available | Data not readily available |
| Velpatasvir | Data not readily available | Data not readily available |
| Daclatasvir | ≤50[3] | ≤50[3] |
| Ledipasvir | 31[4] | 4[4] |
Table 2: Fold-Change in EC50 Against Key NS5A Resistance-Associated Substitutions in Genotype 1a
| Substitution | This compound (Fold-Change from EC90) | Pibrentasvir (Fold-Change) | Elbasvir (Fold-Change) | Velpatasvir (Fold-Change) | Daclatasvir (Fold-Change) | Ledipasvir (Fold-Change) |
| M28T | Optimized Activity | ≤7[5] | >5[6] | Low | High | 61[7] |
| Q30R | Optimized Activity | ≤7[5] | >5[6] | Low | High | >100[6] |
| L31V | Optimized Activity | ≤7[5] | >5[6] | >100[8] | High | >100[6] |
| Y93H | Optimized Activity | ~7[9] | >5[6] | >100[10] | >100[6] | 3,309[4] |
| Y93N | Optimized Activity | ~7[9] | >5[6] | >100[10] | High | >100[6] |
Table 3: Fold-Change in EC50 Against Key NS5A Resistance-Associated Substitutions in Genotype 1b
| Substitution | This compound (Fold-Change from EC90) | Pibrentasvir (Fold-Change) | Elbasvir (Fold-Change) | Velpatasvir (Fold-Change) | Daclatasvir (Fold-Change) | Ledipasvir (Fold-Change) |
| L31V | Optimized Activity | No viable colonies selected[9] | High | >100[8] | High | >100[6] |
| Y93H | Optimized Activity | No viable colonies selected[9] | High | >100[10] | >100[6] | 1,319[4] |
Note: Direct EC50 fold-change data for this compound was not available in the public domain. "Optimized Activity" is based on qualitative descriptions from preclinical studies indicating substantially improved potency against common RASs.[1][11] EC90 values for this compound against Y93H and L31V mutants were reported as 0.033 nM and 0.004 nM, respectively, indicating high potency.[11]
Experimental Protocols
The primary method for evaluating the resistance barrier of NS5A inhibitors is the HCV Replicon Assay . This cell-based assay allows for the autonomous replication of subgenomic HCV RNA in human hepatoma (Huh-7) cells.
HCV Replicon-Based Antiviral Assay Protocol
-
Cell Culture and Plating:
-
Maintain Huh-7 cells harboring a luciferase reporter HCV replicon (e.g., genotype 1a or 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418 to maintain the replicon.[3][12]
-
Seed the cells in 96-well plates at a density that ensures 80-90% confluency at the end of the assay.[13]
-
-
Compound Preparation and Dilution:
-
Prepare a serial dilution of the NS5A inhibitors (this compound, elbasvir, etc.) in the cell culture medium.
-
-
Treatment and Incubation:
-
Add the diluted compounds to the plated cells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity, which is proportional to the level of HCV RNA replication.[14]
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration.[15]
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.[13]
-
The fold-change in resistance for a specific RAS is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.[15]
-
Resistance Selection Protocol
-
Cell Plating:
-
Plate a large number of stable HCV replicon cells in a large culture dish.[13]
-
-
Drug Selection:
-
Incubation and Monitoring:
-
Incubate the cells, replacing the medium with fresh drug every 3-4 days.
-
Monitor the plates for the formation of resistant cell colonies over 3-4 weeks.[13]
-
-
Colony Isolation and Analysis:
-
Isolate individual resistant colonies.
-
Sequence the NS5A region of the replicon RNA from these colonies to identify the amino acid substitutions responsible for resistance.
-
Signaling Pathways and Experimental Workflows
HCV Replication Complex and NS5A Inhibitor Mechanism of Action
Experimental Workflow for Resistance Profiling
Discussion
The data presented in this guide highlight the evolution of NS5A inhibitors in overcoming the challenge of resistance. First-generation inhibitors such as daclatasvir and ledipasvir are highly potent against wild-type HCV but are susceptible to high-level resistance from single amino acid substitutions, particularly at positions 31 and 93.[3][4] Later-generation inhibitors, including velpatasvir and elbasvir, show an improved but still compromised resistance profile against certain RASs.[6][10]
Pibrentasvir demonstrates a significantly higher barrier to resistance, with most single-point mutations resulting in a less than 10-fold change in EC50.[5][9] Preclinical data for this compound suggests a similarly high or even superior resistance barrier, with potent activity maintained against key RASs that significantly impact other NS5A inhibitors.[1][11] The development of compounds like this compound, with robust activity against a wide range of resistant variants, is crucial for achieving high cure rates in diverse patient populations, including those who have failed previous DAA therapies.
Conclusion
The landscape of HCV treatment has been transformed by the advent of direct-acting antivirals. However, the virus's ability to develop resistance necessitates the continued development of more resilient inhibitors. This compound represents a promising step forward, with preclinical data indicating a high barrier to resistance against common NS5A RASs. Further clinical investigation is warranted to confirm these in vitro findings and establish the clinical utility of this compound in the evolving fight against HCV.
References
- 1. Discovery of this compound, a Potent Pan-Genotype Hepatitis C Virus NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Genotype 1a, 1b, and 3 Hepatitis C Virus Variants to the NS5A Inhibitor Elbasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
- 8. For HCP's | Epclusa® (sofosbuvir/velpatasvir) Resistance Profile [askgileadmedical.com]
- 9. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasusa.org [iasusa.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Comparative In Vivo Efficacy of KRAS G12C Inhibitors in Preclinical Animal Models
While specific data for a compound designated MK-6169 is not publicly available, this guide provides a comparative overview of the in vivo efficacy of representative KRAS G12C inhibitors, a class of targeted therapies that have shown significant promise in the treatment of various cancers. The information presented here is based on preclinical studies of well-characterized inhibitors such as sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), and also includes emerging data on Merck's investigational inhibitor, MK-1084.
This guide is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the preclinical validation of KRAS G12C inhibitors in different animal models.
KRAS G12C Signaling Pathway and Mechanism of Action
KRAS is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation and survival.[1] Covalent KRAS G12C inhibitors work by specifically and irreversibly binding to the mutant cysteine residue, locking the KRAS protein in its inactive GDP-bound state and thereby inhibiting oncogenic signaling.[1][2]
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.
In Vivo Efficacy in Different Animal Models
The in vivo efficacy of KRAS G12C inhibitors is evaluated in various animal models to assess their anti-tumor activity in a complex biological system. The choice of model is crucial for different stages of preclinical development.
Common Animal Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are implanted into immunodeficient mice. These models are valuable for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with KRAS G12C-mutant cancers are implanted into immunodeficient mice. PDX models better represent the heterogeneity of human tumors.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the KRAS G12C mutation in specific tissues, leading to the development of spontaneous tumors in an immunocompetent setting.[3] These models are useful for studying tumor initiation and progression.
-
Syngeneic Models: Murine cancer cell lines with a KRAS G12C mutation are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating the interaction between the inhibitor and the immune system.
Comparative Efficacy Data:
The following tables summarize representative in vivo efficacy data for sotorasib and adagrasib in various animal models.
Table 1: In Vivo Efficacy of Sotorasib (AMG 510) in Xenograft Models
| Animal Model | Cell Line/Tumor Type | Dosing Regimen | Outcome | Reference |
| ICR-SCID Mice (CDX) | MIA PaCa-2 (Pancreatic) | 25 mg/kg, PO, QD for 3 weeks | Tumor growth inhibition | [4] |
| Nude Mice (CDX) | NCI-H358 (NSCLC) | 100 mg/kg, PO, QD | Tumor regression | [2] |
| Athymic Nude Mice (CDX) | H2122 (NSCLC) | 100 mg/kg, PO, QD | Tumor growth inhibition | [2] |
Table 2: In Vivo Efficacy of Adagrasib (MRTX849) in Xenograft Models
| Animal Model | Cell Line/Tumor Type | Dosing Regimen | Outcome | Reference |
| Nude Mice (CDX) | NCI-H358 (NSCLC) | 100 mg/kg, PO, QD | Tumor regression | [2] |
| Nude Mice (PDX) | LU6232 (NSCLC) | 100 mg/kg, PO, QD | Tumor regression | [2] |
| C57BL/6 Mice (Orthotopic) | LLC 46 NRAS KO (Murine Lung) | 30 mg/kg, PO, QD | Modest reduction in tumor growth | [5] |
Table 3: Emerging Data for MK-1084
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Phase 1 Clinical Trial | Advanced CRC and NSCLC | Monotherapy and in combination | Manageable safety profile and antitumor activity observed | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below is a general workflow for a typical xenograft study.
Caption: General experimental workflow for in vivo efficacy studies in xenograft models.
Detailed Methodologies:
1. Cell Culture and Tumor Implantation:
-
KRAS G12C mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media.
-
A suspension of cancer cells (typically 1-5 x 10^6 cells) in a sterile vehicle like PBS or Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[4]
2. Tumor Growth Monitoring and Randomization:
-
Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
3. Drug Administration and Efficacy Assessment:
-
The KRAS G12C inhibitor or vehicle control is administered to the respective groups, typically via oral gavage, at a specified dose and schedule (e.g., daily for 21 days).[1]
-
Mouse body weight is monitored as an indicator of toxicity.
-
Tumor volume is measured throughout the study.
4. Endpoint and Data Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Mean tumor volume ± SEM for each group is plotted over time.
-
Statistical analysis is performed to determine the significance of tumor growth inhibition.
Conclusion
Preclinical in vivo studies in various animal models are indispensable for validating the efficacy of KRAS G12C inhibitors. The data from CDX, PDX, and GEMM models have demonstrated the potent anti-tumor activity of inhibitors like sotorasib and adagrasib. While specific information on "this compound" is not available, the established methodologies and comparative data for other KRAS G12C inhibitors provide a robust framework for the evaluation of novel agents in this class, such as the recently announced MK-1084. Future studies will likely focus on overcoming resistance mechanisms and exploring combination therapies to enhance the durability of response to these targeted agents.
References
Oral PCSK9 Inhibitor MK-0616 (Enlicitide Decanoate) Demonstrates Significant LDL-C Reduction in Phase 3 Clinical Trials
An In-depth Comparison with Standard of Care for High-Risk Hypercholesterolemia Patients
Merck's investigational oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, MK-0616 (enlicitide decanoate), has shown substantial efficacy in lowering low-density lipoprotein cholesterol (LDL-C) in a series of Phase 3 clinical trials.[1][2][3] This guide provides a comprehensive overview of the available clinical trial data, comparing the performance of enlicitide decanoate (B1226879) to the current standard of care for patients with hypercholesterolemia at high cardiovascular risk. Detailed experimental protocols and a visualization of the drug's mechanism of action are also presented to offer a complete picture for researchers, scientists, and drug development professionals.
Enlicitide decanoate is a novel, orally administered macrocyclic peptide designed to inhibit PCSK9, a protein that plays a pivotal role in regulating LDL-C levels.[1][4][5] By blocking the interaction of PCSK9 with LDL receptors, enlicitide decanoate increases the number of available LDL receptors on the surface of liver cells, leading to enhanced clearance of LDL-C from the bloodstream.[1][5][6] This mechanism is similar to that of the currently available injectable PCSK9 inhibitor monoclonal antibodies.[1][6]
Comparative Efficacy: Enlicitide Decanoate vs. Placebo and Other Non-Statin Therapies
The CORALreef clinical trial program, which has enrolled over 19,000 participants, is evaluating the efficacy and safety of enlicitide decanoate.[1] Key findings from the completed Phase 3 trials—CORALreef Lipids, CORALreef HeFH, and CORALreef AddOn—demonstrate statistically significant and clinically meaningful reductions in LDL-C and other atherogenic lipoproteins.[1][2]
Table 1: LDL-C Reduction in the CORALreef Lipids Trial
| Treatment Group | Mean Percent Change from Baseline in LDL-C at Week 24 |
| Enlicitide Decanoate | -55.8%[7] |
| Placebo | (Data not specified, but enlicitide was superior)[7] |
Table 2: Key Efficacy Endpoints in the CORALreef HeFH Trial
| Endpoint | Enlicitide Decanoate vs. Placebo |
| Mean Percent Reduction in LDL-C at Week 24 | 59.4%[1] |
| Sustained Mean Percent Reduction in LDL-C at Week 52 | 61.5%[1] |
| Patients Achieving ≥50% LDL-C Reduction and LDL-C <55 mg/dL at Week 24 | 67.3% vs. 1.0%[1] |
Table 3: Reduction in Other Atherogenic Lipoproteins at Week 24 (CORALreef HeFH)
| Lipoprotein | Mean Percent Reduction with Enlicitide Decanoate vs. Placebo |
| Non-High-Density Lipoprotein Cholesterol (non-HDL-C) | 53.0%[1] |
| Apolipoprotein B (ApoB) | 49.1%[1] |
| Lipoprotein(a) (Lp(a)) | 27.5%[1] |
The CORALreef AddOn study directly compared enlicitide decanoate to other oral non-statin therapies, ezetimibe (B1671841) and bempedoic acid, in patients already on statin therapy.[2][3] Results showed that enlicitide decanoate led to significantly greater reductions in LDL-C compared to both ezetimibe and bempedoic acid individually and in combination.[3][8]
Safety and Tolerability Profile
Across the Phase 3 trials, enlicitide decanoate has demonstrated a safety profile comparable to placebo.[1][3] The incidence of adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs were similar between the enlicitide decanoate and placebo groups.[1][8]
Experimental Protocols
The CORALreef clinical trial program encompasses several Phase 3 studies with robust methodologies:
CORALreef Lipids (NCT05952856): This was a randomized, double-blind, placebo-controlled study that enrolled a broad population of participants with hypercholesterolemia who had a history of at least one major atherosclerotic cardiovascular disease (ASCVD) event or were at intermediate to high risk for a first event.[5][9][10] Participants were on stable lipid-lowering therapies, including at least a moderate or high-intensity statin, or had documented statin intolerance.[5][9][10] The primary endpoint was the mean percent change from baseline in LDL-C at Week 24.[5][9]
CORALreef HeFH (NCT05952869): This was a randomized, double-blind, placebo-controlled trial focused on adults with heterozygous familial hypercholesterolemia (HeFH) who were on stable lipid-lowering therapies, including at least a moderate or high-intensity statin.[1][9] The primary endpoint was the mean percent change from baseline in LDL-C at Week 24.[1]
CORALreef AddOn: This was a randomized, double-blind study comparing the efficacy and safety of enlicitide decanoate to ezetimibe and bempedoic acid in patients with hypercholesterolemia at risk for major ASCVD events who were already taking a statin.[2][3] The primary endpoint was the change from baseline in LDL-C at 8 weeks.[3]
CORALreef Outcomes (NCT06008756): This is an ongoing, large-scale cardiovascular outcomes trial designed to evaluate the efficacy and safety of enlicitide decanoate in reducing the risk of major adverse cardiovascular events in participants with high cardiovascular risk.[11][12] The estimated primary completion date is November 2029.[11][12]
Mechanism of Action: PCSK9 Inhibition
The following diagram illustrates the signaling pathway through which enlicitide decanoate exerts its LDL-C lowering effect.
Caption: Mechanism of action of enlicitide decanoate (MK-0616).
Comparison with Standard of Care
The current standard of care for managing hypercholesterolemia and reducing cardiovascular risk primarily relies on statin therapy.[13][14][15] For patients who do not achieve their LDL-C goals with maximally tolerated statin therapy or are statin-intolerant, non-statin therapies such as ezetimibe and injectable PCSK9 inhibitors are recommended.[14][16]
Enlicitide decanoate, as a potential first-in-class oral PCSK9 inhibitor, offers a promising alternative and/or addition to the current treatment paradigm. Its oral administration provides a significant convenience advantage over the injectable PCSK9 inhibitors, which could improve patient adherence.[17] The robust LDL-C lowering efficacy demonstrated in the CORALreef trials suggests that enlicitide decanoate could play a crucial role in helping more high-risk patients achieve their lipid management goals. The ongoing CORALreef Outcomes trial will provide definitive data on its ability to reduce cardiovascular events.[17]
References
- 1. msd.com [msd.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Topline data show efficacy, safety of novel oral PCSK9 inhibitor for LDL lowering [healio.com]
- 4. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. merck.com [merck.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Enlicitide Decanoate Promising as Oral PCSK9 Inhibitor in Hyperlipidemia in Phase 3 trials [medicaldialogues.in]
- 9. merck.com [merck.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. MK-0616 Cardiovascular Outcomes Study - MSD [msdclinicaltrials.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 14. ahajournals.org [ahajournals.org]
- 15. Hyperlipidemia: Drugs for Cardiovascular Risk Reduction in Adults | AAFP [aafp.org]
- 16. Guidelines for the Management of High Blood Cholesterol - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. nationalheartinstitute.org [nationalheartinstitute.org]
Safety Operating Guide
Safeguarding Research: A Guide to Handling Investigational Compound MK-6169
Disclaimer: Specific safety, handling, and disposal information for the investigational compound MK-6169 is not publicly available. This guide is based on general best practices for handling potentially hazardous, non-characterized chemical compounds in a research and development setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
The responsible management of investigational compounds is paramount to ensuring the safety of laboratory personnel and the integrity of research. For researchers, scientists, and drug development professionals working with novel substances like this compound, adherence to stringent safety and disposal protocols is a critical aspect of the experimental workflow. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Immediate Safety and Personal Protective Equipment (PPE)
When handling any uncharacterized compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound, assuming it may possess hazardous properties such as being a skin and eye irritant, a potential sensitizer, or having unknown toxicological effects.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or aerosol generation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times. Double-gloving is recommended when handling concentrated solutions or the solid compound. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat is required. An impervious or chemically resistant apron should be worn over the lab coat when there is a significant risk of splashes. |
| Respiratory Protection | All handling of solid this compound or its volatile solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary, based on a formal risk assessment. |
Operational Plan for Handling this compound
A systematic approach to handling investigational compounds minimizes the risk of exposure and contamination. The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of Investigational Compounds.
Disposal Plan for this compound
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal Procedures:
| Waste Stream | Collection Container | Labeling Requirements | Disposal Procedure |
| Solid this compound Waste | Designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "this compound," and relevant hazard pictograms. | Do not mix with other solid waste. Store in a designated satellite accumulation area. |
| Contaminated Labware (e.g., vials, pipette tips) | Puncture-resistant, sealed hazardous waste container. | "Hazardous Waste," "this compound Contaminated Sharps/Labware," and relevant hazard pictograms. | Segregate sharps from other labware. Ensure the container is securely closed. |
| Contaminated PPE (gloves, apron, etc.) | Sealed, labeled hazardous waste bag or container. | "Hazardous Waste," "Contaminated PPE," and relevant hazard pictograms. | Place in a designated container immediately after doffing. |
| Liquid Solutions of this compound | Leak-proof, sealed hazardous waste container compatible with the solvent. | "Hazardous Waste," "Liquid this compound in [Solvent Name]," and relevant hazard pictograms. | Never dispose of down the drain. Keep the container closed when not in use. |
Disposal Protocol:
-
Segregation: At the point of generation, carefully segregate waste into the appropriate, labeled containers as detailed in the table above.
-
Container Management: Ensure all waste containers are kept securely closed except when adding waste. Do not overfill containers.
-
Storage: Store all this compound waste in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Pickup and Disposal: When waste containers are full, or on a regular schedule as determined by your institution, contact your EHS department to arrange for the pickup and disposal of the hazardous waste. Provide them with a complete and accurate description of the waste contents.
By adhering to these general best practices, researchers can handle investigational compounds like this compound in a manner that prioritizes safety and environmental responsibility, thereby building a foundation of trust and diligence in the pursuit of scientific advancement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
